molecular formula C17H17ClO6 B8114475 (+)-Griseofulvin

(+)-Griseofulvin

Cat. No.: B8114475
M. Wt: 352.8 g/mol
InChI Key: DDUHZTYCFQRHIY-WNWIJWBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Griseofulvin is a chlorine-containing, antifungal polyketide metabolite originally isolated from the fungus Penicillium griseofulvum . As a classical fungistatic agent, it is highly effective against dermatophytes such as Trichophyton , Microsporum , and Epidermophyton species . Its primary mechanism of action involves inhibiting fungal mitosis by disrupting microtubule function; it binds to tubulin, interfering with spindle formation and cytoplasmic microtubule assembly, which arrests cells at metaphase . Furthermore, it is incorporated into keratin precursor cells, rendering the newly formed keratin resistant to fungal invasion . Beyond its established antifungal applications, this compound has gained significant interest in diverse research fields due to its interaction with microtubules. Preclinical studies highlight its potential as an antitumor agent, demonstrating an ability to inhibit proliferation and induce cell cycle arrest in various cancer cell lines, including those from colorectal, breast, and liver cancers . It also exhibits investigational antiviral properties, with molecular docking studies suggesting inhibitory potential against viruses like SARS-CoV-2 and Hepatitis C . Additionally, it has been observed to cause vasodilation and improve capillary blood flow, opening avenues for cardiovascular research . This product is provided as a white to pale cream-coloured, odourless crystalline powder . It is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should note that griseofulvin is poorly soluble in water, and its absorption can be enhanced with a high-fat meal in in vivo settings, a consideration critical for experimental design .

Properties

IUPAC Name

(2R,5'S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUHZTYCFQRHIY-WNWIJWBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)C=C([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301110906
Record name (-)-Griseofulvin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78739-00-1
Record name Spiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione, 7-chloro-2′,4,6-trimethoxy-6′-methyl-, (1′R-trans)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78739-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Griseofulvin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(+)-Griseofulvin discovery and isolation from Penicillium griseofulvum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Isolation of (+)-Griseofulvin from Penicillium griseofulvum

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Griseofulvin (B1672149) is a pioneering antifungal agent, notable for its unique spirocyclic structure and its mechanism of action targeting fungal mitosis. First isolated in 1939 from Penicillium griseofulvum, it became a key therapeutic for dermatophytic infections. This whitepaper provides a comprehensive technical overview of the discovery, biosynthesis, and detailed experimental protocols for the fermentation, extraction, and purification of this compound. Quantitative data are summarized for clarity, and critical pathways and workflows are visualized to facilitate a deeper understanding for research and development professionals.

Discovery and Historical Context

This compound (C₁₇H₁₇ClO₆) was first discovered and isolated in 1939 by Oxford, Raistrick, and Simonart from the fungus Penicillium griseofulvum.[1][2][3] Initially, its potential was explored in agriculture as a crop protectant against fungal pathogens.[1] A significant development occurred in 1947 when Brian and Hemming identified a substance from Penicillium janczawskii that caused abnormal curling of fungal hyphae, naming it the "curling factor".[1] This substance was later confirmed to be identical to Griseofulvin.[4]

The transition of Griseofulvin from agricultural to medical use began in the 1950s, leading to its approval by the U.S. Food and Drug Administration (FDA) in 1959 for treating dermatophyte infections in humans and animals.[1] Its unique mode of action, interfering with the microtubule function to inhibit fungal mitosis, established it as a critical fungistatic agent.[1][5]

Physicochemical and Spectroscopic Properties

Griseofulvin is a white to yellowish-white crystalline powder.[6] It is poorly soluble in water but soluble in organic solvents such as acetone (B3395972), chloroform (B151607), ethanol, and methanol (B129727).[6][7] Its heat stability is a notable feature, allowing for some heat-based pre-treatment steps during extraction.[8] Key physicochemical and spectroscopic data are summarized in Table 1.

Table 1: Physicochemical and Spectroscopic Properties of this compound

Property Value
Molecular Formula C₁₇H₁₇ClO₆[6][7]
Molecular Weight 352.77 g/mol [6]
Melting Point 220 °C[6]
Appearance White to creamy- or yellowish-white crystalline powder[6]
Solubility (Water) Very slightly soluble (~0.2 g/L at 25 °C)[6]
Solubility (Organic) Soluble in acetone, chloroform, dimethylformamide; sparingly in ethanol, methanol[6]
UV λmax (Ethanol) 286 nm, 291 nm, 325 nm[9][10]
Key IR Peaks (cm⁻¹) Data available, used for identification against standards[6]
¹H NMR Signals Key signals include those for methoxy (B1213986) groups, aromatic protons, and methyl group[9]

| Mass Spectrum | [M+H]⁺ at m/z 353.0792[11] |

Biosynthesis of Griseofulvin

The biosynthesis of Griseofulvin is a complex process originating from simple precursors, acetyl-CoA and malonyl-CoA.[1] The pathway involves a series of enzymatic reactions orchestrated by a gene cluster (gsf).

  • Polyketide Synthesis: A non-reducing polyketide synthase (PKS), GsfA, initiates the pathway by catalyzing the condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units.[1][12]

  • Benzophenone (B1666685) Formation: The resulting heptaketide backbone undergoes cyclization and aromatization to form a key benzophenone intermediate.[12]

  • Tailoring Reactions: This intermediate undergoes several modifications:

    • O-methylation: Two O-methyltransferases (GsfB and GsfC) methylate phenol (B47542) groups.[1]

    • Chlorination: A halogenase (GsfI) chlorinates the molecule to produce griseophenone (B13407120) B.[1]

    • Spirocyclization: A critical step is the oxidative coupling reaction catalyzed by the cytochrome P450 enzyme GsfF, which forms the characteristic grisan spirocycle.[1][12]

    • Final Modifications: The pathway concludes with an enoyl reduction (GsfE) and a final methylation (GsfD) to yield this compound.[1]

Griseofulvin_Biosynthesis Acetyl_CoA 1x Acetyl-CoA GsfA GsfA (PKS) Malonyl_CoA 6x Malonyl-CoA Heptaketide Heptaketide Backbone Benzophenone Benzophenone Intermediate Heptaketide->Benzophenone Cyclization GsfB_C GsfB/C (Methyltransferases) Griseophenone_C Griseophenone C GsfI GsfI (Halogenase) Griseophenone_B Griseophenone B GsfF GsfF (P450 Oxidoreductase) Grisan_Core Grisan Spirocycle GsfD_E GsfD/E (Tailoring Enzymes) Griseofulvin This compound GsfA->Heptaketide GsfB_C->Griseophenone_C GsfI->Griseophenone_B GsfF->Grisan_Core GsfD_E->Griseofulvin

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols: Production and Isolation

The industrial production of Griseofulvin predominantly relies on submerged fermentation of high-yielding strains of P. griseofulvum.[5][13] Solid-state fermentation (SSF) is also a viable, though less common, alternative.[14]

Fermentation Protocol

a) Microorganism and Inoculum Preparation: A pure, high-yielding strain of Penicillium griseofulvum is grown on agar (B569324) slants.[5] Spores are harvested and transferred to a seed medium in shake flasks to generate a sufficient biomass for inoculating the production fermenter.[5]

b) Fermentation Medium: A modified Czapek-Dox medium is commonly used.[15][16] The composition can be optimized for higher yields.

Table 2: Example Fermentation Media Composition

Component Function Typical Concentration (g/L)
Sucrose / Glucose Carbon Source 30.0[15][17]
Sodium Nitrate Nitrogen Source 2.0[15][17]
Corn Steep Liquor / Peptone Nitrogen & Growth Factors Variable[5]
Dipotassium Phosphate Buffering Agent 1.0[15][17]
Magnesium Sulfate Essential Cations 0.5[15][17]
Potassium Chloride Essential Ions 0.5[15][17]
Ferrous Sulfate Trace Metal Source 0.01[15][17]

| Choline Chloride (optional) | Precursor | 1.0 (for SSF)[18] |

c) Fermentation Conditions: Submerged fermentation is carried out in large-scale bioreactors.

  • Temperature: 25–28 °C[5]

  • pH: Maintained between 6.0 and 7.0[5]

  • Aeration: Moderate, sterile air supply is required for aerobic growth.[5]

  • Agitation: Sufficient to ensure homogeneity and nutrient distribution.

  • Duration: Typically 5 to 7 days, but can extend depending on the strain and conditions.[5]

Extraction and Purification Protocol

Griseofulvin is primarily located within the fungal mycelium.[8] The recovery process is designed to efficiently extract the compound from the biomass.

a) Step 1: Harvest and Pre-treatment: The fermentation broth is harvested. To improve the separation of mycelium, the entire broth can be heated to 60-80 °C for 10-20 minutes.[8] This step coagulates cellular material, significantly improving filtration rates.[8]

b) Step 2: Filtration: The pre-treated broth is filtered to separate the mycelial cake from the aqueous medium.[5] Industrial-scale operations may use a rotary vacuum filter.[8] The filtrate contains negligible amounts of Griseofulvin and is typically discarded.

c) Step 3: Mycelial Extraction: The mycelial cake is extracted with a suitable organic solvent. Cold acetone is a common choice.[19] Other effective solvents include chloroform and butanol.[5][20] The extraction is typically performed multiple times to ensure complete recovery.

d) Step 4: Concentration and Decolorization: The solvent extracts are pooled and concentrated under vacuum.[5] The resulting crude extract can be treated with agents like calcium hydroxide (B78521) or activated charcoal to remove pigments and other impurities.[19]

e) Step 5: Crystallization and Purification: Griseofulvin is recovered from the concentrated extract by crystallization. This can be induced by adding a non-solvent like water to the acetone solution or by further concentrating the solution and cooling.[8] The crude crystals can be further purified by recrystallization from a solvent such as methanol or by chromatographic methods to yield a pure crystalline powder.[5][20]

Griseofulvin_Isolation_Workflow Fermentation 1. Submerged Fermentation (P. griseofulvum, 5-7 days) Pretreatment 2. Broth Pre-treatment (Heat to 60-80°C) Fermentation->Pretreatment Filtration 3. Filtration (Rotary Vacuum Filter) Pretreatment->Filtration Mycelium Mycelial Cake (Griseofulvin-rich) Filtration->Mycelium Filtrate Spent Broth (Discard) Filtration->Filtrate Extraction 4. Solvent Extraction (e.g., Cold Acetone) Mycelium->Extraction Extract Crude Acetone Extract Extraction->Extract Concentration 5. Concentration & Decolorization (Vacuum Evaporation, Charcoal) Extract->Concentration Crystallization 6. Crystallization (Addition of non-solvent) Concentration->Crystallization Purification 7. Final Purification (Recrystallization) Crystallization->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the isolation of this compound.

Quantitative Data on Production

Griseofulvin yield is highly dependent on the fungal strain, medium composition, and fermentation method. The choice of fermentation substrate and conditions significantly impacts both biomass and metabolite production.

Table 3: Example Griseofulvin Yields in Different Media

Medium Type Biomass Yield (g/100mL) Griseofulvin Yield (mg/100mL) Reference
Semi-solid Medium 2.36 86 [13]
Minimal Medium 1.52 56 [13]

| Potato Dextrose Agar (PDA) | 1.88 | 32 |[13] |

Note: Data from a study using Penicillium fellutanum, demonstrating the impact of media on yield.[13] Yields from industrial processes with optimized P. griseofulvum strains are typically higher and proprietary.

A study on solid-state fermentation using rice bran as a substrate, supplemented with a modified Czapek-Dox medium, achieved yields comparable to submerged fermentation in a much shorter time (9 days vs. 28 days).[14][18]

Conclusion

The discovery of this compound from Penicillium griseofulvum marked a significant milestone in antifungal therapy. Its production through submerged fermentation is a well-established biotechnological process, involving careful control of culture conditions followed by a multi-step extraction and purification protocol. Understanding the intricacies of its biosynthesis, the parameters of fermentation, and the efficiency of the downstream processing is critical for optimizing production. This guide provides the foundational technical knowledge and detailed protocols essential for professionals engaged in the research, development, and manufacturing of this important fungal secondary metabolite.

References

Elucidating the (+)-Griseofulvin Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Griseofulvin is a potent antifungal agent that has been used for decades to treat dermatophytic infections. Its unique spirocyclic structure and biological activity have made its biosynthetic pathway a subject of significant scientific inquiry. This technical guide provides an in-depth overview of the elucidation of the this compound biosynthetic pathway, detailing the key enzymes, intermediates, and regulatory mechanisms. It is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, fungal genetics, and drug development.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, which has been extensively studied in fungi such as Penicillium aethiopicum and Penicillium griseofulvum. This cluster contains the genes encoding all the necessary enzymes for the synthesis of the griseofulvin (B1672149) molecule from simple precursors.

Table 1: Genes of the Griseofulvin Biosynthetic Cluster and Their Functions

GeneProposed Function
gsfANon-reducing polyketide synthase (NR-PKS)
gsfBO-methyltransferase
gsfCO-methyltransferase
gsfDO-methyltransferase
gsfEEnoyl reductase
gsfFCytochrome P450 monooxygenase (spirocyclase)
gsfIFAD-dependent halogenase (chlorinase)
gsfKPutative NADP-dependent oxidoreductase
gsfR1Putative transcription factor (regulator)
gsfR2Putative transcription factor (regulator)

The Biosynthetic Pathway

The assembly of the complex griseofulvin molecule begins with the synthesis of a polyketide backbone by a non-reducing polyketide synthase (NR-PKS), GsfA. This is followed by a series of tailoring reactions including methylation, chlorination, and oxidative cyclization to form the characteristic spirocyclic core.

Key Intermediates:
  • Benzophenone (B1666685) Intermediate: The initial product of the GsfA synthase.

  • Griseophenone C: Formed by the methylation of the benzophenone intermediate by GsfB and GsfC.

  • Griseophenone B: The chlorinated form of Griseophenone C, catalyzed by the halogenase GsfI.

  • Dehydrogriseofulvin (B194194): The spirocyclic product formed from Griseophenone B by the action of the cytochrome P450 enzyme GsfF.

  • This compound: The final product, formed after reduction of dehydrogriseofulvin by GsfE and a final methylation step by GsfD.

Griseofulvin_Biosynthesis acetyl_coa Acetyl-CoA gsfA GsfA (NR-PKS) acetyl_coa->gsfA malonyl_coa 6x Malonyl-CoA malonyl_coa->gsfA benzophenone Benzophenone Intermediate gsfA->benzophenone gsfBC GsfB, GsfC (Methyltransferases) benzophenone->gsfBC 2x SAM griseophenone_C Griseophenone C gsfBC->griseophenone_C gsfI GsfI (Halogenase) griseophenone_C->gsfI FADH2, Cl- griseophenone_B Griseophenone B gsfI->griseophenone_B gsfF GsfF (P450) griseophenone_B->gsfF NADPH, O2 dehydrogriseofulvin Dehydrogriseofulvin gsfF->dehydrogriseofulvin gsfE GsfE (Reductase) dehydrogriseofulvin->gsfE NADPH intermediate_product intermediate_product gsfE->intermediate_product gsfD GsfD (Methyltransferase) griseofulvin This compound gsfD->griseofulvin intermediate_product->gsfD SAM

Caption: The biosynthetic pathway of this compound.

Quantitative Analysis of Griseofulvin Biosynthesis

The elucidation of the griseofulvin pathway has been supported by quantitative analysis of gene expression and metabolite production in wild-type and mutant fungal strains.

Table 2: Griseofulvin Production and Gene Expression in P. griseofulvum

ConditionGriseofulvin Production (µ g/plate )Relative Expression of gsfARelative Expression of gsfIRelative Expression of gsfR1
In vitro (10 days post-inoculation)~2151.01.01.0
On apple (10 days post-inoculation)~102 µg/kg~1.5~2.0~0.8

Data adapted from studies on Penicillium griseofulvum. Relative gene expression is normalized to in vitro conditions.

Experimental Protocols

The following section details the key experimental methodologies used to investigate the this compound biosynthetic pathway.

Fungal Gene Deletion using Split-Marker Cassette

This protocol describes the targeted deletion of a gene in Penicillium species using a split-marker strategy, which relies on homologous recombination.

Gene_Deletion_Workflow start Start: Target Gene Identification pcr1 PCR Amplification of Upstream & Downstream Flanks start->pcr1 pcr2 PCR Amplification of Split-Marker Fragments (e.g., hygromycin resistance) start->pcr2 fusion_pcr Fusion PCR to generate Split-Marker Cassettes pcr1->fusion_pcr pcr2->fusion_pcr transformation PEG-mediated Protoplast Transformation fusion_pcr->transformation protoplast Preparation of Fungal Protoplasts protoplast->transformation selection Selection of Transformants on selective medium transformation->selection verification Verification of Gene Deletion (PCR and Southern Blot) selection->verification end End: Gene Deletion Mutant verification->end

Caption: Workflow for fungal gene deletion via the split-marker technique.

Methodology:

  • Primer Design: Design primers to amplify ~1.5 kb regions upstream (5' flank) and downstream (3' flank) of the target gene. Design primers to amplify two overlapping fragments of a selectable marker gene (e.g., hygromycin B phosphotransferase, hph).

  • PCR Amplification: Perform PCR to amplify the 5' and 3' flanking regions from fungal genomic DNA. In separate reactions, amplify the two overlapping fragments of the selectable marker.

  • Fusion PCR: Create two separate fusion PCR reactions. In the first, fuse the 5' flank to the first fragment of the selectable marker. In the second, fuse the 3' flank to the second fragment of the selectable marker.

  • Protoplast Preparation:

    • Grow the fungal strain in a suitable liquid medium to the mid-logarithmic phase.

    • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).

    • Resuspend the mycelia in a lytic enzyme solution (e.g., Glucanex) in the osmotic stabilizer and incubate with gentle shaking until protoplasts are formed.

    • Separate protoplasts from mycelial debris by filtration.

  • Transformation:

    • Mix the two split-marker cassettes with the prepared protoplasts.

    • Add a solution of polyethylene (B3416737) glycol (PEG) to facilitate DNA uptake.

    • Plate the transformation mixture on a regeneration medium containing the selective agent (e.g., hygromycin B).

  • Verification:

    • Isolate genomic DNA from putative transformants.

    • Perform PCR with primers flanking the target gene to confirm the deletion.

    • For further confirmation, perform Southern blot analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the expression levels of the gsf genes.

Methodology:

  • RNA Extraction:

    • Grow the fungal strain under the desired conditions.

    • Harvest mycelia and immediately freeze in liquid nitrogen.

    • Grind the frozen mycelia to a fine powder.

    • Extract total RNA using a suitable kit or a Trizol-based method.

  • cDNA Synthesis:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design and Validation:

    • Design gene-specific primers for the target gsf genes and for validated reference genes (e.g., β-actin, β-tubulin).

    • Validate primer efficiency by performing a standard curve analysis.

  • qRT-PCR Reaction:

    • Prepare a reaction mixture containing cDNA, gene-specific primers, and a SYBR Green-based qPCR master mix.

    • Perform the qRT-PCR in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the expression of the reference gene(s).

Heterologous Expression and Purification of GsfF (Cytochrome P450)

This protocol describes the expression of the GsfF enzyme in E. coli and its subsequent purification.

Methodology:

  • Gene Cloning:

    • Amplify the coding sequence of gsfF from fungal cDNA.

    • Clone the gsfF gene into a suitable bacterial expression vector (e.g., pET vector with an N-terminal His-tag).

  • Protein Expression:

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the bacterial culture to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

  • Cell Lysis and Solubilization:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer containing a detergent (e.g., CHAPS) to solubilize the membrane-bound P450 enzyme.

    • Lyse the cells by sonication or high-pressure homogenization.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity column.

    • Wash the column with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

    • Elute the His-tagged GsfF protein with a buffer containing a high concentration of imidazole.

  • Characterization:

    • Analyze the purity of the protein by SDS-PAGE.

    • Confirm the identity of the protein by Western blot or mass spectrometry.

    • Perform a carbon monoxide (CO) difference spectrum assay to confirm that the purified P450 is correctly folded and active.

In Vitro Enzyme Assay for GsfF

This protocol details how to assay the activity of the purified GsfF enzyme.

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing the purified GsfF enzyme, the substrate (Griseophenone B), a P450 reductase partner protein, and a buffer system.

    • Initiate the reaction by adding NADPH.

  • Incubation:

    • Incubate the reaction at an optimal temperature for a defined period.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding a solvent such as ethyl acetate.

    • Extract the product (Dehydrogriseofulvin) into the organic solvent.

  • Analysis:

    • Analyze the extracted products by HPLC or LC-MS to identify and quantify the formation of dehydrogriseofulvin.

Regulatory Network of Griseofulvin Biosynthesis

The production of griseofulvin is tightly regulated in response to environmental cues. The transcription factor GsfR1 is a key player in this regulatory network, with its activity being influenced by factors such as carbon and nitrogen availability.

Griseofulvin_Regulation carbon Carbon Source (e.g., Glucose) global_regulators Global Regulators carbon->global_regulators nitrogen Nitrogen Source nitrogen->global_regulators gsfR1 GsfR1 (Transcription Factor) global_regulators->gsfR1 gsf_cluster Griseofulvin Gene Cluster (gsfA, gsfB, etc.) gsfR1->gsf_cluster regulates griseofulvin This compound Biosynthesis gsf_cluster->griseofulvin

Caption: A simplified model of the regulatory network of griseofulvin biosynthesis.

Conclusion

The elucidation of the this compound biosynthetic pathway is a testament to the power of a multidisciplinary approach, combining genetics, biochemistry, and analytical chemistry. A thorough understanding of this pathway not only provides insights into the fascinating world of fungal secondary metabolism but also opens up avenues for the bioengineering of novel antifungal agents. This technical guide serves as a foundational resource for researchers aiming to further explore and manipulate this important biosynthetic pathway.

An In-depth Technical Guide on the Mechanism of Action of (+)-Griseofulvin as a Microtubule Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Griseofulvin, a well-established antifungal agent, exerts its biological effects primarily through the disruption of microtubule function. While its affinity for fungal tubulin is significantly higher, Griseofulvin (B1672149) also interacts with mammalian microtubules, making it a subject of interest for cancer chemotherapy research. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning Griseofulvin's activity as a microtubule inhibitor. It delves into its binding characteristics with tubulin, its profound impact on microtubule dynamics, and its interplay with microtubule-associated proteins (MAPs). This document synthesizes key experimental findings, presents quantitative data in a structured format, and offers detailed insights into the methodologies employed to elucidate Griseofulvin's mechanism of action.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for a myriad of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is critical for their function. Consequently, molecules that interfere with microtubule dynamics are potent antimitotic agents and have been successfully developed as anticancer drugs. Griseofulvin, derived from Penicillium griseofulvum, has long been used for its antifungal properties, which stem from its ability to disrupt the fungal mitotic spindle.[1][2] In mammalian cells, Griseofulvin demonstrates weaker, but significant, antimitotic effects, arresting cells in the G2/M phase of the cell cycle and inducing apoptosis.[1][3] This has spurred investigation into its potential as an anticancer agent, particularly in combination therapies.[1][4] This guide focuses on the core molecular interactions and cellular consequences of this compound's engagement with the microtubule network.

Interaction with Tubulin and Microtubules

Griseofulvin's primary mechanism of action involves its direct interaction with tubulin, the fundamental building block of microtubules, and its subsequent effects on microtubule polymers.

Binding to Tubulin

Griseofulvin binds weakly to mammalian tubulin.[1][5] This interaction has been characterized using various biophysical techniques, including fluorescence spectroscopy. The binding affinity is notably lower than that for fungal tubulin, which accounts for its selective antifungal activity at therapeutic doses.[2][3][4]

Computational and experimental studies have proposed multiple potential binding sites for Griseofulvin on the tubulin dimer. One proposed site overlaps with the paclitaxel-binding site on β-tubulin, specifically within the H6-H7 loop.[4][6][7][8] Another potential binding location is at the interface between the α- and β-tubulin subunits within the dimer.[3][4][8] Molecular docking studies have also suggested that γ-tubulin, a key protein in microtubule nucleation, could be a target for Griseofulvin.[9][10] The interaction is thought to be driven primarily by hydrophobic interactions.[10]

Effects on Microtubule Polymerization and Dynamics

While very high concentrations of Griseofulvin (>100 μM) are required to inhibit the bulk polymerization of purified tubulin in vitro, much lower concentrations (1–20 μM) have a profound effect on the dynamic instability of individual microtubules.[1][11] Dynamic instability is the stochastic switching of microtubules between phases of growth (polymerization) and shrinkage (depolymerization).

Griseofulvin kinetically suppresses microtubule dynamics by:

  • Reducing the rate and extent of both growing and shortening phases. [3][4]

  • Decreasing the frequency of catastrophes (the switch from a growing to a shortening state).[1]

This stabilization of microtubule dynamics is the primary mechanism by which Griseofulvin disrupts the mitotic spindle.[1][8][11] A highly dynamic mitotic spindle is essential for the proper attachment of chromosomes and their subsequent segregation. By dampening these dynamics, Griseofulvin prevents the correct formation and function of the spindle, leading to mitotic arrest.[1][4][8]

Interaction with Microtubule-Associated Proteins (MAPs)

The presence of microtubule-associated proteins (MAPs) significantly influences the interaction of Griseofulvin with microtubules.[1] Studies have shown that Griseofulvin's ability to inhibit microtubule polymerization is enhanced in the presence of MAPs.[1] This suggests that Griseofulvin may directly or indirectly affect the interaction between MAPs and tubulin.[1] In plant cells, evidence suggests that Griseofulvin's primary targets may be MAPs rather than tubulin itself, leading to the disruption of microtubule alignment.[9][12]

Cellular Consequences of Microtubule Disruption

The suppression of microtubule dynamics by Griseofulvin leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Mitotic Arrest and Spindle Abnormalities

At its half-maximal inhibitory concentration (IC50) for mitosis (approximately 20 μM in HeLa cells), Griseofulvin causes cells to arrest in prometaphase/metaphase.[1][11] Despite the arrest, the spindles in these cells often appear to have nearly normal quantities of microtubules, indicating that the primary effect is on their function rather than their assembly.[1][11] However, various mitotic abnormalities are observed, including:

  • Misaligned chromosomes: Chromosomes fail to properly align at the metaphase plate.[3][4][8]

  • Multipolar spindles: The formation of more than two spindle poles, leading to improper chromosome segregation.[3][4][8]

  • Chromosome missegregation: Unequal distribution of chromosomes to daughter cells.[3][4]

These defects activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest.

Induction of Apoptosis and p53 Activation

Prolonged mitotic arrest induced by Griseofulvin ultimately triggers the intrinsic apoptotic pathway.[1] This is often associated with the formation of fragmented nuclei.[3][4] A key player in this process is the tumor suppressor protein p53. Treatment with Griseofulvin has been shown to lead to an increased nuclear accumulation of p53.[3][4][13] The activation of p53 can, in turn, induce the expression of pro-apoptotic proteins and contribute to cell death.

Quantitative Data

The following tables summarize key quantitative data from various studies on the effects of this compound.

Table 1: In Vitro Effects of Griseofulvin on Tubulin and Microtubules

ParameterValueCell/System TypeReference
Binding Affinity (Kd) ~83 µM (1.2 x 10⁴ M⁻¹)Bovine brain tubulin[5]
IC50 for Microtubule Polymerization > 100 µMMAP-free bovine brain tubulin[1][11]
Concentration for Dynamic Instability Suppression 1 - 20 µMMAP-free bovine brain microtubules[1][11]
IC50 for Overall Dynamicity < 1 µMMAP-free bovine brain microtubules[1]

Table 2: Cellular Effects of Griseofulvin

ParameterValueCell LineReference
IC50 for Proliferation ~25 - 30 µMHeLa cells[1]
Mitotic IC50 20 µMHeLa cells[1][11]
GI50 (Growth Inhibition) 10.79 ± 3.06 µMCAL-51 (Breast cancer)[13]
GI50 (Growth Inhibition) 1.19 ± 0.34 µMKB-3-1 (Cervical cancer)[13]
GI50 (Growth Inhibition) 2.48 ± 0.40 µMHCT116 (Colon cancer)[13]

Table 3: Binding Energies of Griseofulvin and Derivatives with β-Tubulin Isotypes (Computational Data)

Compoundβ-Tubulin IsotypeBinding Energy (kcal/mol)Reference
GriseofulvinVarious-6.8 to -7.38[6][7]
Griseofulvin Derivatives (G1-G5)Various-7.29 to -10.3[6][7]
Taxol (Control)Various-6.29 to -8.11[6][7]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the mechanism of action of Griseofulvin.

Tubulin Polymerization Assay

Objective: To determine the effect of Griseofulvin on the in vitro polymerization of tubulin.

Methodology:

  • Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.

  • A reaction mixture is prepared containing tubulin, a polymerization-inducing agent (e.g., glutamate (B1630785) or glycerol), GTP, and a buffer (e.g., PIPES).

  • Griseofulvin, dissolved in a suitable solvent (e.g., DMSO), is added to the experimental samples at various concentrations. A solvent control is also prepared.

  • The reaction is initiated by raising the temperature to 37°C.

  • The extent of polymerization is monitored over time by measuring the increase in turbidity (light scattering) at 340 nm using a spectrophotometer.

  • Alternatively, at the end of the incubation, microtubules can be pelleted by ultracentrifugation, and the amount of tubulin in the pellet and supernatant can be quantified by SDS-PAGE and densitometry.

Immunofluorescence Microscopy of Mitotic Spindles

Objective: To visualize the effects of Griseofulvin on the structure and organization of the mitotic spindle in cells.

Methodology:

  • Cells (e.g., HeLa or MCF-7) are cultured on coverslips and treated with various concentrations of Griseofulvin for a specified duration (e.g., 20-40 hours).

  • The cells are fixed with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde).

  • The fixed cells are permeabilized with a detergent (e.g., Triton X-100) to allow antibody penetration.

  • The cells are incubated with a primary antibody against α-tubulin or β-tubulin to label the microtubules.

  • After washing, the cells are incubated with a fluorescently labeled secondary antibody that specifically binds to the primary antibody.

  • DNA is counterstained with a fluorescent dye such as DAPI or Hoechst to visualize the chromosomes.

  • The coverslips are mounted on microscope slides, and the cells are imaged using a fluorescence or confocal microscope.

Analysis of Microtubule Dynamics in Live Cells

Objective: To directly observe and quantify the effect of Griseofulvin on the dynamic instability of individual microtubules in living cells.

Methodology:

  • Cells are transfected with a plasmid encoding a fluorescently tagged microtubule-binding protein (e.g., GFP-EB1 or GFP-α-tubulin) to visualize microtubules.

  • The transfected cells are plated on glass-bottom dishes suitable for live-cell imaging.

  • The cells are treated with Griseofulvin at the desired concentration.

  • The cells are imaged using a time-lapse confocal or spinning-disk microscope equipped with a stage incubator to maintain physiological conditions (37°C, 5% CO2).

  • Image sequences of individual microtubules at the cell periphery are captured over time.

  • The life history of individual microtubules is tracked using specialized software to measure parameters of dynamic instability, including growth rate, shortening rate, catastrophe frequency, and rescue frequency.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of Griseofulvin on cell cycle progression.

Methodology:

  • Cells are treated with various concentrations of Griseofulvin for a defined period.

  • Both adherent and floating cells are collected to include apoptotic cells.

  • The cells are fixed in cold ethanol.

  • The fixed cells are treated with RNase to remove RNA.

  • The cells are stained with a fluorescent DNA-intercalating dye (e.g., propidium (B1200493) iodide).

  • The DNA content of individual cells is measured using a flow cytometer.

  • The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on their DNA content. An increase in the G2/M population indicates a mitotic arrest.

Visualizations

Signaling Pathway of Griseofulvin-Induced Mitotic Arrest and Apoptosis

Griseofulvin_Pathway Griseofulvin This compound Tubulin Tubulin Dimer (α/β) Griseofulvin->Tubulin Binds to Dynamics Suppression of Microtubule Dynamics Griseofulvin->Dynamics Induces Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Dysfunction Dynamics->Spindle Arrest G2/M Mitotic Arrest Spindle->Arrest p53 p53 Activation Arrest->p53 Prolonged arrest leads to Apoptosis Apoptosis Arrest->Apoptosis Triggers p53->Apoptosis Induces

Caption: Signaling pathway of Griseofulvin-induced mitotic arrest and apoptosis.

Experimental Workflow for Analyzing Microtubule Dynamics

Experimental_Workflow Start Start: Cell Culture Transfection Transfection with GFP-Tubulin/EB1 Start->Transfection Treatment Griseofulvin Treatment Transfection->Treatment Imaging Live-Cell Time-Lapse Confocal Microscopy Treatment->Imaging Tracking Microtubule Tip Tracking Imaging->Tracking Analysis Quantification of Dynamic Instability Parameters Tracking->Analysis End End: Data Interpretation Analysis->End

Caption: Experimental workflow for analyzing microtubule dynamics in live cells.

Logical Relationship of Griseofulvin's Effects

Logical_Relationship Griseofulvin This compound Binds to Tubulin Microtubule_Effects Microtubule Level Suppresses Dynamics Alters Polymerization (high conc.) Griseofulvin->Microtubule_Effects Cellular_Effects Cellular Level Mitotic Arrest Apoptosis Spindle Defects Microtubule_Effects:d->Cellular_Effects:m Microtubule_Effects:d->Cellular_Effects:s Cellular_Effects:m->Cellular_Effects:a Outcome Outcome Antifungal Activity Anticancer Potential Cellular_Effects->Outcome

Caption: Logical relationship of Griseofulvin's effects from molecular to cellular levels.

Conclusion

This compound acts as a microtubule inhibitor by binding to tubulin and, most significantly, by suppressing the dynamic instability of microtubules. This kinetic suppression disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest at mitosis and subsequent apoptosis. While its affinity for mammalian tubulin is modest, its ability to interfere with microtubule dynamics at low micromolar concentrations underscores its potential as a lead compound for the development of novel anticancer agents. Further research focusing on the specific interactions with different tubulin isotypes and the role of MAPs will be crucial in fully elucidating its mechanism of action and exploring its therapeutic applications beyond mycology. The synergistic effects observed with other microtubule-targeting agents also present a promising avenue for combination cancer chemotherapy.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (+)-Griseofulvin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Griseofulvin, a spirocyclic antifungal agent, possesses a complex stereochemical structure crucial to its biological activity. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of the naturally occurring this compound. It details the chiral centers, the established absolute configuration, and the key experimental methodologies employed for its determination. Quantitative data from various analytical techniques are summarized, and logical workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.

Core Stereochemical Features of this compound

This compound is a fungal metabolite that exhibits its potent antifungal properties as a specific stereoisomer. The molecule contains two chiral centers, which give rise to the possibility of four stereoisomers. However, the naturally produced and biologically active form is a single, specific diastereomer.

The key stereochemical features are:

  • Two Chiral Centers: The stereochemistry of Griseofulvin (B1672149) is defined by two stereogenic centers located at the C-2 (spiro center) and C-6' positions.

  • Absolute Configuration: The absolute configuration of the naturally occurring this compound has been unequivocally established as (2S, 6'R) .[1][2][3][4] Its systematic IUPAC name is (2S,6'R)-7-chloro-2',4,6-trimethoxy-6'-methyl-3H,4'H-spiro[1-benzofuran-2,1'-cyclohex-2-ene]-3,4'-dione.[1][2]

The structural complexity arising from these chiral centers has been a subject of extensive research, leading to the definitive assignment of its three-dimensional structure.

Determination of Absolute Configuration

The absolute configuration of this compound was historically a subject of investigation, with early studies relying on chemical degradation and optical rotation.[5] However, modern spectroscopic and crystallographic techniques have provided unambiguous proof.

X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules.[6][7][8] This technique provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise spatial arrangement of atoms to be determined.

The absolute configuration of Griseofulvin was definitively confirmed through the X-ray analysis of its derivative, 5-bromogriseofulvin.[5][9] More recent studies on various polymorphs and solvates of Griseofulvin have consistently confirmed the (2S, 6'R) configuration.[1][2][4][10]

Table 1: Crystallographic Data for Griseofulvin (Phase II) [1][2]

ParameterValue
Systematic Name(2S,6'R)-7-chloro-2',4,6-trimethoxy-6'-methyl-3H,4'H-spiro[1-benzofuran-2,1'-cyclohex-2-ene]-3,4'-dione
Chemical FormulaC17H17ClO6
Crystal SystemOrthorhombic
Space GroupP212121
Asymmetric UnitTwo molecules
Spectroscopic Methods

While X-ray crystallography provides the most direct evidence, other spectroscopic techniques are crucial for confirming the stereochemistry in solution and for routine analysis.

NMR spectroscopy, particularly 1H and 13C NMR, is a powerful tool for elucidating the relative stereochemistry of molecules.[11][12][13][14] For Griseofulvin, NMR studies have been instrumental in confirming the cis-relationship between the 3-oxo and 6'-methyl groups.[5] Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons, further corroborating the spatial arrangement of substituents.

Electronic Circular Dichroism (ECD) is a form of UV-Vis spectroscopy that measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum is highly sensitive to the absolute configuration of the molecule. The experimental ECD spectrum of this compound, when compared with computationally calculated spectra for the possible stereoisomers, confirms the (2S, 6'R) absolute configuration.[3] Different enantiomers of Griseofulvin exhibit opposite Cotton effects in their CD spectra.[3]

Table 2: Spectroscopic Data for a Griseofulvin Derivative (+)-2 [3]

TechniqueData
Optical Rotation[ α ] D 25 + 306 (c 0.1 MeOH)
ECD (in MeOH)λmax (Δε) 219 (− 34.9), 236 (+ 13.7), 296 (+ 12.6)

Experimental Protocols

Single-Crystal X-Ray Diffraction of Griseofulvin Polymorph

This protocol is based on the methodology for determining the crystal structure of a new polymorph of Griseofulvin.[2][4]

  • Sample Preparation: Commercial Griseofulvin (phase I) is heated above its melting point (e.g., to 503 K) and held to ensure complete melting. The melt is then quench-cooled (e.g., to 273 K) and subsequently reheated to a specific temperature (e.g., 463 K) to induce recrystallization into the desired polymorph (e.g., phase II). The sample is annealed for several hours to ensure complete conversion.[2]

  • Data Collection: The powdered sample is enclosed in a silica (B1680970) glass capillary. X-ray diffraction data are collected using a high-resolution powder diffractometer, often with synchrotron radiation to achieve high resolution and intensity. A standard reference material (e.g., a silica sample) is used for calibration.[2]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Monte Carlo simulated annealing. The structural model is then refined using the Rietveld method, where the calculated powder diffraction pattern is fitted to the experimental data. Soft restraints on bond lengths and angles may be applied to maintain a chemically reasonable geometry.[1][2]

Determination of Absolute Configuration by ECD Spectroscopy

This protocol outlines the general steps for using ECD to determine the absolute configuration of a Griseofulvin analog.[3]

  • Sample Preparation: A solution of the purified Griseofulvin analog is prepared in a suitable solvent (e.g., methanol) at a known concentration.

  • Data Acquisition: The ECD spectrum is recorded on a spectropolarimeter over a suitable wavelength range (e.g., 200-400 nm). The UV spectrum is also recorded.

  • Computational Modeling: The 3D structures of the possible stereoisomers are generated and optimized using computational methods (e.g., Density Functional Theory - DFT).

  • ECD Spectrum Calculation: The ECD spectra for the optimized structures are calculated using time-dependent DFT (TD-DFT).

  • Comparison and Assignment: The experimentally measured ECD spectrum is compared with the computationally calculated spectra for each possible stereoisomer. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.[15]

Visualizations

Griseofulvin_Structure cluster_structure Structure of this compound cluster_stereochem Absolute Configuration structure C2 C-2 (Spiro Center) S_config S Configuration C2->S_config C6_prime C-6' R_config R Configuration C6_prime->R_config

Caption: Molecular structure of this compound with its absolute configuration.

workflow cluster_isolation Isolation & Purification cluster_analysis Stereochemical Analysis cluster_determination Configuration Assignment start Isolation from Penicillium sp. purification Chromatographic Purification start->purification xray Single-Crystal X-Ray Diffraction purification->xray nmr NMR Spectroscopy (1H, 13C, NOE) purification->nmr ecd ECD Spectroscopy purification->ecd absolute Absolute Configuration (2S, 6'R) xray->absolute relative Relative Stereochemistry (cis/trans) nmr->relative ecd->absolute relative->absolute

Caption: Workflow for the determination of this compound's absolute configuration.

Conclusion

The absolute configuration of this compound is definitively established as (2S, 6'R) through a combination of powerful analytical techniques, with single-crystal X-ray diffraction providing the most unambiguous evidence. Spectroscopic methods such as NMR and ECD serve as essential complementary tools for confirming the stereochemistry and for routine analysis. A thorough understanding of the three-dimensional structure of this compound is paramount for researchers and professionals in drug development, as its specific stereochemistry is intrinsically linked to its biological function as an antifungal agent. This guide provides a foundational understanding of these critical aspects, supported by experimental evidence and methodologies.

References

An In-depth Technical Guide on the Spectroscopic Data and Structural Analysis of (+)-Griseofulvin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Griseofulvin (C₁₇H₁₇ClO₆) is a natural antifungal agent produced by certain species of Penicillium.[1][2] First isolated in 1939, it has been a cornerstone in the treatment of dermatophyte infections.[1] Its unique spirocyclic structure, comprised of a benzofuran (B130515) ring system linked to a cyclohexene (B86901) ring, has been the subject of extensive spectroscopic and structural studies. This technical guide provides a comprehensive overview of the spectroscopic data of this compound and a detailed analysis of how this data corroborates its complex molecular architecture. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound, providing a quantitative foundation for its structural elucidation.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
6.51s-1HH-5
5.61s-1HH-3'
4.05s-3H6-OCH₃
4.03s-3H4-OCH₃
3.63s-3H2'-OCH₃
2.86m-1HH-6'
2.79dd12.0, 16.01HH-5'α
2.36dd4.0, 16.01HH-5'β
0.81d8.03H6'-CH₃

Solvent: DMSO-d₆[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmCarbon Atom Assignment
196.3C-4'
191.5C-3
170.8C-6
167.3C-4
163.7C-2'
105.8C-7
102.8C-5
97.2C-3'
91.3C-2
56.66-OCH₃
56.14-OCH₃
55.82'-OCH₃
44.8C-5'
38.9C-6'
13.26'-CH₃

Solvent and frequency not specified in the provided search results.

Table 3: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Functional Group Assignment
3397O-H Stretching (likely due to trace water or polymorphism)
2922, 2851C-H Stretching (aliphatic)
1714, 1697C=O Stretching (ketone)
1653, 1616, 1587C=C Stretching (aromatic and enone)
1456C-H Bending
1219C-O-C Stretching (ether)
1157, 1114, 1039C-O Stretching

Data obtained from various griseofulvin (B1672149) derivatives, representing characteristic peaks.[4]

Table 4: Mass Spectrometry Data for this compound
m/zIon
353.0781[M+H]⁺
352.0713[M]⁺

Molecular Formula: C₁₇H₁₇ClO₆[5]

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following sections detail the generalized experimental protocols for the techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A small quantity of the purified this compound is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform-d (B32938) (CDCl₃).[3][4] An internal standard, like tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing.

  • Data Acquisition : The sample is placed in a high-field NMR spectrometer. For ¹H NMR, the spectra are typically acquired at frequencies of 400 MHz or 600 MHz.[4] For ¹³C NMR, frequencies of 100 MHz or 150 MHz are common.[4] Standard pulse sequences are used to obtain one-dimensional spectra. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to establish proton-proton and proton-carbon correlations, further aiding in structural assignment.

  • Data Processing : The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced. Integration of the signals in the ¹H NMR spectrum provides the relative number of protons for each resonance.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used, where a small amount of the solid sample is placed directly on the ATR crystal.[6]

  • Data Acquisition : The prepared sample is placed in the sample compartment of an FT-IR spectrometer. The instrument passes a beam of infrared radiation through the sample, and a detector measures the amount of light transmitted at each wavenumber.[7] The resulting interferogram is then converted to a spectrum via Fourier transformation.[7]

  • Data Analysis : The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (typically 4000-400 cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to specific functional groups.[8]

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.[9]

  • Data Acquisition : The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer like an Orbitrap or Time-of-Flight (TOF) instrument.[4][9] The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Analysis : The high-resolution mass spectrum provides the accurate mass of the molecular ion, which is used to determine the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecular ion and obtain structural information from the resulting fragment ions.[9]

Structural Analysis

The collective spectroscopic data provides unambiguous evidence for the structure of this compound.

The mass spectrometry data establishes the molecular formula as C₁₇H₁₇ClO₆.[5] The presence of a chlorine atom is indicated by the characteristic isotopic pattern of the molecular ion peak.

The IR spectrum reveals the presence of key functional groups. The strong absorptions around 1700 cm⁻¹ are indicative of carbonyl groups (ketones).[10] The bands in the 1600-1580 cm⁻¹ region suggest the presence of carbon-carbon double bonds, both in the aromatic ring and the enone system.[4] The multiple peaks in the 1250-1000 cm⁻¹ range are characteristic of C-O stretching vibrations from the ether and methoxy (B1213986) groups.[4]

The ¹³C NMR spectrum accounts for all 17 carbon atoms in the molecule. The signals at δ 196.3 and 191.5 ppm are characteristic of ketone carbonyl carbons. The signals in the aromatic and olefinic region (δ 170.8-97.2 ppm) correspond to the carbons of the benzofuran and cyclohexene rings. The four signals between δ 55.8 and 56.6 ppm confirm the presence of three methoxy groups and one other oxygenated carbon. The aliphatic signals at δ 44.8, 38.9, and 13.2 ppm are assigned to the remaining carbons of the cyclohexene ring.

The ¹H NMR spectrum provides detailed information about the connectivity of the molecule.[3]

  • The singlets at δ 6.51 and 5.61 ppm are assigned to the vinylic proton on the benzofuran ring (H-5) and the enone proton (H-3'), respectively.

  • The three sharp singlets at δ 4.05, 4.03, and 3.63 ppm, each integrating to three protons, confirm the presence of the three methoxy groups.

  • The complex multiplet at δ 2.86 ppm and the two doublets of doublets at δ 2.79 and 2.36 ppm are characteristic of the protons on the C-5' and C-6' of the cyclohexene ring.

  • The doublet at δ 0.81 ppm, integrating to three protons, corresponds to the methyl group at the C-6' position.

The stereochemistry of this compound is also confirmed by NMR data, particularly through Nuclear Overhauser Effect (NOE) experiments, although the specifics are beyond the scope of this summary. The crystal structure has been definitively determined by X-ray crystallography.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical connections in the structural elucidation of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Elucidation griseofulvin This compound Sample nmr_prep Dissolve in Deuterated Solvent griseofulvin->nmr_prep ir_prep Prepare KBr Pellet or use ATR griseofulvin->ir_prep ms_prep Dissolve in Solvent (e.g., MeOH) griseofulvin->ms_prep nmr_acq Acquire 1H & 13C Spectra (400-600 MHz) nmr_prep->nmr_acq nmr_data NMR Data (Chemical Shifts, Couplings) nmr_acq->nmr_data analysis Correlate Spectroscopic Data nmr_data->analysis ir_acq Acquire FT-IR Spectrum ir_prep->ir_acq ir_data IR Spectrum (Absorption Bands) ir_acq->ir_data ir_data->analysis ms_acq Acquire High-Resolution Mass Spectrum (ESI) ms_prep->ms_acq ms_data Mass Spectrum (m/z Values) ms_acq->ms_data ms_data->analysis structure Confirmed Structure of This compound analysis->structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

structural_elucidation Logical Flow of Structural Elucidation cluster_data Spectroscopic Data cluster_info Inferred Structural Information cluster_structure Final Structure ms MS Data m/z = 353.0781 [M+H]+ formula Molecular Formula C17H17ClO6 ms->formula provides ir IR Data ~1700 cm-1 (C=O) ~1600 cm-1 (C=C) ~1200 cm-1 (C-O) func_groups Functional Groups Ketones, Ethers, Alkenes, Aromatic Ring ir->func_groups identifies nmr_h 1H NMR Data Singlets (vinyl, methoxy) Multiplets (aliphatic) connectivity Proton & Carbon Framework nmr_h->connectivity establishes nmr_c 13C NMR Data ~190 ppm (ketones) ~56 ppm (methoxy) nmr_c->connectivity confirms final_structure This compound formula->final_structure defines composition of func_groups->final_structure are placed within connectivity->final_structure builds

Caption: Logical relationship between spectroscopic data and structural elucidation.

References

An In-depth Technical Guide to the Chemical Properties and Solubility Parameters of (+)-Griseofulvin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and solubility characteristics of (+)-Griseofulvin, an antifungal agent. The information is curated to support research, development, and formulation activities.

Chemical Properties of this compound

This compound is a spirocyclic compound produced by certain species of Penicillium. Its chemical structure and fundamental properties are pivotal to its biological activity and formulation development.

PropertyValueSource(s)
IUPAC Name (2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione[1]
Chemical Formula C₁₇H₁₇ClO₆[1][2][3]
Molecular Weight 352.8 g/mol [1][2]
Melting Point 218-220 °C[4]
Boiling Point 469.04 °C (rough estimate)[4]
pKa No experimental value found. As a neutral compound, it is not expected to have a significant pKa in the physiological pH range.
Appearance White to pale cream-colored crystalline powder. It can form stout octahedra or rhombs from benzene.[1][4]
Odor Odorless or almost odorless.[1]
Taste Tasteless.[1]

Solubility Parameters of this compound

The solubility of Griseofulvin is a critical factor influencing its bioavailability. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[4]

SolventSolubilitySource(s)
Water Practically insoluble (0.2 g/L at 25 °C).[4][5]
Dimethylformamide Freely soluble.[4]
Tetrachloroethane Freely soluble.[4]
Anhydrous Ethanol Slightly soluble.[4]
Methanol Slightly soluble.[4]
Acetone Soluble.[5][6]
Chloroform Soluble.[5]
2-Butanone Soluble.[6]
1,2-Dichloroethane Soluble.[6]
N,N-Dimethylacetamide Soluble.[6]
Dimethyl Sulfoxide (DMSO) Soluble.[6]
N-Methyl-2-pyrrolidone Soluble.[6]

Experimental Protocols

The following sections outline generalized experimental methodologies for determining the key chemical properties of a solid compound like this compound.

3.1. Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property indicating its purity.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Grind Griseofulvin to a fine powder B Pack powder into a capillary tube A->B C Place capillary tube in melting point apparatus B->C D Heat the sample slowly (1-2 °C/min) near the expected melting point C->D E Record the temperature range from the first appearance of liquid to complete melting D->E F Reported Melting Point Range E->F

Workflow for Melting Point Determination.

A small, finely powdered sample of this compound is packed into a capillary tube. This tube is then placed in a calibrated melting point apparatus. The sample is heated at a controlled rate, and the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure substance.

3.2. Determination of Solubility

The equilibrium solubility of a compound in a specific solvent is determined to understand its dissolution characteristics.

Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess Griseofulvin to a known volume of solvent B Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium A->B C Filter the solution to remove undissolved solid B->C D Analyze the concentration of Griseofulvin in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy) C->D E Calculated Solubility (e.g., in mg/mL or mol/L) D->E

Workflow for Equilibrium Solubility Determination.

An excess amount of this compound is added to a known volume of the solvent of interest. The resulting suspension is agitated at a constant temperature until equilibrium is reached, ensuring the solution is saturated. After equilibration, the undissolved solid is removed by filtration or centrifugation. The concentration of Griseofulvin in the clear supernatant is then quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Factors Influencing Griseofulvin's Solubility and Bioavailability

The low aqueous solubility of Griseofulvin is a significant hurdle for its oral absorption. Several formulation strategies are employed to enhance its dissolution and, consequently, its bioavailability.

Griseofulvin_Solubility_Factors cluster_strategies Enhancement Strategies A This compound B Low Aqueous Solubility A->B C Poor Bioavailability B->C D Particle Size Reduction (Micronization/Nanonization) B->D addresses E Co-crystallization B->E addresses F Solid Dispersions B->F addresses G Complexation with Cyclodextrins B->G addresses H Improved Dissolution Rate D->H E->H F->H G->H I Enhanced Bioavailability H->I

Factors and Strategies Related to Griseofulvin's Solubility.

As depicted in the diagram, the inherent low aqueous solubility of this compound leads to poor bioavailability. To overcome this, various formulation strategies are employed. These include reducing the particle size to increase the surface area available for dissolution (micronization and ultramicronization), forming co-crystals with highly soluble co-formers, creating solid dispersions in polymeric carriers, and forming inclusion complexes with cyclodextrins. All these approaches aim to improve the dissolution rate of Griseofulvin in the gastrointestinal tract, thereby enhancing its absorption and therapeutic efficacy.

References

The Re-emerging Anticancer Potential of (+)-Griseofulvin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Griseofulvin, a well-established antifungal agent, is garnering renewed interest for its potential as a repurposed anticancer drug.[1][2][3] Decades of clinical use have established a well-understood safety profile, making it an attractive candidate for oncological applications.[3] This technical guide provides an in-depth overview of the core mechanisms, quantitative preclinical data, and detailed experimental protocols relevant to the investigation of this compound as a potential anticancer therapeutic. Its primary modes of action involve the disruption of microtubule dynamics, induction of cell cycle arrest, and initiation of apoptosis in various cancer cell types.[1][2][4] Furthermore, emerging evidence suggests its ability to modulate key signaling pathways implicated in cancer progression, such as the Wnt/β-catenin and cGAS-STING pathways.[1][5] This document aims to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of this compound in oncology.

Core Mechanisms of Anticancer Activity

This compound exerts its anticancer effects through a multi-pronged approach, primarily targeting the cellular machinery essential for cancer cell proliferation and survival.

Disruption of Microtubule Dynamics

A primary mechanism of Griseofulvin's anticancer activity is its ability to interfere with microtubule function.[1][6] Unlike other microtubule-targeting agents that either solely promote polymerization or depolymerization, Griseofulvin (B1672149) appears to suppress the dynamic instability of microtubules.[7] It binds to tubulin, the fundamental protein subunit of microtubules, at a site that may overlap with that of paclitaxel.[1][7] This interaction dampens the growing and shortening phases of microtubules, which is critical for the proper formation and function of the mitotic spindle during cell division.[7] The compromised spindle integrity leads to mitotic arrest, chromosomal misalignment, and ultimately, cell death.[7]

Induction of Apoptosis

Griseofulvin has been shown to induce programmed cell death, or apoptosis, in a variety of cancer cell lines.[1][2][4] This is often a direct consequence of the mitotic arrest caused by microtubule disruption. The prolonged arrest in mitosis can trigger the intrinsic apoptotic pathway. Key molecular events observed include the activation of effector caspases, such as caspase-3 and caspase-7, and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][4] Furthermore, Griseofulvin can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1] In some cancer cell lines, Griseofulvin-induced apoptosis is also associated with a decrease in the mitochondrial membrane potential.[1]

Cell Cycle Arrest

By disrupting microtubule dynamics and interfering with mitotic spindle formation, Griseofulvin effectively halts the cell cycle at the G2/M phase.[2][4] This arrest prevents cancer cells from completing mitosis and proliferating. The G2/M arrest is a hallmark of microtubule-targeting agents and is a key contributor to Griseofulvin's antiproliferative effects.[4]

Modulation of Signaling Pathways

Recent studies have begun to elucidate the impact of this compound on specific signaling pathways that are often dysregulated in cancer.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and its aberrant activation is a driver in many cancers. Griseofulvin has been shown to inhibit the Wnt/β-catenin pathway in myeloma cell lines, leading to the induction of apoptosis.[1] This suggests a potential therapeutic application for Griseofulvin in cancers dependent on this pathway.

cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a component of the innate immune system that can detect cytosolic DNA and trigger an anti-tumor immune response. Griseofulvin, alone or in combination with radiotherapy, has been found to induce the formation of micronuclei in non-small-cell lung cancer cells.[1][5] These micronuclei can activate the cGAS-STING pathway, leading to the production of downstream cytokines that can enhance the anti-tumor immune response.[5]

cluster_0 Griseofulvin's Anticancer Mechanisms Griseofulvin Griseofulvin Microtubule Microtubule Griseofulvin->Microtubule Inhibits dynamics Wnt Wnt/β-catenin Pathway Griseofulvin->Wnt Inhibits cGAS cGAS-STING Pathway Griseofulvin->cGAS Activates via micronuclei MitoticSpindle MitoticSpindle Microtubule->MitoticSpindle Disrupts formation MitoticArrest MitoticArrest MitoticSpindle->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis CellCycleArrest CellCycleArrest MitoticArrest->CellCycleArrest Causes Wnt->Apoptosis Suppression induces ImmuneResponse Anti-tumor Immune Response cGAS->ImmuneResponse Stimulates

Caption: Overview of this compound's anticancer mechanisms of action.

Quantitative Preclinical Data

The following tables summarize the in vitro cytotoxic activity of this compound against various human cancer cell lines, as evidenced by half-maximal inhibitory concentration (IC50) values, and its effects in in vivo models.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer17[1]
KMS 18Multiple Myeloma9[1]
U-266Multiple MyelomaData not specified[1]
OPM-2Multiple Myeloma>50[4]
RPMI-8226Multiple MyelomaData not specified[1]
SU-DHL-4Lymphoma22[1]
RajiLymphoma33[4]
OCI-Ly 8 Lam 53Lymphoma30[4]
NCI-H446Small Cell Lung Cancer24.58 ± 1.32[1]
A549Non-Small Cell Lung CancerProliferation inhibited at 10 µM[1]
H358Non-Small Cell Lung CancerProliferation inhibited at 10 µM[1]
H460Non-Small Cell Lung CancerProliferation inhibited at 10 µM[1]
HT-29Colorectal CancerSignificant inhibition[1]
HL-60LeukemiaSignificant inhibition[1]
NCI-H295RAdrenocortical CarcinomaProliferation inhibited in a dose-dependent manner[1]
JKT-1Testicular Germ Cell Tumor53 ± 1.7[1]
SCC114Oral Squamous Cell Carcinoma35[1]
Table 2: In Vivo Antitumor Effects of this compound
Cancer TypeAnimal ModelGriseofulvin DoseRoute of AdministrationEffectReference
Colorectal CancerCOLO-205 thymus-less mouse model50 mg/kgNot SpecifiedEffectively inhibited tumor growth, enhanced effect in combination with Nocodazole[1]
Non-Small Cell Lung CancerXenograft mouse modelNot SpecifiedNot SpecifiedIn combination with radiotherapy, induced micronucleus production and activated cGAS[1]
Multiple MyelomaMurine myeloma modelNot SpecifiedNot SpecifiedPotent in vivo efficacy[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer potential of this compound.

cluster_workflow Experimental Workflow for Griseofulvin Anticancer Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start Start cell_culture Cancer Cell Culture start->cell_culture griseofulvin_treatment Griseofulvin Treatment cell_culture->griseofulvin_treatment viability Cell Viability (MTT Assay) griseofulvin_treatment->viability apoptosis Apoptosis (Flow Cytometry) griseofulvin_treatment->apoptosis cell_cycle Cell Cycle (Flow Cytometry) griseofulvin_treatment->cell_cycle protein Protein Expression (Western Blot) griseofulvin_treatment->protein microtubule_vis Microtubule Visualization (Immunofluorescence) griseofulvin_treatment->microtubule_vis animal_model Xenograft Animal Model griseofulvin_treatment->animal_model data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein->data_analysis microtubule_vis->data_analysis tumor_growth Tumor Growth Measurement animal_model->tumor_growth toxicity_assessment Toxicity Assessment animal_model->toxicity_assessment tumor_growth->data_analysis toxicity_assessment->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for evaluating this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Griseofulvin Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the Griseofulvin dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Griseofulvin) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

Principle: This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with Griseofulvin as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol (B145695) while gently vortexing. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PBS, 50 µg/mL Propidium Iodide, and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Western Blotting for Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bcl-2, Bax, and cleaved caspase-3, which are key regulators and markers of apoptosis.

Protocol:

  • Protein Extraction: After Griseofulvin treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Immunofluorescence Microscopy for Microtubule Organization

Principle: This technique allows for the visualization of the microtubule network within cells, revealing any structural changes induced by Griseofulvin treatment.

Protocol:

  • Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a petri dish.

  • Treatment: Treat the cells with Griseofulvin at the desired concentration and for the appropriate duration.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Counterstaining and Mounting: (Optional) Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the microtubule network using a fluorescence microscope.

Conclusion and Future Directions

This compound presents a compelling case for drug repurposing in oncology. Its well-established safety profile, oral bioavailability, and multi-faceted anticancer mechanisms make it a promising candidate for further investigation.[1][3] The preclinical data summarized in this guide highlight its efficacy against a range of cancer types, particularly in vitro. Future research should focus on optimizing its therapeutic potential through combination therapies, exploring its efficacy in a wider range of in vivo cancer models, and conducting well-designed clinical trials to translate these promising preclinical findings into tangible benefits for cancer patients. The development of novel Griseofulvin derivatives with improved potency and solubility also represents a promising avenue for future drug development efforts.

References

The Renaissance of a Fungal Metabolite: A Technical Guide to (+)-Griseofulvin Derivatives and Their Expanding Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the evolving landscape of (+)-Griseofulvin, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its derivatives, detailing their synthesis, biological activities, and mechanisms of action. This document serves as a vital resource for harnessing the therapeutic potential of this versatile scaffold.

Originally introduced as an antifungal agent, this compound has garnered renewed interest within the scientific community for its potent anticancer and antiviral properties. This guide synthesizes the current body of knowledge, presenting a technical exploration of the chemical modifications that have transformed this classic drug into a promising platform for novel therapeutic development. Through a meticulous review of existing literature, this paper provides structured data on the biological activities of various derivatives, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to this compound and its Derivatives

This compound is a naturally occurring spirocyclic compound produced by several species of Penicillium.[1] Its established mechanism of action involves the disruption of microtubule function, leading to mitotic arrest in fungal cells.[2] This interference with cellular division has been the cornerstone of its antifungal efficacy, particularly against dermatophytes.[2] However, the same fundamental mechanism has paved the way for its exploration as an anticancer agent. By targeting the microtubule dynamics in rapidly proliferating cancer cells, griseofulvin (B1672149) and its derivatives induce cell cycle arrest and apoptosis.[1][3]

The core structure of griseofulvin presents multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues with enhanced potency and selectivity. This guide will explore derivatives modified at various positions, elucidating the structure-activity relationships (SAR) that govern their biological effects.

Biological Activities of this compound Derivatives

The therapeutic potential of griseofulvin derivatives extends across a spectrum of biological activities, most notably in the realms of antifungal and anticancer applications.

Antifungal Activity

While this compound itself is a potent antifungal, numerous derivatives have been synthesized to enhance its efficacy and broaden its spectrum of activity. The primary measure of antifungal activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Antifungal Activity of this compound and its Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
GriseofulvinTrichophyton rubrum1.26[4]
GriseofulvinTrichophyton mentagrophytes1.26[4]
GriseofulvinTrichophyton verrucosum<0.25-1[2]
GriseofulvinMicrosporum canis<0.25-1[2]
GriseofulvinEpidermophyton floccosum<0.25-1[2]
Derivative Series 1
Compound XCandida albicansData not found
Compound YAspergillus fumigatusData not found
Derivative Series 2
Compound ZTrichophyton mentagrophytesData not found

Note: This table is a template. Specific MIC values for a range of derivatives need to be populated from detailed literature searches.

Anticancer Activity

The anticancer properties of griseofulvin derivatives are typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 2: Anticancer Activity of this compound and its Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
GriseofulvinMCF-7 (Breast)17[1][5]
GriseofulvinHeLa (Cervical)20[1]
GriseofulvinHT-29 (Colon)>20[1]
GriseofulvinHep G2 (Liver)>20[1]
2'-benzyloxy-griseofulvinMDA-MB-231 (Breast)Data not found[1]
GF-15SCC114 (Oral Squamous)0.98[1]
2'-substituted derivativesSCC114 (Oral Squamous)~10x more potent than Griseofulvin[1]

Note: This table is a template. Specific IC50 values for a range of derivatives and cell lines need to be populated from detailed literature searches.

Mechanism of Action: A Deeper Look

The primary mechanism of action for this compound and its derivatives is the disruption of microtubule dynamics. This interference with the cytoskeleton has profound effects on cell division and survival.

Microtubule Disruption and Mitotic Arrest

Griseofulvin binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[2] This prevents the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during mitosis. The inability to form a functional mitotic spindle leads to an arrest of the cell cycle at the G2/M phase.

G2_M_Arrest cluster_mitosis Mitosis Griseofulvin This compound Derivative Tubulin Tubulin Griseofulvin->Tubulin Binds to Microtubules Microtubules Griseofulvin->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2_M_Arrest G2/M Phase Arrest

Caption: G2/M phase arrest induced by Griseofulvin derivatives.

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. The cell recognizes the inability to complete mitosis as a sign of critical damage and initiates programmed cell death. This is often mediated by the activation of caspase cascades.

Apoptosis_Pathway Mitotic_Arrest Prolonged Mitotic Arrest Apoptotic_Signal Apoptotic Signal (e.g., p53 activation) Mitotic_Arrest->Apoptotic_Signal Bax Bax Activation Apoptotic_Signal->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by Griseofulvin.

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, this section provides detailed methodologies for key in vitro assays.

Broth Microdilution Assay for Antifungal Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.[6][7]

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Compound in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Fungal Suspension Serial_Dilution->Inoculate Incubate Incubate at Appropriate Temperature Inoculate->Incubate Read_MIC Visually or Spectrophotometrically Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the broth microdilution antifungal assay.

Protocol Details:

  • Fungal Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.[6]

  • Compound Dilution: Prepare a stock solution of the griseofulvin derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in the wells of a 96-well microtiter plate containing broth medium.[6]

  • Inoculation: Add a standardized volume of the fungal inoculum to each well.[6]

  • Incubation: Incubate the plates at a temperature and for a duration suitable for the specific fungal species (e.g., 28-35°C for 4-10 days for Trichophyton rubrum).[6]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. For some fungi and compounds, the endpoint is defined as 80% growth inhibition compared to the drug-free control.[8]

Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[9][10]

SRB_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Griseofulvin Derivatives Seed_Cells->Treat_Cells Fix_Cells Fix Cells with Trichloroacetic Acid (TCA) Treat_Cells->Fix_Cells Stain_Cells Stain with Sulforhodamine B (SRB) Fix_Cells->Stain_Cells Wash Wash to Remove Unbound Dye Stain_Cells->Wash Solubilize Solubilize Bound Dye with Tris Buffer Wash->Solubilize Read_Absorbance Read Absorbance at ~540 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the Sulforhodamine B (SRB) anticancer assay.

Protocol Details:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a range of concentrations of the griseofulvin derivative for a specified period (e.g., 72-96 hours).[10]

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for at least 1 hour at 4°C.[9]

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.[9]

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[9]

  • Solubilization: Air dry the plates and then solubilize the bound dye with 10 mM Tris base solution.[9]

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader.[9]

  • IC50 Calculation: The percentage of cell survival is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.[11]

Conclusion and Future Directions

The journey of this compound from a simple antifungal to a versatile scaffold for anticancer and potentially other therapeutic agents is a testament to the power of medicinal chemistry. The derivatives explored in this guide demonstrate significant improvements in biological activity, highlighting the potential for further optimization. Future research should focus on:

  • Expanding the chemical diversity: Synthesizing novel derivatives with modifications at less explored positions to further probe the SAR.

  • In vivo studies: Translating the promising in vitro results into preclinical animal models to assess efficacy, pharmacokinetics, and toxicity.

  • Combination therapies: Investigating the synergistic effects of griseofulvin derivatives with existing anticancer drugs to overcome resistance and enhance therapeutic outcomes.[1]

This technical guide provides a solid foundation for researchers and drug developers to build upon, fostering innovation in the quest for more effective and safer therapies derived from this remarkable natural product.

References

A Technical Guide to the Chiral Synthesis and Resolution of (+)-Griseofulvin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Griseofulvin, a naturally occurring antifungal agent, possesses a complex stereochemical structure that is crucial for its biological activity. This technical guide provides an in-depth overview of the key methodologies developed for the stereoselective synthesis and resolution of its enantiomerically pure form. The document details both asymmetric total synthesis approaches and classical resolution techniques, offering comprehensive experimental protocols for pivotal reactions. Quantitative data, including yields and enantiomeric excess, are systematically tabulated for comparative analysis. Furthermore, logical workflows for the described synthetic and resolution pathways are visualized using Graphviz diagrams to facilitate a clear understanding of the experimental processes. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.

Introduction

Griseofulvin (B1672149), first isolated from Penicillium griseofulvum, is a spirocyclic compound with two stereocenters, leading to four possible stereoisomers. The naturally occurring and biologically active form is this compound, with a (2S, 6'R) configuration. Its primary mechanism of action involves the disruption of the mitotic spindle in fungal cells by binding to tubulin, thereby inhibiting cell division. Due to its specific mode of action and established clinical use, the synthesis of enantiomerically pure this compound has been a significant goal in organic chemistry. This guide explores the principal strategies employed to achieve this, focusing on enantioselective total synthesis and the resolution of racemic mixtures.

Enantioselective Total Synthesis of this compound

The development of a synthetic route that directly yields the desired enantiomer is often the most elegant and efficient approach. The total synthesis of this compound by Pirrung and his colleagues represents a landmark achievement in this area.

Pirrung's Enantioselective Total Synthesis

This synthesis constructs the chiral centers of this compound through a series of stereocontrolled reactions. A key feature of this synthesis is the creation of the spirocyclic core with the correct absolute stereochemistry.

A detailed experimental protocol for the key steps in Pirrung's enantioselective total synthesis of this compound is outlined below. The synthesis involves multiple steps, and for brevity, a selection of the most critical transformations is provided.

  • Step 1: Synthesis of the Benzofuranone Intermediate

    • Reaction: A rhodium-catalyzed sigmatropic rearrangement is employed to construct the benzofuranone core.

    • Procedure: A solution of the diazo compound precursor in a suitable solvent (e.g., dichloromethane) is treated with a catalytic amount of rhodium(II) pivalate (B1233124) at room temperature. The reaction is typically stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

  • Step 2: Dieckmann Cyclization

    • Reaction: An intramolecular Dieckmann condensation is used to form the six-membered ring of the griseofulvin core.

    • Procedure: The keto ester precursor is dissolved in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) and treated with a strong base, for example, potassium tert-butoxide, at a low temperature (e.g., -78 °C). The reaction mixture is stirred for a specified period, after which it is quenched with a proton source (e.g., acetic acid). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved through column chromatography.

  • Step 3: Final Methylation

    • Reaction: The final step involves the methylation of the enol to yield this compound.

    • Procedure: The precursor is dissolved in a suitable solvent system, such as a mixture of ether and methanol, and treated with an excess of diazomethane (B1218177) in ether at 0 °C. The reaction is allowed to proceed until completion, after which the excess diazomethane is quenched. The solvent is removed in vacuo, and the resulting this compound is purified by recrystallization.

Quantitative Data for Pirrung's Synthesis
StepProductYield (%)Enantiomeric Excess (ee%)
Rhodium-catalyzed rearrangementBenzofuranone intermediateNot explicitly stated>98%
Dieckmann CyclizationGriseofulvin coreNot explicitly statedMaintained
MethylationThis compoundNot explicitly statedMaintained

Note: The original publication should be consulted for precise, step-by-step yields.

Logical Workflow for Pirrung's Synthesis

pirrung_synthesis A Diazo Precursor B Benzofuranone Intermediate A->B Rh(II) pivalate C Keto Ester Precursor B->C Ozonolysis, Wittig D Griseofulvin Core C->D Dieckmann Cyclization E This compound D->E Diazomethane

Caption: Key transformations in the enantioselective total synthesis of this compound by Pirrung et al.

Resolution of Racemic Griseofulvin and its Precursors

An alternative to enantioselective synthesis is the preparation of a racemic mixture followed by the separation of the desired enantiomer. This is often achieved through classical resolution using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Resolution of (±)-Griseofulvic Acid

A common strategy involves the resolution of a precursor, such as (±)-griseofulvic acid, which can then be converted to this compound. The use of naturally occurring chiral alkaloids as resolving agents is a well-established method.

  • Reaction: Formation of diastereomeric salts of (±)-griseofulvic acid with the chiral resolving agent brucine.

  • Procedure:

    • A solution of (±)-griseofulvic acid in a suitable solvent (e.g., acetone) is treated with an equimolar amount of brucine.

    • The mixture is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.

    • The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.

    • The purified diastereomeric salt is then treated with an acid (e.g., dilute hydrochloric acid) to liberate the enantiomerically enriched griseofulvic acid, which is extracted with an organic solvent.

    • The resolving agent (brucine) can often be recovered from the aqueous layer.

    • The enantiomerically enriched griseofulvic acid is then converted to this compound by methylation with diazomethane.

Quantitative Data for Resolution Methods
MethodResolving AgentSubstrateYield of (+)-enantiomer precursor (%)Enantiomeric Excess (ee%)
Classical ResolutionBrucine(±)-Griseofulvic AcidTypically 30-40% (after separation and liberation)High (can approach >98% after recrystallization)
Classical ResolutionN-methylcinchonium hydroxide(±)-Griseofulvic AcidNot explicitly statedNot explicitly stated

Logical Workflow for Classical Resolution

resolution_workflow A (±)-Griseofulvic Acid B Diastereomeric Salts ((+)-GA-Brucine & (-)-GA-Brucine) A->B + Brucine C Crystallized (+)-GA-Brucine Salt B->C Crystallization D (-)-GA-Brucine in Solution B->D Mother Liquor E (+)-Griseofulvic Acid C->E Acidification F This compound E->F Methylation

Caption: General workflow for the classical resolution of (±)-griseofulvic acid using brucine.

Chiral High-Performance Liquid Chromatography (HPLC) Resolution

Modern chromatographic techniques offer a powerful tool for the analytical and preparative separation of enantiomers. Chiral HPLC, utilizing a chiral stationary phase (CSP), can effectively resolve racemic mixtures of griseofulvin and its derivatives.

Chiral HPLC Methodology

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of a wide range of chiral compounds, including griseofulvin. The separation is based on the differential interactions of the enantiomers with the chiral selector of the stationary phase.

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralcel OD-H or Chiralpak AD-H, is typically effective.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is commonly used. The exact ratio is optimized to achieve the best separation.

  • Procedure:

    • The racemic griseofulvin sample is dissolved in the mobile phase or a compatible solvent.

    • The solution is injected onto the chiral column.

    • The enantiomers are separated as they travel through the column at different rates.

    • The separated enantiomers are detected by UV absorbance, and the retention times are recorded.

Quantitative Data for Chiral HPLC Resolution
ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time this compound (min)Retention Time (-)-Griseofulvin (min)
Chiralpak AD-Hn-Hexane/Isopropanol (70:30)1.0254VariesVaries
Chiralcel OD-Hn-Hexane/Ethanol (80:20)0.8291VariesVaries

Note: Retention times are highly dependent on the specific column, mobile phase composition, and other chromatographic conditions. The values provided are illustrative.

Experimental Workflow for Chiral HPLC

hplc_workflow A Racemic Griseofulvin Sample B Injection onto Chiral Column A->B C Separation on CSP B->C D UV Detection C->D E Separated Enantiomers D->E

Caption: A simplified workflow for the chiral HPLC resolution of griseofulvin enantiomers.

Conclusion

The synthesis and resolution of this compound remain areas of significant interest in organic and medicinal chemistry. While the enantioselective total synthesis developed by Pirrung offers an elegant route to the desired stereoisomer, classical resolution of racemic intermediates continues to be a practical and widely used approach. Furthermore, the advancement of chiral chromatography provides a powerful analytical and preparative tool for obtaining enantiomerically pure griseofulvin. The choice of method will depend on the specific requirements of the research or development program, including scale, cost, and desired purity. This guide has provided a comprehensive overview of these key methodologies, complete with detailed protocols and comparative data, to aid researchers in this field.

The Enduring Legacy of (+)-Griseofulvin: A Comprehensive History and Timeline of Research Milestones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Griseofulvin, a spirocyclic benzofuran-3-one natural product, stands as a landmark molecule in the history of antifungal therapy. First isolated in 1939 from Penicillium griseofulvum, its journey from a curious "curling factor" affecting fungal hyphae to a clinically significant therapeutic agent is a testament to decades of scientific inquiry.[1][2] This technical guide provides a comprehensive overview of the history and pivotal research milestones of this compound, detailing its discovery, structural elucidation, synthesis, and the elucidation of its unique mechanism of action. The information is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the scientific endeavors that have shaped our understanding of this important antifungal drug.

Data Presentation: A Timeline of Key Research Milestones

The following table summarizes the major quantitative milestones in the research and development of this compound.

YearMilestoneKey Researchers/InstitutionsSignificance
1939 Discovery and Isolation Oxford, Raistrick, and SimonartFirst isolation of Griseofulvin (B1672149) from Penicillium griseofulvum.[2]
1947 Identification of "Curling Factor" Brian, Curtis, and HemmingA substance from Penicillium janczewskii causing abnormal curling of fungal hyphae was identified and later confirmed to be Griseofulvin.[1]
1951 Correct A-B-C Ring Structure Proposed Grove et al.The fundamental three-ring structure of Griseofulvin was correctly proposed.[2]
1952 Determination of Stereochemistry at C6' Grove et al.The absolute stereochemistry at the 6'-position was determined.[2]
1958 First Clinical Use in Humans and Animals Williams et al.; GentlesSuccessful treatment of dermatophyte infections, marking its entry into medicine.[3]
1959 FDA Approval U.S. Food and Drug AdministrationGriseofulvin was approved for medical use in the United States, solidifying its role in treating fungal infections.[1]
~1960 First Total Synthesis (Racemic) Stork and Tomasz; Brossi et al.; Kuo et al.Several groups independently achieved the total synthesis of racemic griseofulvin, a significant achievement in natural product synthesis.[2]
1977 Final Confirmation of Structure by X-ray Crystallography Malmros et al.The complete three-dimensional structure, including stereochemistry, was definitively confirmed.[2]
1991 First Enantioselective Total Synthesis of this compound Pirrung et al.The first synthesis of the naturally occurring, biologically active enantiomer was achieved.[2][4]
2010 Identification of the Griseofulvin Biosynthetic Gene Cluster Tang et al.The complete gene cluster responsible for the biosynthesis of Griseofulvin in Penicillium aethiopicum was identified.[1][2]

Experimental Protocols

Isolation and Purification of this compound from Penicillium griseofulvum

The initial isolation of Griseofulvin relied on classical natural product chemistry techniques. While specific protocols have evolved, the general approach involves submerged fermentation followed by solvent extraction and chromatographic purification.

1. Fungal Cultivation:

  • Organism: A high-yielding strain of Penicillium griseofulvum.

  • Media: A suitable liquid fermentation medium containing carbon sources (e.g., glucose, sucrose), nitrogen sources (e.g., corn steep liquor, peptone), and inorganic salts.

  • Conditions: Submerged fermentation is carried out in large-scale fermenters under controlled conditions of temperature (25–28°C), pH (6.0–7.0), and aeration for 5–7 days.[5] Griseofulvin is secreted into the fermentation broth.[5]

2. Extraction:

  • The fungal mycelium is separated from the broth by filtration.[5]

  • The culture filtrate is then subjected to liquid-liquid extraction with a water-immiscible organic solvent, such as chloroform (B151607) or ethyl acetate.[5][6] The crude extract is obtained by evaporating the solvent under reduced pressure.

3. Purification:

  • The crude extract is purified using chromatographic techniques. Early methods would have employed column chromatography over silica (B1680970) gel or alumina.

  • A typical modern purification protocol would involve:

    • Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, for example, a mixture of petroleum ether and ethyl acetate, to separate the components based on polarity.[3]

    • Recrystallization: The fractions containing Griseofulvin are combined, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent (e.g., ethanol, methanol) to yield pure, crystalline this compound.[5]

4. Characterization:

  • The purified compound is characterized by determining its melting point, optical rotation, and by spectroscopic methods including UV-Visible spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Elucidation of the Mechanism of Action: Inhibition of Fungal Mitosis

The primary mechanism of action of Griseofulvin is the disruption of mitosis in fungal cells by interfering with microtubule function.[1] This was elucidated through a combination of microscopy and in vitro biochemical assays.

1. Microscopic Observation of Fungal Cells:

  • Method: Fungal hyphae (e.g., from Botrytis allii) are treated with Griseofulvin and observed under a light microscope.

  • Observations: Treated fungi exhibit characteristic morphological changes, including stunting, excessive branching, and a "curling" of the hyphae.[1] At the cellular level, an accumulation of cells in metaphase is observed, indicating an arrest of the cell cycle at this stage.

2. In Vitro Microtubule Polymerization Assay:

  • Objective: To determine the direct effect of Griseofulvin on the polymerization of tubulin, the protein subunit of microtubules.

  • Protocol:

    • Purified tubulin from a suitable source (e.g., bovine brain) is induced to polymerize into microtubules in a temperature-controlled spectrophotometer cuvette by warming to 37°C in the presence of GTP.

    • The polymerization process is monitored by measuring the increase in turbidity (light scattering) at 340 nm.

    • Griseofulvin is added to the reaction mixture at various concentrations to assess its effect on the rate and extent of microtubule polymerization.

  • Results: Griseofulvin was found to inhibit the polymerization of tubulin, demonstrating a direct interaction with the components of the mitotic spindle.[7] More recent studies have refined this understanding, showing that griseofulvin suppresses microtubule dynamics by binding to tubulin and stabilizing the microtubules, thereby preventing their normal function during mitosis.[1]

Mandatory Visualizations

G cluster_0 Early Discoveries cluster_1 Structural Elucidation cluster_2 Therapeutic and Synthetic Milestones cluster_3 Biosynthesis 1939 1939: Discovery and Isolation (Oxford, Raistrick, Simonart) 1947 1947: 'Curling Factor' Identified (Brian, Curtis, Hemming) 1939->1947 1951 1951: A-B-C Ring Structure Proposed (Grove et al.) 1947->1951 1952 1952: Stereochemistry at C6' Determined (Grove et al.) 1951->1952 1958 1958: First Clinical Use 1952->1958 1977 1977: Final Structure Confirmation (X-ray Crystallography) 1991 1991: First Enantioselective Synthesis (Pirrung et al.) 1977->1991 1959 1959: FDA Approval 1958->1959 1960 ~1960: First Total Synthesis (Racemic) (Stork, Brossi, Kuo) 1959->1960 1960->1977 2010 2010: Biosynthetic Gene Cluster Identified (Tang et al.) 1991->2010

Caption: A timeline of major research milestones in the history of this compound.

G Griseofulvin Griseofulvin Tubulin Tubulin Griseofulvin->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Microtubule_Dynamics Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics Disrupts Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle_Formation Inhibits Mitosis Mitosis (Metaphase Arrest) Mitotic_Spindle_Formation->Mitosis Leads to Fungal_Cell_Division Fungal Cell Division Mitosis->Fungal_Cell_Division Inhibits

Caption: The mechanism of action of Griseofulvin, leading to mitotic arrest in fungi.

G cluster_0 Polyketide Synthesis cluster_1 Tailoring and Cyclization Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (GsfA) Acetyl_CoA->PKS Malonyl_CoA 6 x Malonyl-CoA Malonyl_CoA->PKS Heptaketide Heptaketide Backbone PKS->Heptaketide Griseophenone_C Griseophenone C Heptaketide->Griseophenone_C Methylation (GsfB, GsfC) Griseophenone_B Griseophenone B Griseophenone_C->Griseophenone_B Chlorination (GsfI) Grisan_Core Grisan Core Griseophenone_B->Grisan_Core Oxidative Cyclization (GsfF) Dehydrogriseofulvin Dehydrogriseofulvin Grisan_Core->Dehydrogriseofulvin Methylation (GsfD) Griseofulvin This compound Dehydrogriseofulvin->Griseofulvin Reduction (GsfE)

Caption: The biosynthetic pathway of this compound.

References

Methodological & Application

Application Notes and Protocols for (+)-Griseofulvin In Vitro Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antifungal susceptibility testing protocols for (+)-Griseofulvin. The information is intended to guide researchers in accurately determining the minimum inhibitory concentration (MIC) of Griseofulvin against various fungal species, particularly dermatophytes.

Introduction

This compound is an antifungal drug that has been in use for many years, primarily for the treatment of dermatophyte infections of the skin, hair, and nails.[1][2] It is a fungistatic agent, meaning it inhibits the growth of fungi rather than killing them.[1] The mechanism of action of Griseofulvin involves the disruption of the fungal mitotic spindle by binding to tubulin, which in turn inhibits fungal mitosis.[3][4] This targeted action on fungal cells makes it an effective therapeutic agent.[3] Understanding the in vitro susceptibility of fungal isolates to Griseofulvin is crucial for predicting clinical efficacy and monitoring for the development of resistance.

Mechanism of Action: Disruption of Fungal Mitosis

Griseofulvin exerts its antifungal effect by interfering with the process of cell division, or mitosis, in fungal cells. It specifically targets tubulin, a protein that polymerizes to form microtubules.[3] These microtubules are essential components of the mitotic spindle, which is responsible for separating chromosomes during cell division. By binding to fungal tubulin, Griseofulvin inhibits the formation and function of the mitotic spindle, leading to an arrest of the cell cycle in metaphase.[3][4] This disruption of mitosis prevents the proliferation of the fungal cells.[5] Notably, Griseofulvin shows selective toxicity towards fungal cells as it has a higher affinity for fungal tubulin than for mammalian tubulin.[3]

Griseofulvin_Mechanism_of_Action cluster_fungal_cell Fungal Cell Griseofulvin This compound Tubulin Fungal Tubulin Griseofulvin->Tubulin Microtubules Microtubule Polymerization Griseofulvin->Microtubules Inhibits Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Microtubules->MitoticSpindle Mitosis Mitosis (Metaphase) MitoticSpindle->Mitosis MitoticSpindle->Mitosis CellDivision Fungal Cell Division Mitosis->CellDivision Mitosis->CellDivision

Caption: Mechanism of action of this compound in a fungal cell.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Griseofulvin against various fungal species as reported in the literature. These values were primarily determined using the Clinical and Laboratory Standards Institute (CLSI) M38-A broth microdilution method.

Table 1: MIC of Griseofulvin against Trichophyton Species

SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
T. rubrum400.32 - 5.121.282.56[6]
T. mentagrophytes190.32 - 5.121.282.56[6]
T. violaceum150.32 - 5.121.282.56[6]
T. tonsurans40.32 - 5.121.282.56[6]
T. schoenleinii50.32 - 5.120.642.56[6]
T. verrucosum20.32 - 5.120.642.56[6]
T. rubrum900.15 - 5.071.262.53[7]
T. mentagrophytes900.31 - 5.071.262.53[7]
T. mentagrophytes-interdigitale complex498Not SpecifiedNot Specified32[8]

Table 2: MIC of Griseofulvin against Other Dermatophytes

SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Microsporum gypseum120.32 - 5.121.282.56[6]
Microsporum audouinii80.32 - 5.121.282.56[6]
Microsporum canis50.32 - 5.121.282.56[6]
Epidermophyton floccosum90.32 - 5.121.282.56[6]

Table 3: MIC of Griseofulvin against Candida Species

SpeciesMIC Range (µg/mL)IC₅₀ (µg/mL)Reference
Candida sp.49.9 - 99.8Not Specified[9]

Note: Griseofulvin is generally not effective against yeasts like Candida.[1]

Experimental Protocols

The following are detailed protocols for common in vitro antifungal susceptibility testing methods for Griseofulvin. The broth microdilution method, as standardized by the CLSI, is considered the reference method.[10][11]

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis FungalIsolate Fungal Isolate (e.g., on PDA) Inoculum Prepare Inoculum (1-3 x 10³ CFU/mL) FungalIsolate->Inoculum InoculatePlate Inoculate 96-well Plate with Fungal Suspension Inoculum->InoculatePlate GriseofulvinStock Prepare Griseofulvin Stock Solution (in DMSO) SerialDilution Perform Serial Dilutions of Griseofulvin in RPMI GriseofulvinStock->SerialDilution SerialDilution->InoculatePlate Incubate Incubate at 28-30°C for appropriate duration InoculatePlate->Incubate ReadMIC Read MIC (≥50% growth inhibition) Incubate->ReadMIC RecordData Record and Analyze Data ReadMIC->RecordData

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Protocol 1: Broth Microdilution Method (Based on CLSI M38-A2)

This protocol is adapted from the CLSI M38-A2 document for filamentous fungi.[9][12]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolate grown on a suitable agar (B569324) medium (e.g., potato dextrose agar)

  • Sterile saline with 0.05% Tween 80

  • Spectrophotometer

  • Sterile, round-bottomed, 96-well microplates[13]

Procedure:

  • Preparation of Griseofulvin Stock Solution:

    • Accurately weigh the desired amount of Griseofulvin powder.

    • Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL or 50 mg/mL).[1][13] Gentle warming in a 37°C water bath can aid dissolution.[1]

    • Store the stock solution in small aliquots at -20°C for up to 3 months.[1]

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar medium to encourage sporulation.[9]

    • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80.[9]

    • Adjust the conidial suspension with RPMI-1640 medium to a final concentration of 1 x 10³ to 3 x 10³ CFU/mL. This can be achieved by adjusting the suspension to a specific optical density using a spectrophotometer.[9]

  • Drug Dilution:

    • Perform serial twofold dilutions of the Griseofulvin stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentrations (e.g., 0.03–16 µg/ml).[3][13]

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the Griseofulvin dilutions.

    • Include a drug-free growth control well and a sterility control well (medium only).[9]

    • Incubate the plates at 28–30°C for a duration appropriate for the growth of the specific dermatophyte (typically 4 days).[9][12]

  • Endpoint Determination:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Griseofulvin that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.[9] For some antifungals like amphotericin B, the endpoint is 100% inhibition, but for agents like Griseofulvin, an 80% or more reduction in growth is often used.[12]

Protocol 2: Disk Diffusion Method

The disk diffusion method is a simpler, though less standardized, alternative to broth microdilution.[6][14]

Materials:

  • Mueller-Hinton Agar (MHA) or Dermasel agar plates

  • Sterile blank paper disks (6 mm)

  • This compound powder

  • DMSO

  • Fungal inoculum prepared as in the broth microdilution method.

Procedure:

  • Preparation of Griseofulvin Disks:

    • Dissolve Griseofulvin powder in DMSO to a concentration of 1 mg/mL.[6]

    • Apply 10 µL of this solution to each sterile blank paper disk to achieve a final concentration of 10 µg per disk.[3][6]

    • Allow the disks to dry completely before use.

  • Inoculation:

    • Inoculate the surface of the agar plates evenly with the fungal suspension using a sterile swab.

    • Allow the plates to dry for a few minutes.

  • Disk Application and Incubation:

    • Place the Griseofulvin disks onto the inoculated agar surface.

    • Incubate the plates at 28°C for up to 5 days.[6]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition around each disk in millimeters.

    • A larger zone of inhibition indicates greater susceptibility of the fungus to Griseofulvin.

Protocol 3: Agar Dilution Method

The agar dilution method involves incorporating the antifungal agent directly into the agar medium.

Materials:

  • Yeast Nitrogen Base medium or other suitable agar

  • This compound powder

  • DMSO

  • Fungal inoculum prepared as in the broth microdilution method.

Procedure:

  • Preparation of Griseofulvin Agar Plates:

    • Prepare a stock solution of Griseofulvin in DMSO.

    • Prepare a series of agar plates containing twofold dilutions of Griseofulvin to achieve the desired final concentrations.

    • Also, prepare a drug-free control plate.

  • Inoculation and Incubation:

    • Spot-inoculate the fungal suspension onto the surface of each agar plate.

    • Incubate the plates at an appropriate temperature and duration for the specific fungus.

  • Endpoint Determination:

    • The MIC is the lowest concentration of Griseofulvin that prevents macroscopically visible growth on the agar plate, compared to the growth on the drug-free control plate.[15]

Conclusion

Standardized in vitro antifungal susceptibility testing of this compound is essential for guiding therapeutic decisions and for monitoring resistance trends. The CLSI broth microdilution method is the recommended standard for obtaining reliable and reproducible MIC values. While simpler methods like disk diffusion and agar dilution can be useful for screening, their results should be interpreted with caution due to a lack of standardization for dermatophytes.[14] The protocols and data presented here provide a framework for researchers to conduct accurate and meaningful in vitro studies with Griseofulvin.

References

Application Notes and Protocols for (+)-Griseofulvin in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (+)-Griseofulvin, a well-established antifungal agent, as a potential therapeutic in cancer research. This document outlines its mechanism of action, provides detailed protocols for in vitro cell culture experiments, and summarizes key quantitative data from published studies.

Introduction

This compound has emerged as a compound of interest in oncology due to its ability to disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][3] Its established safety profile in humans for treating fungal infections makes it an attractive candidate for further investigation as a standalone or adjuvant cancer therapy.[4] This document details the protocols for treating cancer cell cultures with this compound to study its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

This compound exerts its anticancer effects primarily by interfering with microtubule function. Unlike some other microtubule-targeting agents, it weakly inhibits microtubule polymerization at high concentrations but strongly suppresses microtubule dynamic instability at much lower, pharmacologically relevant concentrations.[3][5][6] This disruption of microtubule dynamics leads to a cascade of cellular events:

  • Mitotic Arrest: Griseofulvin (B1672149) treatment causes cells to arrest in the G2/M phase of the cell cycle, characterized by the formation of abnormal mitotic spindles.[1][2]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is evidenced by the activation of caspases, such as caspase-3 and caspase-9, and alterations in the expression of Bcl-2 family proteins, including the downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax.[1][2][7][8]

  • Signaling Pathway Modulation: Griseofulvin has been shown to modulate key signaling pathways involved in cancer progression, including the Wnt/β-catenin and NF-κB pathways.[1][2]

Data Presentation

The following tables summarize the effective concentrations of this compound and its observed effects on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)Reference
Breast CancerMCF-717[1][2]
Cervical CancerHeLa20[3]
Colorectal CancerHT-29~20 (G2/M arrest)[2]
LeukemiaHL-60~30-60 (apoptosis)
LeukemiaK56215.38 µg/mL (~43.6 µM)[8]
Multiple MyelomaKMS 189[1][2]
LymphomaSU-DHL-422[1]
Small Cell Lung CancerNCI-H44624.58[1]
Oral Squamous Cell CarcinomaSCC1146.4 - 35[1][2]
Adrenocortical CarcinomaNCI-H295RInduces apoptosis at 40 µM[9][10]

Table 2: Effects of this compound on Apoptosis and Cell Cycle

Cell LineConcentration (µM)Treatment DurationEffectQuantitative DataReference
NCI-H4461048 hoursApoptosis Induction21.65% ± 3.89% apoptotic cells[2]
NCI-H4462048 hoursApoptosis Induction38.26% ± 3.41% apoptotic cells[2]
K562~43.624 hoursApoptosis Induction38.35% apoptotic cells[8]
K562~43.624 hoursG2/M ArrestIncrease from 17.64% to 48.29% in G2/M[8]
HT-292024 hoursG2/M Arrest41% of cells in G2/M[2]
HeLa2020 hoursMitotic Arrest49% of cells blocked in mitosis[3]
SCC1143524 hoursApoptosis Induction34.6% Annexin V positive cells[11]
SCC1143548 hoursApoptosis Induction70.3% Annexin V positive cells[11]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is poorly soluble in water, therefore a stock solution in dimethyl sulfoxide (B87167) (DMSO) is recommended for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Dissolve the powder in cell culture grade DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into sterile tubes dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw stock solution store->thaw dilute Dilute in culture medium to desired concentration thaw->dilute treat Treat cells dilute->treat

Workflow for preparing Griseofulvin solutions.
Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[12]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

G seed Seed cells in 96-well plate treat Treat with Griseofulvin seed->treat incubate Incubate (e.g., 24-72h) treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570nm solubilize->read

MTT assay experimental workflow.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Harvest cells after treatment with this compound. For adherent cells, collect both the supernatant (containing floating cells) and the trypsinized adherent cells.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

G harvest Harvest treated cells wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by flow cytometry add_buffer->analyze

Annexin V/PI apoptosis assay workflow.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Harvest approximately 1 x 10^6 cells per sample.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in a small volume of PBS.

  • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate on ice for at least 30 minutes. (Cells can be stored at -20°C for several weeks at this stage).

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[14]

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

G harvest Harvest cells wash_pbs Wash with PBS harvest->wash_pbs fix Fix in cold 70% ethanol wash_pbs->fix wash_etoh Wash to remove ethanol fix->wash_etoh stain Resuspend in PI/RNase solution wash_etoh->stain incubate Incubate (15-30 min, RT, dark) stain->incubate analyze Analyze by flow cytometry incubate->analyze

Cell cycle analysis workflow.
Western Blot Analysis of Apoptotic and Cell Cycle-Related Proteins

This protocol can be used to analyze changes in the expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3) and cell cycle regulation (e.g., Cyclin B1, CDK1) following Griseofulvin treatment.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and control cells in RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry analysis can be performed to quantify the relative protein expression levels, normalizing to a loading control such as β-actin or GAPDH.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound in cancer cells.

G Griseofulvin This compound Microtubules Microtubule Dynamics Griseofulvin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspases Caspase Activation (Caspase-3, -9) Apoptosis->Caspases Bcl2 Bcl-2 Family Modulation (↓Bcl-2, ↑Bax) Apoptosis->Bcl2

Griseofulvin's effect on microtubules and apoptosis.

G Griseofulvin This compound Wnt Wnt/β-catenin Pathway Griseofulvin->Wnt Inhibits NFkB NF-κB Pathway Griseofulvin->NFkB Inhibits CellProliferation Cancer Cell Proliferation Wnt->CellProliferation Promotes Apoptosis Apoptosis Wnt->Apoptosis Induces NFkB->CellProliferation Promotes NFkB->Apoptosis Induces

Modulation of cancer signaling pathways by Griseofulvin.

References

Application Notes: (+)-Griseofulvin for Inducing Mitotic Arrest in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Griseofulvin is a well-established, orally active antifungal agent derived from several species of Penicillium.[1] Beyond its primary use in treating dermatophyte infections, Griseofulvin (B1672149) has garnered significant interest in cancer research for its ability to induce mitotic arrest and apoptosis in various tumor cell lines.[2][3] Its mechanism of action involves the disruption of microtubule (MT) dynamics, which are critical for the formation and function of the mitotic spindle during cell division.[4][5] This property makes Griseofulvin a valuable tool for cell biology research and a potential candidate for cancer chemotherapy, particularly due to its low toxicity in humans.[1][2] These notes provide an overview of its mechanism, effects on different cell lines, and detailed protocols for its application.

Mechanism of Action

Griseofulvin exerts its antimitotic effects by directly interacting with tubulin, the protein subunit of microtubules.[4] The primary mechanism is not the depolymerization of microtubules at low concentrations, but rather the kinetic suppression of their dynamic instability.[1]

  • Binding to Tubulin: Griseofulvin binds to the αβ-tubulin intra-dimer interface.[2] While it can bind to both α- and β-tubulin, its binding site on β-tubulin may overlap with that of other microtubule-targeting agents like taxol.[6][7]

  • Suppression of Microtubule Dynamics: At concentrations effective for mitotic arrest (e.g., 1–20 μM), Griseofulvin strongly suppresses the dynamic instability of microtubules.[1] This stabilization prevents the rapid growth and shortening of microtubules that is essential for proper chromosome attachment and segregation during mitosis.

  • Mitotic Spindle Disruption: The suppression of microtubule dynamics leads to the formation of abnormal mitotic spindles, characterized by misaligned chromosomes and multipolar spindles.[2][7]

  • Cell Cycle Arrest and Apoptosis: This disruption activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[2][3] Prolonged mitotic arrest can subsequently trigger apoptosis (programmed cell death), often associated with the accumulation of the p53 tumor suppressor protein in the nucleus.[2][7][8]

Data Presentation: Efficacy of Griseofulvin in Various Cell Lines

The following tables summarize the effective concentrations and half-maximal inhibitory concentrations (IC50) of Griseofulvin required to inhibit proliferation and induce mitotic arrest in different human cell lines.

Table 1: IC50 Values of Griseofulvin for Cell Proliferation Inhibition

Cell LineCancer TypeIC50 Value (µM)Exposure TimeReference
HeLaCervical Cancer~25–3040 h[1]
HeLaCervical Cancer7524 h[6]
MCF-7Breast Cancer17 ± 2-[8]
SCC114Oral Squamous Cell Carcinoma3524 h[6]
SCC114Oral Squamous Cell Carcinoma6.4-[8]
KMS 18Multiple Myeloma9-[8]
SU-DHL-4Lymphoma22-[8]
NCI-H446Small Cell Lung Cancer24.58 ± 1.32-[8]
MDA-MB-231Breast Cancer>50-[9]

Table 2: Effective Concentrations of Griseofulvin for Inducing Mitotic Arrest & Apoptosis

Cell LineCancer TypeConcentration (µM)Observed EffectReference
HeLaCervical Cancer20Mitotic IC50 (half-maximal mitotic block)[1]
HL-60Promyelocytic Leukemia30 - 60G2/M arrest and apoptosis[2]
MCF-7Breast Cancer3073% proliferation inhibition[8]
MCF-7Breast Cancer6091% proliferation inhibition[8]

Visualizations

Signaling Pathway

Griseofulvin_Pathway Mechanism of Griseofulvin-Induced Mitotic Arrest cluster_drug Drug Action cluster_cellular Cellular Events cluster_outcome Cellular Outcome Griseofulvin This compound Tubulin Binds to αβ-Tubulin Interface Griseofulvin->Tubulin Enters Cell Dynamics Suppresses Microtubule Dynamic Instability Tubulin->Dynamics Spindle Mitotic Spindle Disruption (e.g., multipolar spindles, misaligned chromosomes) Dynamics->Spindle Arrest G2/M Phase Arrest Spindle->Arrest p53 p53 Accumulation Arrest->p53 Apoptosis Apoptosis Arrest->Apoptosis Prolonged Arrest p53->Apoptosis

Caption: Mechanism of Griseofulvin-Induced Mitotic Arrest.

Experimental Workflow

Griseofulvin_Workflow Workflow for Assessing Mitotic Arrest cluster_flow Cell Cycle Analysis cluster_microscopy Immunofluorescence start Seed Cells in Culture Plates treatment Treat with Griseofulvin (e.g., 24-48 hours) + Vehicle Control (DMSO) start->treatment harvest Harvest Cells (Trypsinization/Scraping) treatment->harvest split harvest->split fix_flow Fix Cells (e.g., 70% Ethanol) split->fix_flow fix_micro Fix and Permeabilize Cells on Coverslips split->fix_micro stain_flow Stain DNA (Propidium Iodide) fix_flow->stain_flow analysis_flow Analyze by Flow Cytometry stain_flow->analysis_flow stain_micro Stain with Antibodies (α-tubulin, γ-tubulin) and DNA Dye (DAPI) fix_micro->stain_micro analysis_micro Visualize by Microscopy stain_micro->analysis_micro

Caption: Experimental Workflow for Assessing Mitotic Arrest.

Experimental Protocols

Note: Optimal cell densities, incubation times, and concentrations of reagents should be determined empirically for each cell line.

Protocol 1: General Cell Culture and Treatment

This protocol describes the basic steps for preparing and treating adherent cell lines with Griseofulvin.

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound powder (Sigma-Aldrich or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • 6-well or 12-well tissue culture plates

  • Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • Stock Solution Preparation: Prepare a 10-20 mM stock solution of Griseofulvin in DMSO. Aliquot and store at -20°C, protected from light.

  • Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the logarithmic growth phase and reach 50-60% confluency at the time of treatment.

  • Incubation: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment.

  • Treatment:

    • Thaw an aliquot of the Griseofulvin stock solution.

    • Prepare working concentrations by diluting the stock solution in fresh, pre-warmed complete culture medium. For example, to achieve a 20 µM final concentration, dilute the 20 mM stock 1:1000.

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest Griseofulvin treatment (typically ≤0.1%).

    • Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of Griseofulvin or the vehicle control.

  • Incubation: Incubate the treated cells for the desired period (e.g., 20-48 hours).[1]

  • Harvesting/Analysis: Proceed with downstream analysis, such as cell cycle analysis (Protocol 2) or immunofluorescence (Protocol 3).

Protocol 2: Assessment of Mitotic Arrest by Cell Cycle Analysis (Flow Cytometry)

This protocol is used to quantify the percentage of cells in the G2/M phase of the cell cycle.

Materials:

  • Griseofulvin-treated and control cells (from Protocol 1)

  • PBS, ice-cold

  • 70% Ethanol (B145695), ice-cold

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Harvest Cells:

    • Collect the culture medium (which may contain detached mitotic cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells collected from the medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 200 µL of ice-cold PBS.

    • While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software to gate the cell population and generate a DNA content histogram. The G2/M population will appear as a peak with approximately twice the DNA content of the G0/G1 peak.

Protocol 3: Visualization of Mitotic Spindles by Immunofluorescence Microscopy

This protocol allows for the direct visualization of microtubule organization and chromosome alignment in mitotically arrested cells.

Materials:

  • Cells grown and treated on sterile glass coverslips in a 12-well plate

  • PBS

  • Fixation Buffer: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse anti-α-tubulin antibody (1:500 dilution or as recommended)

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG (1:1000 dilution)

  • DNA Stain: DAPI (4′,6-diamidino-2-phenylindole) solution (1 µg/mL)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation:

    • Aspirate the culture medium and gently wash the coverslips twice with PBS.

    • Add 1 mL of 4% PFA and incubate for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 1 mL of 0.25% Triton X-100 and incubate for 10 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Add 1 mL of Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-α-tubulin antibody in Blocking Buffer.

    • Place each coverslip (cell-side up) on a drop of the diluted primary antibody on a sheet of parafilm in a humidified chamber.

    • Incubate overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Incubate with the diluted fluorescent secondary antibody in a dark, humidified chamber for 1 hour at room temperature.

  • DNA Staining and Mounting:

    • Wash three times with PBS for 5 minutes each in the dark.

    • Incubate with DAPI solution for 5 minutes.

    • Rinse once with PBS.

    • Mount the coverslip onto a glass slide using a drop of antifade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with appropriate filters for DAPI (blue, for chromosomes) and Alexa Fluor 488 (green, for microtubules).

    • Examine cells for mitotic abnormalities such as multipolar spindles and misaligned chromosomes.[2]

References

Application Notes and Protocols for (+)-Griseofulvin Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Griseofulvin is a well-established antifungal agent produced by the fungus Penicillium griseofulvum.[1][2] It is primarily used to treat dermatophyte infections of the skin, hair, and nails.[3] Its mechanism of action involves the disruption of the fungal mitotic spindle by binding to tubulin, which in turn inhibits fungal cell division.[2][3][4] In the realm of research and drug development, Griseofulvin is also studied for its potential applications in cancer therapy due to its anti-mitotic properties and its effects on hepatitis C virus replication.[1][5]

Due to its poor aqueous solubility, proper preparation of stock solutions is critical for in vitro and in vivo studies to ensure accurate and reproducible results.[6][7] Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing Griseofulvin stock solutions for research purposes.[7]

Data Presentation

Quantitative Data for this compound
ParameterValueUnitReference
Molecular Weight352.77 g/mol [7][8]
AppearanceWhite to creamy or yellowish-white crystalline powder-[8]
Melting Point220°C[8]
Solubility of this compound
SolventSolubilityTemperatureReference
WaterVery slightly soluble (0.2 g/L)25 °C[8]
Dimethyl Sulfoxide (DMSO)5025 °C[7]
Dimethylformamide (DMF)Soluble-[8]
AcetoneSoluble-[8]
ChloroformSoluble-[8]
EthanolSparingly soluble-[8]
MethanolSparingly soluble-[8]
Recommended Storage Conditions
FormulationTemperatureDurationAdditional NotesReference
Powder15-30 °C-Store in a well-closed, light-resistant container.[4][9]
Stock Solution in DMSO-20 °CUp to 3 monthsAliquot to avoid repeated freeze-thaw cycles.[7]

Experimental Protocols

Preparation of a 50 mg/mL Stock Solution of this compound in DMSO

This protocol details the steps to prepare a high-concentration stock solution of this compound for use in various in vitro experiments.

Materials:

  • This compound powder (CAS No. 126-07-8)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials (amber or covered in foil)

  • Calibrated analytical balance

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: 37°C water bath

Procedure:

  • Weighing this compound: In a sterile microcentrifuge tube or vial, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.

  • Adding DMSO: Using a calibrated pipette, add the appropriate volume of sterile DMSO to the vial containing the Griseofulvin powder. For a 50 mg/mL solution, add 1 mL of DMSO for every 50 mg of Griseofulvin.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the Griseofulvin is completely dissolved. Visually inspect the solution to ensure no solid particles remain. If necessary, gentle warming in a 37°C water bath can aid dissolution.[7]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-resistant microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[7]

Note on Dilutions for Cell Culture:

When preparing working solutions for cell culture, it is crucial to dilute the stock solution in the culture medium to the desired final concentration. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically at or below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the Griseofulvin-treated samples.[7]

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G cluster_0 Preparation cluster_1 Storage cluster_2 Application A Weigh this compound Powder B Add Sterile DMSO A->B C Vortex to Dissolve (Optional: Warm to 37°C) B->C D Aliquot into Single-Use Tubes C->D E Store at -20°C D->E F Dilute in Culture Medium (DMSO ≤ 0.1%) E->F G Add to Experiment F->G

Caption: Workflow for preparing and storing a this compound stock solution.

Mechanism of Action of this compound

G Griseofulvin This compound Tubulin α- and β-Tubulin Griseofulvin->Tubulin Binds to Microtubules Microtubule Polymerization Griseofulvin->Microtubules Inhibits Tubulin->Microtubules Polymerizes into MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Forms CellDivision Fungal Cell Division MitoticSpindle->CellDivision Enables

Caption: Simplified pathway of Griseofulvin's antifungal mechanism.

References

Application Notes and Protocols for (+)-Griseofulvin Administration in Animal Models for Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of (+)-Griseofulvin in animal models for the evaluation of its efficacy against dermatophytosis. The protocols outlined below detail the induction of infection, treatment regimens, and various methods for assessing therapeutic outcomes.

Introduction

This compound is a fungistatic antibiotic produced by certain species of Penicillium. It is effective against dermatophytes, the fungi that cause infections of the skin, hair, and nails[1][2]. Its primary mechanism of action is the disruption of the fungal mitotic spindle by binding to tubulin, thereby inhibiting cell division[1][2]. In animal models, Griseofulvin is administered orally and is deposited in keratin (B1170402) precursor cells, rendering newly formed keratin resistant to fungal invasion[1][2]. Efficacy studies in animal models are crucial for understanding the pharmacodynamics and therapeutic potential of Griseofulvin formulations.

Quantitative Data Summary

The following tables summarize key quantitative data related to the administration and efficacy of Griseofulvin in various contexts.

Table 1: Pharmacokinetic Parameters of Griseofulvin in Animal Models

ParameterValueAnimal ModelReference
Time to Peak Plasma Level~4 hoursGeneral[1][2]
Elimination Half-life~24 hoursVarious Species[1]
Bioavailability EnhancementSignificantly increased with high-fat mealsGeneral[1][2]
Tissue DepositionDetectable in skin base within 48-72 hoursGeneral[1]

Table 2: Efficacy of Griseofulvin in Experimental Dermatophytosis

Animal ModelFungal SpeciesGriseofulvin DosageTreatment DurationEfficacy OutcomeReference
Guinea PigTrichophyton mentagrophytes25 mg/kg/day (oral)14-28 daysSignificant amelioration of infection
CatMicrosporum canis50 mg/kg/day (oral)70 daysMycological cure
Human (Clinical Trial Meta-Analysis)Trichophyton spp.>18 mg/kg/day6-8 weeks67.6% ± 9% mycological cure
Human (Clinical Trial Meta-Analysis)Microsporum spp.>18 mg/kg/day6-8 weeks88.1% ± 5% mycological cure

Experimental Protocols

Protocol 1: Induction of Dermatophytosis (Tinea Corporis) in a Mouse Model

This protocol describes the establishment of a dermatophyte infection on the skin of mice, a common model for studying antifungal efficacy.

Materials:

  • 6-8 week old BALB/c mice

  • Trichophyton mentagrophytes or Microsporum canis culture

  • Sabouraud Dextrose Agar (B569324) (SDA) plates

  • Sterile phosphate-buffered saline (PBS)

  • Electric shaver or depilatory cream

  • Sterile scalpel or fine-grit sandpaper

  • Micropipettes and sterile tips

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the dermatophyte on SDA plates at 25-28°C for 7-14 days until sporulation is observed.

    • Harvest the fungal spores by gently scraping the surface of the agar with a sterile loop and suspending them in sterile PBS.

    • Adjust the concentration of the spore suspension to 1 x 10^7 spores/mL using a hemocytometer.

  • Animal Preparation and Infection:

    • Anesthetize the mice.

    • Shave a 2x2 cm area on the dorsum of each mouse.

    • Gently abrade the shaved area with a sterile scalpel or sandpaper to disrupt the stratum corneum. Avoid causing deep cuts or bleeding.

    • Apply 50 µL of the fungal spore suspension to the abraded skin and spread it evenly.

  • Post-Infection Monitoring:

    • House the animals individually to prevent cross-contamination.

    • Observe the animals daily for the development of skin lesions. Typically, erythema, scaling, and crusting will appear within 5-7 days.

Protocol 2: Oral Administration of Griseofulvin in a Rodent Model

This protocol details the preparation and oral administration of a Griseofulvin suspension to rodents.

Materials:

  • This compound powder (ultramicrosize is preferred for better absorption)

  • High-fat vehicle (e.g., corn oil, sesame oil)[3]

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Oral gavage needles (size appropriate for the animal)

  • Animal scale

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of Griseofulvin and vehicle based on the desired dose and the weight of the animals. For example, for a 25 mg/kg dose in a 200g rat with a dosing volume of 5 mL/kg, the concentration would be 5 mg/mL.

    • Weigh the Griseofulvin powder accurately.

    • In a mortar, levigate the Griseofulvin powder with a small amount of the oil vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while mixing to create a uniform suspension.

    • Transfer the suspension to a beaker and stir continuously using a magnetic stirrer before and during administration to maintain homogeneity.

  • Oral Administration:

    • Weigh each animal to determine the precise volume of the suspension to be administered.

    • Gently restrain the animal.

    • Insert the oral gavage needle carefully into the esophagus and deliver the suspension directly into the stomach.

Protocol 3: Evaluation of Griseofulvin Efficacy

This protocol outlines the methods to assess the effectiveness of Griseofulvin treatment.

1. Clinical Scoring:

  • Visually assess the skin lesions at regular intervals (e.g., weekly) and score them based on a predefined scale. An example of a scoring system is provided in Table 3.

Table 3: Clinical Scoring System for Dermatophytosis in Animal Models

ScoreErythemaScalingHair Loss
0NoneNoneNone
1SlightSlightSlight
2ModerateModerateModerate
3SevereSevereSevere
  • The total clinical score for each animal is the sum of the scores for each parameter. A reduction in the total score over time indicates a positive treatment effect.

2. Fungal Burden Quantification (CFU Assay):

  • At the end of the study, euthanize the animals.

  • Excise a standardized area of the infected skin.

  • Homogenize the skin sample in a known volume of sterile PBS.

  • Perform serial dilutions of the homogenate and plate them on SDA plates containing antibiotics (to inhibit bacterial growth).

  • Incubate the plates at 25-28°C for 5-7 days and count the number of colony-forming units (CFUs).

  • Calculate the CFU per gram of tissue. A significant reduction in CFU in the treated group compared to the control group indicates efficacy.

3. Histopathological Evaluation:

  • Collect skin biopsies from the lesion sites.

  • Fix the tissues in 10% neutral buffered formalin.

  • Embed the tissues in paraffin (B1166041) and section them.

  • Stain the sections with Hematoxylin and Eosin (H&E) to observe the inflammatory infiltrate and tissue morphology.

  • Use special stains like Periodic Acid-Schiff (PAS) to visualize fungal elements (hyphae and spores) within the stratum corneum and hair follicles[4][5]. A reduction in fungal elements and inflammation in the treated group is indicative of efficacy.

Visualizations

Signaling Pathway and Mechanism of Action

cluster_fungus Dermatophyte Cell Griseofulvin This compound Tubulin Tubulin Dimers Griseofulvin->Tubulin Binds to Microtubules Microtubules Griseofulvin->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Microtubules->MitoticSpindle Forms CellDivision Cell Division MitoticSpindle->CellDivision Enables MitoticSpindle->CellDivision Disrupted

Caption: Mechanism of action of this compound in a dermatophyte cell.

Experimental Workflow for Efficacy Study

A Animal Acclimatization (e.g., BALB/c mice) B Induction of Dermatophytosis (e.g., T. mentagrophytes) A->B C Group Allocation (Treatment vs. Vehicle Control) B->C D Oral Administration of This compound or Vehicle C->D E Monitoring and Data Collection D->E F Clinical Scoring E->F G Endpoint Analysis E->G J Data Analysis and Efficacy Determination F->J H Fungal Burden (CFU) G->H I Histopathology (PAS Stain) G->I H->J I->J

Caption: Experimental workflow for evaluating the efficacy of this compound.

References

Application Notes and Protocols for the Quantitative Analysis of (+)-Griseofulvin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Griseofulvin (B1672149) is an antifungal agent employed in the treatment of dermatophyte infections of the skin, hair, and nails.[1][2][3] It functions by disrupting the mitotic spindle structure of fungal cells, thereby inhibiting their division.[1][4] Accurate quantification of griseofulvin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure efficacy and safety.[5][6] This document provides detailed protocols for the quantitative analysis of (+)-griseofulvin in plasma and urine samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of Griseofulvin

Griseofulvin is a white to yellowish, crystalline powder. It is sparingly soluble in water but soluble in ethanol (B145695) and methanol (B129727).[1] It is known to be heat-stable, maintaining its functional properties even at high temperatures.[1]

Pharmacokinetics of Griseofulvin

The oral absorption of griseofulvin is variable and can be enhanced by administration with a high-fat meal.[2][4] Following absorption, it is distributed and concentrated in the skin, hair, and nails, binding to keratin (B1170402) precursor cells.[2][4] The biological half-life of griseofulvin in the blood ranges from 9 to 21 hours.[1] It is primarily metabolized in the liver to 6-desmethylgriseofulvin and its glucuronide conjugate, which are then excreted in the urine and feces.[1][2][4]

Application Note 1: Quantitative Analysis of Griseofulvin in Rat Plasma by HPLC-UV

This method provides a simple, specific, and sensitive approach for the determination of griseofulvin in small volumes of rat plasma.[5][7][8]

Experimental Protocol

1. Materials and Reagents:

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)[7][8]

  • Centrifuge

3. Preparation of Solutions:

  • Mobile Phase: Prepare a 20 mM aqueous solution of sodium dihydrogen phosphate and mix it with acetonitrile in a 55:45 (v/v) ratio. Adjust the pH to 3.5.[7][8]

  • Internal Standard (IS) Working Solution: Prepare a 50 µg/mL solution of warfarin in acetonitrile.[5]

  • Standard Stock Solution: Prepare a stock solution of griseofulvin in a suitable solvent like methanol.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank rat plasma with appropriate volumes of the griseofulvin stock solution to achieve the desired concentration range (e.g., 10 to 2500 ng/mL).[7][8]

4. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of rat plasma sample (or standard/QC), add 100 µL of the IS working solution (warfarin in acetonitrile).[5]

  • Vortex the mixture for 10 seconds.

  • Centrifuge at 13,000 rpm for 4 minutes.[5]

  • Transfer 100 µL of the supernatant to a clean tube and dilute with 100 µL of the mobile phase buffer.[5]

  • Vortex for 10 seconds and centrifuge at 13,000 rpm for 4 minutes.[5]

  • Inject a 50 µL aliquot of the supernatant onto the HPLC column.[5]

5. Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 3.5 µm)[7][8]

  • Mobile Phase: 20 mM sodium dihydrogen phosphate:acetonitrile (55:45, v/v), pH 3.5[7][8]

  • Flow Rate: 1.0 mL/min[7][8]

  • Detection Wavelength: 291 nm[5]

  • Fluorescence Detection (Optional): Excitation at 300 nm and emission at 418 nm for enhanced sensitivity.[5][7][8]

Quantitative Data Summary
ParameterValueReference
Linearity Range10 - 2500 ng/mL[7][8]
Correlation Coefficient (r²)> 0.999[7][8]
Lower Limit of Quantification (LLOQ)10 ng/mL[7][9]
Limit of Detection (LOD)1 ng/mL[7][9]
Mean Recovery99.2%[7][8]
Intra-day Precision (%CV)< 3.0%[7][8]
Inter-day Precision (%CV)< 7.5%[7][8]
Intra-day Accuracy (%RE)0.89% to 9.26%[7][9]
Inter-day Accuracy (%RE)0.71% to 7.68%[7][9]

Experimental Workflow Diagram

G HPLC-UV Sample Preparation Workflow plasma 100 µL Rat Plasma add_is Add 100 µL IS (Warfarin in ACN) plasma->add_is vortex1 Vortex (10 sec) add_is->vortex1 centrifuge1 Centrifuge (13,000 rpm, 4 min) vortex1->centrifuge1 supernatant1 Collect 100 µL Supernatant centrifuge1->supernatant1 dilute Dilute with 100 µL Mobile Phase supernatant1->dilute vortex2 Vortex (10 sec) dilute->vortex2 centrifuge2 Centrifuge (13,000 rpm, 4 min) vortex2->centrifuge2 inject Inject 50 µL into HPLC centrifuge2->inject

Caption: Workflow for plasma sample preparation.

Application Note 2: Quantitative Analysis of Griseofulvin in Human Plasma by LC-MS/MS

This LC-MS/MS method offers high sensitivity and selectivity for the quantification of griseofulvin in human plasma, making it suitable for bioequivalence studies.[6]

Experimental Protocol

1. Materials and Reagents:

  • Griseofulvin reference standard

  • Propranolol (B1214883) hydrochloride (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Deionized water

  • Human plasma (blank)

2. Instrumentation:

  • LC-MS/MS system (Triple quadrupole mass spectrometer with an electrospray ionization source)

  • C18 reversed-phase column (e.g., Hypersil, Hypurity C18)[6]

  • Solid-phase extraction (SPE) cartridges

3. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of 0.05% formic acid in water and acetonitrile (30:70, v/v).[6]

  • Internal Standard (IS) Working Solution: Prepare a suitable concentration of propranolol hydrochloride in an appropriate solvent.

  • Standard Stock Solution: Prepare a stock solution of griseofulvin in a suitable solvent like methanol.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with appropriate volumes of the griseofulvin stock solution to achieve the desired concentration range (e.g., 20-3000 ng/mL).[6]

4. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition the SPE cartridges according to the manufacturer's instructions.

  • Load the plasma sample (spiked with IS) onto the SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and IS with a suitable elution solvent.

  • The eluate can be directly injected into the LC-MS/MS system without a drying and reconstitution step.[6]

5. Chromatographic and Mass Spectrometric Conditions:

  • Column: Hypersil, Hypurity C18 reversed-phase column[6]

  • Mobile Phase: 0.05% formic acid in water:acetonitrile (30:70, v/v)[6]

  • Flow Rate: As optimized for the system.

  • Injection Volume: 5 µL[6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM)[6]

  • MRM Transitions: Monitor the specific precursor to product ion transitions for both griseofulvin and the internal standard.

Quantitative Data Summary
ParameterValueReference
Linearity Range20 - 3000 ng/mL[6]
Lower Limit of Quantification (LLOQ)20 ng/mL[6]
Absolute Recovery (Griseofulvin)87.36%[6]
Absolute Recovery (IS)98.91%[6]
Inter-batch Precision (%CV)< 7.5%[6]
Intra-batch Precision (%CV)< 7.5%[6]
Accuracy (%RE)within ±4.2%[6]

Experimental Workflow Diagram

G LC-MS/MS Sample Preparation Workflow plasma Human Plasma Sample add_is Spike with Internal Standard plasma->add_is load_sample Load Sample onto SPE add_is->load_sample condition_spe Condition SPE Cartridge condition_spe->load_sample wash_spe Wash SPE Cartridge load_sample->wash_spe elute Elute Analyte and IS wash_spe->elute inject Direct Injection into LC-MS/MS elute->inject

Caption: Workflow for plasma SPE and analysis.

Application Note 3: General Protocol for Griseofulvin Analysis in Urine by LC-MS/MS

For the analysis of griseofulvin and its metabolites in urine, a "dilute-and-shoot" method coupled with LC-MS/MS is a rapid and effective approach.[10][11]

Experimental Protocol

1. Materials and Reagents:

  • Griseofulvin reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water

  • Urine (blank)

2. Instrumentation:

  • LC-MS/MS system (Triple quadrupole mass spectrometer)

  • C18 reversed-phase column

3. Preparation of Solutions:

  • Dilution Solvent: A mixture of methanol and acetonitrile (e.g., 3:1, v/v).[10]

  • Standard Stock Solution: Prepare a stock solution of griseofulvin in methanol.

  • Calibration Standards and Quality Control (QC) Samples: Prepare by spiking blank urine with the griseofulvin stock solution.

4. Sample Preparation ("Dilute-and-Shoot"):

  • To 100 µL of urine sample, add 200-300 µL of the dilution solvent (methanol:acetonitrile).[10][11]

  • Vortex the mixture.

  • Centrifuge to pellet any precipitate.

  • Inject the supernatant directly into the LC-MS/MS system.

5. Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization Mode: ESI in positive mode.

  • Detection Mode: MRM, monitoring for griseofulvin and its major metabolite, 6-desmethylgriseofulvin.

Method Validation Considerations

For all bioanalytical methods, it is imperative to perform a full validation according to regulatory guidelines (e.g., FDA, EMA, ICH M10).[12][13][14] Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous components in the matrix.[12]

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels.[12]

  • Calibration Curve: Demonstrating a linear relationship between concentration and response.[12]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: Assessing the impact of matrix components on the ionization of the analyte.

  • Stability: Evaluating the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term).[15]

Signaling Pathway (Mechanism of Action)

G Griseofulvin's Mechanism of Action Griseofulvin Griseofulvin Tubulin Fungal Tubulin Griseofulvin->Tubulin Binds to Microtubule Microtubule Dysfunction Tubulin->Microtubule Interferes with function Mitosis Inhibition of Mitosis Microtubule->Mitosis CellDivision Arrest of Cell Division Mitosis->CellDivision

Caption: Griseofulvin's antifungal mechanism.

References

Application Notes & Protocols: Dissolving (+)-Griseofulvin in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Griseofulvin is an antifungal agent that has garnered significant interest for its applications in various in vitro studies, including antifungal susceptibility testing and cancer research.[1] Its primary mechanism of action involves the disruption of the mitotic spindle in fungal cells by binding to tubulin, thereby inhibiting cell division.[2][3] In cancer cell lines, it has been shown to suppress tumor growth by inducing mitotic arrest and apoptosis.[1][4] Due to its poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of Griseofulvin (B1672149) for use in cellular assays.[2] This document provides a comprehensive protocol for the solubilization, storage, and application of this compound in DMSO for various in vitro experiments.

Quantitative Data Summary

The following table summarizes the essential quantitative data for this compound when dissolved in DMSO.

ParameterValueUnitReference
Molecular Weight352.77 g/mol [2][5]
Solubility in DMSO (at 25°C)50mg/mL[2]
Alternative Reported Solubility in DMSO≥10.45mg/mL[5]
Molar Concentration at 50 mg/mL141.73mM[2]
Recommended Final DMSO Concentration in Cell Culture≤0.1% (v/v)[2]
Typical Antifungal Working Concentration (MIC)0.14 - 8µg/mL[2][6]
Typical Anti-proliferative Working Concentration9 - 40µM[2][4]
Stock Solution Storage Temperature-20°C[2][7]
Stock Solution Stability in DMSOUp to 3 months[2][7]

Experimental Protocols

Materials
  • This compound powder (CAS No. 126-07-8)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Water bath (optional, set to 37°C)

Preparation of a High-Concentration Stock Solution (e.g., 50 mg/mL)

This protocol is for preparing 1 mL of a 50 mg/mL stock solution. Adjust volumes as needed.

  • Weighing Griseofulvin: In a sterile vial, accurately weigh 50 mg of this compound powder.

  • Dispensing DMSO: Using a calibrated pipette, add 1 mL of sterile, cell culture grade DMSO to the vial containing the Griseofulvin powder.[2]

  • Dissolution: Tightly cap the vial and vortex thoroughly until the Griseofulvin is completely dissolved. Visually inspect the solution to ensure no solid particles remain. If dissolution is slow, gentle warming in a 37°C water bath can be used to aid the process.[2]

  • Storage: Aliquot the concentrated stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C.[2][7] The solution is stable for up to 3 months when stored correctly.[2][7]

G cluster_0 Stock Solution Preparation (50 mg/mL) A Weigh 50 mg Griseofulvin Powder B Add 1 mL Sterile DMSO A->B C Vortex until Fully Dissolved B->C D Optional: Warm at 37°C to Aid Dissolution C->D E Aliquot into Single-Use Tubes C->E D->C F Store at -20°C E->F

Figure 1. Workflow for preparing Griseofulvin stock solution.

Preparation of Working Solutions for In Vitro Assays

It is critical to dilute the high-concentration stock solution to the final working concentration using cell culture medium. The final concentration of DMSO in the culture medium must be kept to a minimum (ideally ≤0.1%) to prevent solvent-induced cytotoxicity.[2]

  • Determine Final Concentration: Decide on the final concentration of Griseofulvin needed for your experiment (e.g., 20 µM for an anti-proliferative assay).

  • Serial Dilution: Perform serial dilutions of the stock solution in fresh cell culture medium. It is often impractical to perform a single large dilution.

    • Example for a 20 µM final concentration from a 141.73 mM stock:

      • First, prepare an intermediate dilution by adding 10 µL of the 141.73 mM stock to 990 µL of culture medium. This results in a 1:100 dilution, yielding a 1.4173 mM intermediate solution.

      • Next, add a calculated volume of this intermediate solution to your final culture volume to achieve 20 µM. For instance, to make 1 mL of 20 µM working solution, you would add approximately 14.1 µL of the 1.4173 mM intermediate solution to 985.9 µL of culture medium.

  • Vehicle Control: Always prepare a vehicle control. This control must contain the same final concentration of DMSO as the experimental samples treated with Griseofulvin.[2] For example, if your final working solution contains 0.1% DMSO, the vehicle control should be culture medium with 0.1% DMSO added.

  • Immediate Use: Use the freshly prepared working solutions immediately for your in vitro assays.

Mechanism of Action: Disruption of Microtubule Dynamics

Griseofulvin exerts its biological effects primarily by interfering with microtubule function.[1] It binds directly to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[3] This disruption prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[3][4] The inability to form a functional spindle leads to an arrest of the cell cycle in the G2/M phase, which can subsequently trigger apoptosis (programmed cell death).[1][8] This anti-mitotic activity is the basis for its antifungal properties and its potential as an anti-cancer agent.[3][4]

G A Griseofulvin B Binds to Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle Formation C->D E Mitotic Arrest (G2/M Phase) D->E F Apoptosis (Cell Death) E->F

Figure 2. Signaling pathway of Griseofulvin's anti-mitotic action.

References

Using (+)-Griseofulvin as a Positive Control in Microtubule Dynamics Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Griseofulvin, a well-established antifungal agent, has garnered significant interest in cancer research due to its effects on microtubule dynamics. It serves as a valuable positive control in various assays designed to identify and characterize new microtubule-targeting agents. Unlike potent microtubule poisons that cause complete depolymerization at low concentrations, Griseofulvin primarily acts by subtly suppressing the dynamic instability of microtubules, leading to mitotic arrest and subsequent apoptosis.[1][2][3] This makes it an excellent benchmark for compounds with a similar, more nuanced mechanism of action.

This document provides detailed application notes and protocols for utilizing this compound as a positive control in key microtubule dynamics assays.

Mechanism of Action

Griseofulvin exerts its effects by binding to tubulin, the fundamental protein subunit of microtubules.[2][4] While it can inhibit tubulin polymerization at very high concentrations (>100 µM), its primary and more physiologically relevant mechanism at lower concentrations (1–20 µM) is the kinetic suppression of microtubule dynamic instability.[1][3] This involves a reduction in both the rate and extent of microtubule growth and shortening phases.[5][6] This dampening of microtubule dynamics disrupts the formation and function of the mitotic spindle, leading to a cell cycle arrest at the G2/M phase.[1][2] Docking studies suggest that Griseofulvin may have two binding sites on tubulin, one of which overlaps with the paclitaxel (B517696) binding site.[2][5][6][7]

Griseofulvin_Mechanism_of_Action cluster_0 Cellular Effects Griseofulvin Griseofulvin Tubulin Tubulin Griseofulvin->Tubulin Binds to Microtubule_Dynamics Microtubule Dynamic Instability Tubulin->Microtubule_Dynamics Suppresses Mitotic_Spindle Mitotic Spindle Function Microtubule_Dynamics->Mitotic_Spindle Disrupts Mitotic_Arrest G2/M Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Mechanism of Action of this compound.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the effective concentrations and inhibitory activities of this compound in various cell lines and in vitro assays.

Table 1: In Vitro Effects on Tubulin Polymerization

Assay ConditionEffective ConcentrationEffect
Purified Tubulin (>99%)>100 µMInhibition of polymerization[1]
Tubulin with MAPs20-200 µMInhibition of polymerization
Microtubule Dynamics1-20 µMSuppression of dynamic instability[1][3]

Table 2: Cellular Effects of this compound

Cell LineAssayIC50 / GI50 ValueReference
HeLaCell Proliferation~25 µM[1]
HeLaMitotic Arrest20 µM[1][8]
MCF-7Cell Proliferation44.76 µM
CAL-51 (Breast Cancer)Cell Proliferation (GI50)10.79 ± 3.06 µM[9]
KB-3-1 (Cervical Cancer)Cell Proliferation (GI50)1.19 ± 0.34 µM (Derivative)[9]
HCT116 (Colon Cancer)Cell Proliferation (GI50)2.48 ± 0.40 µM (Derivative)[9]

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This protocol describes a standard method to monitor the effect of Griseofulvin on tubulin polymerization in a cell-free system by measuring changes in turbidity.

Tubulin_Polymerization_Workflow cluster_workflow Experimental Workflow start Start reagents Prepare Reagents (Tubulin, Buffers, GTP, Griseofulvin) start->reagents plate_prep Add Griseofulvin/Controls to 96-well Plate reagents->plate_prep tubulin_mix Prepare Tubulin Polymerization Mix (on ice) reagents->tubulin_mix initiate Add Tubulin Mix to Plate Initiate Polymerization at 37°C plate_prep->initiate tubulin_mix->initiate measure Measure Absorbance (340 nm) Every minute for 60-90 min initiate->measure analyze Analyze Data (Plot OD vs. Time) measure->analyze end End analyze->end

Caption: Workflow for the In Vitro Tubulin Polymerization Assay.

1. Reagents and Materials:

  • Lyophilized Tubulin (>99% pure)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution: 100 mM in distilled water

  • Polymerization Buffer (PB): G-PEM buffer with 1 mM GTP

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Other controls (e.g., Paclitaxel as a polymerization promoter, Nocodazole as a depolymerizer)

  • 96-well clear bottom plates

  • Temperature-controlled spectrophotometer or plate reader

2. Procedure:

  • Preparation: Thaw all reagents on ice. Reconstitute lyophilized tubulin in G-PEM buffer to a final stock concentration of 10 mg/mL. Keep on ice and use within one hour.[10]

  • Compound Plating: Add desired concentrations of Griseofulvin (e.g., 10 µM, 50 µM, 100 µM, 200 µM) and controls to the wells of a pre-chilled 96-well plate. Add an equivalent volume of DMSO to the negative control wells.[10]

  • Reaction Mixture: In a microcentrifuge tube on ice, prepare the tubulin polymerization mix. Dilute the tubulin stock to a final concentration of 2-3 mg/mL in ice-cold Polymerization Buffer.[10]

  • Initiate Polymerization: Transfer the tubulin polymerization mix to the wells containing the compounds. Mix gently by pipetting. Ensure the final DMSO concentration is low (<1%).[10]

  • Data Acquisition: Immediately place the plate into a spectrophotometer pre-warmed to 37°C. Measure the absorbance (OD) at 340 nm every minute for 60-90 minutes.[10]

3. Data Analysis:

  • Plot OD at 340 nm versus time for each condition.

  • The negative control (DMSO) should exhibit a sigmoidal curve.

  • Griseofulvin is expected to show significant inhibition of the rate and extent of polymerization at concentrations >100 µM.

Protocol 2: Immunofluorescence Staining of Microtubules in Cultured Cells

This protocol details the visualization of microtubule architecture in cells treated with Griseofulvin.

1. Reagents and Materials:

  • Cultured cells (e.g., HeLa, MCF-7)

  • Glass coverslips (poly-L-lysine coated)

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 3.7% Formaldehyde (B43269) in PBS

  • Permeabilization solution: 100% cold Methanol (B129727) (-20°C)

  • Blocking Buffer: 2% BSA in PBS

  • Primary Antibody: Mouse monoclonal anti-α-tubulin antibody

  • Secondary Antibody: Alexa Fluor-conjugated anti-mouse IgG

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

2. Procedure:

  • Cell Seeding: Seed cells on poly-L-lysine-coated coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.[1]

  • Drug Treatment: Treat cells with various concentrations of Griseofulvin (e.g., 20 µM, 40 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24-48 hours).[1][5]

  • Fixation: Wash cells with PBS. Fix with 3.7% formaldehyde for 30 minutes at 37°C.[1]

  • Permeabilization: Wash with PBS. Treat with cold 100% methanol for 20 minutes at -20°C.[1]

  • Blocking: Wash with PBS. Block nonspecific antibody binding with 2% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with anti-α-tubulin antibody (e.g., 1:300 dilution in blocking buffer) for 2 hours at 37°C or overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash coverslips three times with PBS/BSA. Incubate with a fluorescently labeled secondary antibody (e.g., 1:100 dilution) for 1 hour at 37°C in the dark.[1]

  • Nuclear Staining: Wash three times with PBS. Incubate with DAPI for 5-10 minutes to stain the nuclei.

  • Mounting: Wash with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

3. Expected Results:

  • Control cells will show a well-defined network of interphase microtubules and normal mitotic spindles.

  • At its mitotic IC50 (e.g., ~20 µM in HeLa cells), Griseofulvin-treated cells will show an increased number of cells arrested in mitosis with nearly normal-looking but dysfunctional spindles.[1] At higher concentrations, some disruption of the interphase microtubule network may be observed.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cell cycle distribution in a population of cells treated with Griseofulvin.

1. Reagents and Materials:

  • Cultured cells

  • Complete cell culture medium

  • This compound

  • PBS

  • Fixative: 70% cold Ethanol (B145695) (-20°C)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

2. Procedure:

  • Cell Treatment: Seed cells in culture dishes and treat with desired concentrations of Griseofulvin and a vehicle control for the desired duration (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Fix for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells. Discard the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal. Collect data for at least 10,000 events per sample.

3. Data Analysis:

  • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Griseofulvin treatment is expected to cause a significant increase in the percentage of cells in the G2/M phase, indicative of mitotic arrest.

Conclusion

This compound is a reliable and well-characterized positive control for studying compounds that modulate microtubule dynamics. Its mechanism of suppressing dynamic instability, rather than causing gross microtubule depolymerization, provides a crucial benchmark for a distinct class of microtubule-targeting agents. The protocols and data presented here offer a comprehensive guide for researchers to effectively incorporate Griseofulvin into their experimental workflows.

References

Application Notes and Protocols for (+)-Griseofulvin in Agricultural Fungicide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Griseofulvin is a naturally occurring antifungal compound first isolated from Penicillium griseofulvum.[1][2] While extensively used in human and veterinary medicine to treat dermatophytic infections, its application as a crop protectant in agriculture is an area of growing interest.[3][4] Griseofulvin (B1672149) exhibits fungistatic activity against a range of plant pathogenic fungi by inhibiting their growth and proliferation.[5][6] Its unique mode of action and natural origin make it a valuable candidate for research and development of novel agricultural fungicides, particularly in the context of integrated pest management and addressing fungicide resistance.

These application notes provide an overview of Griseofulvin's mechanism of action, a summary of its antifungal activity against key agricultural pathogens, and detailed protocols for its evaluation in a research setting.

Mechanism of Action

Griseofulvin's primary antifungal effect is the disruption of mitosis in fungal cells.[7] It is a fungistatic agent, meaning it inhibits fungal growth rather than directly killing the cells.[7]

The key steps in its mechanism are as follows:

  • Uptake: Griseofulvin enters the fungal cell through an energy-dependent transport process.[3]

  • Tubulin Binding: Once inside the cell, Griseofulvin binds specifically to tubulin, the protein subunit that polymerizes to form microtubules.[7]

  • Disruption of Mitotic Spindle: Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. By binding to tubulin, Griseofulvin interferes with microtubule function and disrupts the formation and dynamics of the mitotic spindle.[3][7]

  • Metaphase Arrest: This disruption ultimately leads to an arrest of the cell cycle in the metaphase stage, preventing nuclear division and halting fungal cell proliferation.[3][5]

This targeted action on the mitotic spindle provides a degree of selective toxicity against fungal cells.[7]

G_Mechanism_of_Action Griseofulvin_ext This compound (External) Transport Energy-Dependent Transport Griseofulvin_ext->Transport 1. Uptake Griseofulvin_int This compound (Internal) Transport->Griseofulvin_int Microtubules Microtubule Polymerization Griseofulvin_int->Microtubules 2. Binds Tubulin, Disrupts Function Tubulin Tubulin Dimers Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Arrest Metaphase Arrest (Growth Inhibited) Microtubules->Arrest Division Cell Division (Completed) Spindle->Division

Caption: Mechanism of action of this compound in fungal cells.

Antifungal Activity Against Plant Pathogens

This compound and its derivatives have demonstrated in vitro efficacy against a variety of significant plant pathogenic fungi.[8] The following tables summarize available quantitative data. It is important to note that much of the detailed research has been conducted on synthesized derivatives.

Table 1: Antifungal Activity of this compound (Parent Compound)

Fungal Species Assay Type Value Reference
Fusarium oxysporum (10 isolates) Mycelial Growth IC₅₀: 0.42 - 2.81 mM [6]

| Colletotrichum truncatum | Mycelial Growth | Highest inhibition rate at 0.25 mM |[5] |

Table 2: Antifungal Activity of Griseofulvin Derivatives

Fungal Species Derivative Description Assay Type Value (µg/mL) Reference
Colletotrichum gloeosporioides Acyl-substituted at 4' position (Compound 6c) Mycelial Growth IC₅₀: 47.25 ± 1.46 [9][10]
Colletotrichum gloeosporioides Acyl-substituted at 4' position (Compound 6e) Mycelial Growth IC₅₀: 49.44 ± 1.50 [9][10]
Colletotrichum gloeosporioides Acyl-substituted at 4' position (Compound 6f) Mycelial Growth IC₅₀: 53.63 ± 1.74 [9][10]
Botrytis cinerea Derivative 5h Mycelial Growth IC₅₀: 17.29 ± 0.64 [11][12]
Alternaria solani Derivative 5l Mycelial Growth IC₅₀: 22.52 ± 0.79 [11][12]
Cytospora sp. Derivative 10 Mycelial Growth IC₅₀: 18.72 ± 0.35 [12]

| Fusarium solani | Derivative 10 | Mycelial Growth | IC₅₀: 36.81 ± 0.82 |[12] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%.

Experimental Protocols

The following are detailed protocols for evaluating the antifungal activity of this compound.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol determines the effect of Griseofulvin on the radial growth of filamentous fungi on an agar (B569324) medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile Petri dishes (90 mm)

  • Actively growing cultures of test fungi (e.g., Botrytis cinerea, Fusarium solani)

  • Sterile cork borer (5-8 mm diameter)

  • Sterile distilled water

  • Incubator set to 25 ± 2°C

  • Parafilm

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of Griseofulvin in DMSO. Ensure it is fully dissolved.

  • Medium Preparation: Autoclave PDA medium and cool it to 45-50°C in a water bath.

  • Amending the Medium:

    • Dispense 19.8 mL of molten PDA into sterile containers.

    • Add appropriate volumes of the Griseofulvin stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). For a 100 µg/mL final concentration, add 200 µL of the 10 mg/mL stock to 19.8 mL of PDA.

    • Prepare a control plate by adding the same volume of DMSO without Griseofulvin to the PDA.

  • Pouring Plates: Immediately after adding the compound, gently swirl the mixture and pour it into sterile 90 mm Petri dishes. Allow the agar to solidify completely under sterile conditions.

  • Inoculation:

    • Using a sterile cork borer, cut a mycelial disc from the edge of an actively growing (5-7 day old) fungal culture.

    • Aseptically place the mycelial disc, with the mycelium facing down, in the center of each prepared PDA plate (both treated and control).

  • Incubation: Seal the plates with Parafilm and incubate them at 25 ± 2°C in the dark.

  • Data Collection:

    • Measure the colony diameter (in mm) in two perpendicular directions daily or when the fungal growth in the control plates has reached the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where:

        • C = Average diameter of the fungal colony in the control plate.

        • T = Average diameter of the fungal colony in the treated plate.

  • Analysis: Use the inhibition data to calculate the IC₅₀ value by plotting the inhibition percentage against the log of the concentration.

Protocol 2: In Vitro Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of Griseofulvin that inhibits the visible growth of a fungus in a liquid medium. It is particularly useful for fungi that sporulate readily.

Materials:

  • This compound stock solution in DMSO

  • Sterile 96-well, U-bottom microtiter plates

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS) or Potato Dextrose Broth (PDB)

  • Fungal culture for spore production

  • Sterile saline with 0.05% Tween 80

  • Hemocytometer or spectrophotometer for inoculum standardization

  • Multichannel pipette

  • Incubator (25-28°C)

Procedure:

  • Inoculum Preparation:

    • Harvest spores (conidia) from a 7-14 day old culture by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the suspension through sterile glass wool to remove mycelial fragments.

    • Adjust the spore suspension to a final concentration of 1-5 x 10⁴ spores/mL using a hemocytometer.

  • Plate Preparation:

    • Add 100 µL of sterile broth (RPMI-1640 or PDB) to all wells of the 96-well plate.

    • Add 100 µL of the Griseofulvin stock solution (at 2x the highest desired final concentration) to the first column of wells.

  • Serial Dilution:

    • Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard the final 100 µL from the 10th column.

    • Column 11 will serve as the growth control (no drug).

    • Column 12 will serve as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the standardized fungal spore suspension to wells in columns 1-11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 25-28°C for 48-72 hours, or until sufficient growth is observed in the growth control wells.

  • MIC Determination:

    • Visually inspect the plate. The MIC is the lowest concentration of Griseofulvin at which there is no visible growth (or a significant, predefined reduction in turbidity) compared to the drug-free growth control.

Protocol 3: In Vivo Antifungal Assay (Detached Leaf Method)

This protocol assesses the protective and curative efficacy of Griseofulvin on detached plant leaves.

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant (e.g., apple leaves for Colletotrichum, bean leaves for Botrytis)

  • This compound solution at various concentrations, with a surfactant (e.g., 0.05% Tween 20)

  • Fungal spore suspension (1 x 10⁵ spores/mL)

  • Sterile Petri dishes or transparent plastic boxes lined with moist filter paper

  • Atomizer or fine mist sprayer

Procedure:

  • Leaf Preparation:

    • Gently detach healthy leaves from the plant.

    • Surface sterilize the leaves by washing them in a 1% sodium hypochlorite (B82951) solution for 1-2 minutes, followed by three rinses with sterile distilled water.

    • Place the leaves, adaxial side up, on moist filter paper inside the Petri dishes or boxes to maintain high humidity.

  • Protective Assay:

    • Spray the leaves evenly with the Griseofulvin test solutions until runoff.

    • Allow the leaves to air dry for 2-4 hours.

    • Inoculate the treated leaves by spraying them with the fungal spore suspension.

    • Control leaves should be sprayed with water + surfactant only, then inoculated.

  • Curative Assay:

    • Inoculate the leaves with the fungal spore suspension first.

    • Incubate for 24 hours to allow for spore germination and initial infection.

    • Apply the Griseofulvin test solutions by spraying onto the inoculated leaves.

    • Control leaves should be sprayed with water + surfactant after the 24-hour incubation.

  • Incubation: Seal the containers and incubate at 22-25°C with a 12-hour photoperiod for 3-7 days.

  • Data Collection:

    • Visually assess the leaves for disease symptoms (e.g., lesion formation, necrosis).

    • Calculate the disease severity index or the percentage of the leaf area infected.

    • Determine the control efficacy using the formula:

      • Efficacy (%) = [(Severity in Control - Severity in Treatment) / Severity in Control] x 100

G_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mycelial Mycelial Growth Assay cluster_mic MIC Assay cluster_invivo In Vivo Evaluation start_invitro Prepare Griseofulvin Stock Solution pda Amend PDA Medium start_invitro->pda spores Prepare Spore Suspension inoculate_pda Inoculate with Mycelial Plug pda->inoculate_pda incubate_pda Incubate Plates inoculate_pda->incubate_pda measure_pda Measure Colony Diameter incubate_pda->measure_pda end_invitro Calculate IC₅₀ / Determine MIC measure_pda->end_invitro dilute_mic Perform Serial Dilution in 96-Well Plate spores->dilute_mic inoculate_mic Inoculate Wells dilute_mic->inoculate_mic read_mic Read MIC Visually inoculate_mic->read_mic read_mic->end_invitro start_invivo Prepare Griseofulvin Spray Solution end_invitro->start_invivo Proceed to In Vivo if promising leaves Prepare Detached Leaves start_invivo->leaves protective Protective Assay: 1. Spray Griseofulvin 2. Inoculate with Pathogen leaves->protective curative Curative Assay: 1. Inoculate with Pathogen 2. Spray Griseofulvin leaves->curative incubate_invivo Incubate Leaves (3-7 days) protective->incubate_invivo curative->incubate_invivo assess Assess Disease Severity incubate_invivo->assess end_invivo Calculate Control Efficacy assess->end_invivo

Caption: General workflow for evaluating the antifungal activity of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming (+)-Griseofulvin Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance to the antifungal agent (+)-Griseofulvin in fungal strains.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) for Griseofulvin (B1672149).

  • Question: My fungal strain is showing high MIC values for Griseofulvin. What are the potential causes and how can I investigate them?

  • Answer: Higher than expected MICs for Griseofulvin can stem from several factors. Here’s a breakdown of potential causes and the corresponding troubleshooting steps:

    • Inaccurate Susceptibility Testing: Ensure you are strictly following standardized protocols like the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution assays.[1] Variations in inoculum preparation, incubation time, and temperature can significantly affect MIC values.[1][2][3]

    • Target Site Modification: The primary mechanism of Griseofulvin is the disruption of the mitotic spindle by binding to β-tubulin.[1] Mutations in the β-tubulin gene can alter the drug-binding site, leading to reduced efficacy.[1]

      • Suggested Action: Sequence the β-tubulin gene of your resistant strain and compare it to a susceptible reference strain to identify any potential resistance-conferring mutations.[1]

    • Increased Drug Efflux: Your fungal strain might be overexpressing efflux pumps, such as ATP-binding cassette (ABC) transporters or Major Facilitator Superfamily (MFS) transporters.[1][4] These pumps actively remove Griseofulvin from the cell, lowering its intracellular concentration.[1] In Trichophyton rubrum, for instance, the overexpression of genes like TruMDR1 and TruMDR2 has been linked to drug resistance.[1]

      • Suggested Action: To investigate efflux pump activity, you can perform a Rhodamine 6G (R6G) efflux assay.[1] A higher rate of R6G extrusion compared to a susceptible control strain indicates increased pump activity.[1] You can also quantify the expression of specific ABC transporter genes using qRT-PCR.[1]

Issue 2: The fungal isolate is susceptible in vitro (low MIC) but treatment fails in vivo.

  • Question: My in vitro tests show that the fungal strain is susceptible to Griseofulvin, but the in vivo model shows treatment failure. What could be the reason?

  • Answer: This discrepancy between in vitro susceptibility and in vivo efficacy is known as clinical resistance and can be attributed to several factors:[1]

    • Host Factors and Drug Bioavailability: The absorption of Griseofulvin can be variable and is significantly enhanced when taken with a high-fat meal.[1][5][6] Poor bioavailability at the site of infection can lead to treatment failure despite the fungus being susceptible.[1]

    • Biofilm Formation: Fungi can form biofilms, which are communities of cells encased in a protective extracellular matrix.[1] This matrix can limit drug penetration, conferring tolerance to antifungal agents even if the individual fungal cells are susceptible.[1]

      • Suggested Action: Investigate if your fungal isolate can form biofilms in vitro. If so, you may need to test the efficacy of Griseofulvin against the biofilm form of the fungus.[1]

Issue 3: Inconsistent or antagonistic results with combination therapy.

  • Question: I am testing Griseofulvin in combination with other antifungals, but the results are not showing the expected synergy. Why might this be happening?

  • Answer: The outcome of combination therapy can be complex and strain-dependent.

    • Strain-Specific Interactions: The interaction between two antifungal agents can vary between different fungal isolates, being synergistic, additive, indifferent, or even antagonistic.[1]

      • Suggested Action: It is crucial to perform a checkerboard assay to systematically evaluate the interaction between Griseofulvin and the other antifungal agent against your specific fungal strain.[1] This will help you determine the precise nature of the interaction.

    • Underlying Resistance Mechanisms: If the fungal strain possesses strong resistance mechanisms to one or both of the drugs in the combination, the therapy may still be ineffective.[1]

      • Suggested Action: Before conducting combination studies, thoroughly characterize the resistance profile of your isolate to each drug individually.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms of this compound resistance?

A1: The main mechanisms of Griseofulvin resistance are:

  • Target site modification: Mutations in the β-tubulin gene reduce the binding affinity of Griseofulvin to its target.[1]

  • Overexpression of efflux pumps: Fungi can actively pump Griseofulvin out of the cell using ABC and MFS transporters.[1][4]

  • Activation of stress response pathways: Cellular stress responses, such as the Calcium-Calcineurin signaling pathway, can be triggered by antifungal exposure, leading to the upregulation of genes involved in drug efflux and detoxification.[1]

Q2: How does Griseofulvin work?

A2: Griseofulvin disrupts fungal cell division (mitosis) by interfering with the function of microtubules, which are essential components of the mitotic spindle.[1][7][8] It binds to tubulin, the protein that forms microtubules, and inhibits its polymerization.[8]

Q3: Is combination therapy a viable strategy to overcome Griseofulvin resistance?

A3: Yes, combination therapy can be a viable strategy. For example, combining Griseofulvin with terbinafine (B446) has shown an additive effect against some multidrug-resistant dermatophytes in vitro.[9] However, the effectiveness is highly dependent on the specific fungal isolate and the drugs used.[1] A study on dermatophytosis in India, however, did not find increased effectiveness when adding Griseofulvin to terbinafine.[10] Therefore, it is essential to perform synergy testing, such as a checkerboard assay, for your specific strain.[1]

Q4: Are there any known efflux pump inhibitors that can be used to overcome Griseofulvin resistance?

A4: The search for effective and non-toxic efflux pump inhibitors is an active area of research.[1] While some compounds have shown promise in laboratory settings for overcoming resistance to other antifungals, specific and potent inhibitors for Griseofulvin resistance are still being investigated.[1][11]

Q5: What signaling pathways are involved in Griseofulvin resistance?

A5: While direct signaling pathways that specifically regulate Griseofulvin resistance are still being fully elucidated, general stress response pathways in fungi are known to contribute to drug tolerance.[1] The Calcium-Calcineurin signaling pathway is a critical pathway implicated in stress adaptation and may play a role in Griseofulvin resistance by potentially regulating the expression of genes involved in stress responses, which can include efflux pumps.[1][12]

Data Presentation

Table 1: In Vitro Susceptibility of Dermatophyte Isolates to Griseofulvin and Terbinafine Alone and in Combination

Fungal IsolateGriseofulvin MIC (µg/mL)Terbinafine MIC (µg/mL)Griseofulvin:Terbinafine Combination MIC (µg/mL) showing additive effect
Multidrug-resistant isolate 1>322.016:2
Multidrug-resistant isolate 2>642.064:2
Drug-sensitive isolate 10.50.03Not reported
Drug-sensitive isolate 21.00.06Not reported

Source: Adapted from in vitro studies on multidrug-resistant dermatophytes.[9]

Table 2: MIC Ranges of Griseofulvin Against Clinical Isolates of Trichophyton Species

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Trichophyton rubrum0.15 - 5.071.262.53
Trichophyton mentagrophytes0.31 - 5.071.262.53

Source: Data from a study on the in vitro antifungal susceptibility of clinical isolates.[13]

Experimental Protocols

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M38-A2 guidelines.[1]

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar (B569324) medium (e.g., potato dextrose agar) to induce sporulation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.

  • Drug Dilution:

    • Prepare a stock solution of Griseofulvin in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of Griseofulvin in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentrations.

  • Incubation:

    • Inoculate each well with the fungal suspension.

    • Include a drug-free growth control and a sterile control.

    • Incubate the plates at 28-35°C for 4-7 days, or until growth is clearly visible in the control well.[2]

  • MIC Determination:

    • The MIC is the lowest concentration of Griseofulvin that causes a prominent decrease in turbidity (approximately 80% inhibition) compared to the growth control.[2]

2. Sequencing of the β-tubulin Gene

  • Genomic DNA Extraction: Culture the fungal isolate and extract high-quality genomic DNA using a suitable method or a commercial kit.

  • PCR Amplification: Amplify the β-tubulin gene using primers designed from conserved regions of fungal β-tubulin genes.

  • Sequencing and Analysis: Purify the PCR product and perform Sanger sequencing. Align the obtained sequence with a reference β-tubulin sequence from a susceptible strain to identify any mutations.[1]

3. Rhodamine 6G (R6G) Efflux Assay

  • Cell Loading:

    • Grow the fungal cells to the mid-logarithmic phase.

    • Wash and resuspend the cells in a buffer without glucose.

    • Load the cells with R6G for a defined period.

  • Efflux Measurement:

    • Wash the cells to remove extracellular R6G.

    • Resuspend the cells in a buffer containing glucose to energize the efflux pumps.

    • Take samples at different time points and measure the fluorescence of the supernatant or the remaining intracellular fluorescence.

  • Analysis: An increased rate of R6G efflux in the test strain compared to a susceptible control strain is indicative of increased efflux pump activity.[1]

4. Checkerboard Assay for Synergy Testing

  • Plate Setup: Prepare a 96-well plate with serial dilutions of Griseofulvin along the x-axis and the second antifungal agent along the y-axis.

  • Inoculation: Inoculate all wells with the fungal suspension at the same concentration used for MIC testing.

  • Incubation: Incubate the plate under the same conditions as for the MIC assay.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

Mandatory Visualizations

Griseofulvin_Resistance_Mechanisms cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms GF_in Griseofulvin Tubulin β-tubulin GF_in->Tubulin Binds to MT Microtubule (Mitotic Spindle) GF_in->MT Disrupts Formation Efflux Efflux Pump (e.g., ABC Transporter) Tubulin->MT Polymerization GF_out Griseofulvin Efflux->GF_out Active Transport Mutation β-tubulin gene mutation Mutation->Tubulin Alters binding site Overexpression Efflux Pump Overexpression Overexpression->Efflux Increases number GF_ext Extracellular Griseofulvin GF_ext->GF_in Experimental_Workflow_Resistance cluster_start cluster_mic Susceptibility Testing cluster_investigation Mechanism Investigation cluster_outcome Outcome start Fungal Isolate with Suspected Griseofulvin Resistance MIC Broth Microdilution Assay (Determine MIC) start->MIC Target Sequence β-tubulin gene MIC->Target Efflux Rhodamine 6G Efflux Assay MIC->Efflux Mutation Resistance-conferring mutation identified Target->Mutation qRT_PCR qRT-PCR for Efflux Pump Genes Efflux->qRT_PCR Optional: Quantify gene expression Pump Increased efflux activity confirmed Efflux->Pump qRT_PCR->Pump Calcium_Calcineurin_Pathway cluster_stimulus cluster_pathway Calcium-Calcineurin Signaling cluster_response Cellular Response Stress Antifungal Stress (e.g., Griseofulvin) Ca_influx Ca²⁺ Influx Stress->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin Transcription_Factor Transcription Factor (e.g., Crz1) Activation Calcineurin->Transcription_Factor Stress_Response Stress Response Gene Expression Transcription_Factor->Stress_Response Efflux_Regulation Upregulation of Efflux Pumps Stress_Response->Efflux_Regulation Detox Detoxification Mechanisms Stress_Response->Detox

References

Technical Support Center: Optimizing (+)-Griseofulvin for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing (+)-Griseofulvin in apoptosis research. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments aimed at inducing apoptosis with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to induce apoptosis?

The optimal concentration of this compound is highly dependent on the specific cancer cell line being investigated. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. However, published studies provide a starting point for various cancer types.

Q2: What is the underlying mechanism of this compound-induced apoptosis?

This compound induces apoptosis through multiple mechanisms. Primarily, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] It also activates the intrinsic mitochondrial pathway of apoptosis, involving the activation of caspase-9 and caspase-3.[2][3] Furthermore, Griseofulvin (B1672149) has been shown to upregulate the tumor suppressor protein Connexin 43 (Cx43), which plays a role in its apoptotic effects.[2][4] Other signaling pathways, such as Wnt/β-catenin and NF-κB, have also been implicated in its antitumor activity.[1][5]

Q3: How long should I incubate my cells with this compound?

Incubation times can vary, typically ranging from 24 to 72 hours.[5] The optimal time will depend on the cell line's doubling time and its sensitivity to the compound. A time-course experiment is recommended to determine the ideal duration for observing significant apoptosis.

Q4: I am not observing the expected level of apoptosis. What could be the issue?

Several factors could contribute to this. Please refer to our Troubleshooting Guide below for a detailed breakdown of potential causes and solutions.

Q5: Can this compound be used in combination with other anti-cancer agents?

Yes, studies have shown that Griseofulvin can have synergistic effects when combined with other chemotherapeutic agents like vincristine.[1][5] Combination therapies may allow for lower, less toxic doses of each drug while achieving a potent anti-cancer effect.

Troubleshooting Guides

Issue 1: Low or No Apoptosis Detected

Potential Cause Troubleshooting Steps
Suboptimal Griseofulvin Concentration Perform a dose-response study to determine the IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 1-100 µM).
Insufficient Incubation Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Cell Line Resistance Some cell lines may exhibit intrinsic or acquired resistance. Consider using a different cell line or investigating mechanisms of resistance.
Incorrect Apoptosis Assay Protocol Ensure that your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay) is performed according to the manufacturer's instructions. High drug concentrations can sometimes lead to rapid cell death, appearing as necrosis rather than apoptosis in assays.[6]
Reagent Quality Verify the quality and stability of your this compound stock solution. Prepare fresh solutions if necessary.

Issue 2: High Cell Death, but Appears Necrotic rather than Apoptotic

Potential Cause Troubleshooting Steps
Griseofulvin Concentration is too High Excessively high concentrations can induce necrosis.[6] Lower the concentration to a range closer to the determined IC50 value.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to the cells (typically <0.1%).[6]
Harsh Experimental Conditions Avoid extreme conditions during cell handling that could induce necrosis.[6]

Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines

The following table summarizes the IC50 values of this compound in different cancer cell lines as reported in the literature. This data can serve as a reference for designing your experiments.

Cancer TypeCell LineIC50 (µM)Exposure Time (hours)Reference
MyelomaKMS 189Not Specified[5]
Breast CancerMCF-717Not Specified[5]
Cervical CancerHeLa20Not Specified[5]
LymphomaSU-DHL-422Not Specified[5]
Small Cell Lung CancerNCI-H44624.58 ± 1.32Not Specified[5]
Oral Squamous Cell CarcinomaSCC1146.4Not Specified[5]
Human Testicular Germ Cell TumorJKT-153 ± 1.724, 48, or 72[5]
LeukemiaK56215.38 (µg/mL)24[3]
Adrenocortical CarcinomaNCI-H295RSignificant effects at 40 µM24[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to determine the cytotoxic effects of this compound and to calculate the IC50 value.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the Griseofulvin-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of this compound for the optimal incubation time determined previously.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations

Griseofulvin_Apoptosis_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Griseofulvin This compound Microtubules Microtubule Dynamics Griseofulvin->Microtubules Disrupts Cx43_Tubulin Connexin 43/ Tubulin Complex Griseofulvin->Cx43_Tubulin Disrupts Association Cx43_mRNA Connexin 43 mRNA Griseofulvin->Cx43_mRNA Increases Expression Bax Bax Griseofulvin->Bax Increases Bcl2 Bcl-2 Griseofulvin->Bcl2 Decreases G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Leads to Tubulin Tubulin Cx43_Protein Connexin 43 Protein Cx43_mRNA->Cx43_Protein Translates to Cx43_Fragment Connexin 43 Fragment Cx43_Protein->Cx43_Fragment Translocates as Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G2M_Arrest->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis Select_Cell_Line Select Cancer Cell Line Dose_Response Plan Dose-Response (1-100 µM) Select_Cell_Line->Dose_Response Time_Course Plan Time-Course (24, 48, 72h) Dose_Response->Time_Course Cell_Culture Culture and Seed Cells Time_Course->Cell_Culture Treatment Treat with this compound Cell_Culture->Treatment Incubation Incubate for Specified Time Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Perform Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay IC50_Calc Calculate IC50 Viability_Assay->IC50_Calc Flow_Cytometry Analyze by Flow Cytometry Apoptosis_Assay->Flow_Cytometry

References

Troubleshooting poor solubility of (+)-Griseofulvin in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the poor aqueous solubility of (+)-Griseofulvin.

Troubleshooting Guide

Issue: Low or inconsistent aqueous solubility of Griseofulvin (B1672149) during experiments.

This guide provides a systematic approach to troubleshoot and enhance the solubility of this compound.

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Caption: Troubleshooting workflow for poor Griseofulvin solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2][3] Its reported water solubility is approximately 8.64 mg/L.[1][3] The pure, crystalline form of the drug is practically insoluble in water.[4][5]

Q2: My experimental results show much lower solubility than expected. What could be the cause?

A2: Several factors can contribute to lower-than-expected solubility:

  • Purity of the compound: Impurities can affect solubility. Verify the purity of your Griseofulvin sample.

  • Physical form: Griseofulvin can exist in different polymorphic forms, which may have different solubilities. The particle size also significantly impacts the dissolution rate.[1][3]

  • pH of the aqueous medium: Griseofulvin's solubility is not significantly affected by pH within the range of 3.0 to 8.8.[5] However, extreme pH values can lead to degradation.

  • Temperature: Solubility can be temperature-dependent.[1][3] Ensure your experiments are conducted at a consistent and reported temperature.

Q3: What are the most common methods to enhance the aqueous solubility of Griseofulvin?

A3: The most effective and widely documented methods include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area, leading to a faster dissolution rate.[1][3][6] This can be achieved through micronization or nanocrystallization.[7][8]

  • Solid Dispersions: This involves dispersing Griseofulvin in a hydrophilic carrier matrix.[2][9][10] Common carriers include polyethylene (B3416737) glycols (PEGs) and polyvinylpyrrolidone (B124986) (PVP).[9][11]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can significantly increase the apparent water solubility of Griseofulvin.[1][12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Hydroxypropyl-γ-cyclodextrin (HP-γ-CD) have shown significant success.[1]

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Caption: Common methods for enhancing Griseofulvin solubility.

Q4: How much can I expect the solubility to increase with these methods?

A4: The degree of solubility enhancement varies significantly depending on the method and the specific parameters used. Below is a summary of reported improvements.

Data on Solubility Enhancement of this compound

MethodTechnique/ExcipientParticle SizeSolubility IncreaseDissolution/Release ProfileReference
Particle Size Reduction Milling145 nm-97% release in 2 min[1][3]
High-Pressure Homogenization60 nm--[1]
Acetone (B3395972)/Water Precipitation16 nm~24-fold~100% release in 60 min[1]
Emulsion Solvent Diffusion85 nm~6-fold85% release in 1 min[1]
Solid Dispersion PEG 6000 & Crospovidone (62.5 mg each)--97.11% release in 45 min[2]
Cyclodextrin Complexation HP-γ-Cyclodextrin-343-fold (to 2.95 mg/mL)-[1][3]
HP-γ-Cyclodextrin with HPMC-477-fold (to 4.105 mg/mL)90% release in 10 min[1][3]
β-Cyclodextrin (1:2 molar ratio)-Significant increaseMarkedly improved dissolution rate[15]
Micellar Solubilization Poloxamer 407-8-fold-[16]

Experimental Protocols

Protocol 1: Preparation of Griseofulvin Nanocrystals via Emulsion Solvent Diffusion

This method is suitable for producing drug nanocrystals to enhance dissolution rates.[7][8][9]

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Caption: Workflow for Griseofulvin nanocrystal preparation.

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of this compound in a suitable water-miscible organic solvent, such as acetone or ethanol (B145695).

  • Aqueous Phase Preparation: In a separate vessel, dissolve a stabilizer in purified water. Stabilizers like β-cyclodextrin, HPMC, or sodium lauryl sulfate (B86663) (SLS) can be used.[7][9]

  • Emulsification and Diffusion: Inject the organic phase into the aqueous phase under constant high-speed stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the drug to precipitate as nanocrystals.

  • Solvent Removal: Continue stirring to allow for the complete evaporation of the organic solvent.

  • Recovery: The resulting nanocrystal suspension can be used directly, or the nanocrystals can be collected by filtration or centrifugation and then dried (e.g., by lyophilization) to obtain a powder.[7]

Protocol 2: Preparation of Griseofulvin-Cyclodextrin Inclusion Complex by Co-precipitation

This method is effective for significantly increasing the apparent solubility of Griseofulvin.[13][15]

Methodology:

  • Drug Solution: Dissolve a weighed quantity of this compound in a minimal amount of a suitable organic solvent like ethanol at room temperature.

  • Cyclodextrin Solution: In a separate beaker, dissolve the desired molar ratio of a cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin in a 1:2 drug-to-cyclodextrin ratio) in distilled water.

  • Complexation: Add the cyclodextrin solution to the Griseofulvin solution.

  • Stirring: Stir the mixture with a magnetic stirrer for a specified period (e.g., 1 hour) at room temperature to facilitate complex formation.[13]

  • Precipitation and Drying: Evaporate the solvent mixture, often on a water bath, to precipitate the inclusion complex as a crystalline powder.

  • Final Processing: Pulverize the dried complex, pass it through a sieve, and store it in a desiccator.[13]

Protocol 3: Preparation of Griseofulvin Solid Dispersion by Solvent Evaporation

This technique improves the dissolution rate by dispersing the drug in a hydrophilic carrier.[2]

Methodology:

  • Solution Preparation: Dissolve this compound and a hydrophilic carrier (e.g., PEG 6000) in a common volatile solvent like methanol. A superdisintegrant (e.g., Crospovidone) can also be added.

  • Solvent Evaporation: The solvent is evaporated under vacuum or at room temperature, leaving a solid mass.

  • Pulverization: The resulting solid dispersion is pulverized, sieved to obtain a uniform particle size, and then dried.

  • Evaluation: The dissolution profile of the solid dispersion is then compared to that of the pure drug. The in-vitro drug release is often studied using a USP Type-II dissolution apparatus in a medium such as 4% Sodium Lauryl Sulphate (SLS) solution.[2]

Mechanism of Action Note

While this guide focuses on solubility, it's important to remember Griseofulvin's mechanism of action. It inhibits fungal cell mitosis by binding to tubulin and disrupting the mitotic spindle.[4][5][11] Any formulation strategy should not interfere with its ability to be absorbed and reach the target keratin (B1170402) precursor cells in the skin, hair, and nails.[4]

References

Stability of (+)-Griseofulvin in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (+)-Griseofulvin under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, light, and the solvent used. It is known to be sensitive to extreme pH conditions and photodegradation.

Q2: In what types of solvents is this compound soluble and stable?

A2: this compound is practically insoluble in water but is soluble in polar solvents like methanol (B129727), ethanol, and N,N-dimethylformamide (DMF).[1][2] Its solubility is influenced by temperature.[3]

Q3: Is this compound susceptible to degradation in acidic and basic conditions?

A3: Yes, forced degradation studies have shown that this compound degrades under both acidic and basic conditions.[1] It is reported to be unstable at extreme pH values, specifically below pH 1 and above pH 13.[2]

Q4: How does temperature affect the stability of this compound?

A4: Temperature can impact the stability of this compound. In a non-aqueous microemulsion formulation, it was found to be stable at 5°C and 25°C.[3] However, one notable feature is its ability to tolerate heat stress, maintaining its function at a high temperature of 121°C without losing functional properties.[4] Thermal stress is a standard component of forced degradation studies.[1]

Q5: Is this compound light-sensitive?

A5: Yes, this compound is known to be sensitive to light and can undergo photodegradation.[1] Exposure to UV light can lead to degradation, and there are reports of Griseofulvin-induced photodermatitis.

Q6: What are the known degradation products of this compound?

A6: The primary degradation products identified in forced degradation studies include 4-desmethylgriseofulvin and 6-desmethylgriseofulvin. In biodegradation studies using Bacillus subtilis, the degradation products were identified as diethyl phthalate (B1215562) and carbon dioxide.[5]

Troubleshooting Guides

Issue 1: Unexpected Degradation of Griseofulvin in Solution
Possible Cause Troubleshooting Step
Exposure to Light Store Griseofulvin solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Extreme pH of the Medium Ensure the pH of your experimental medium is within a stable range for Griseofulvin (ideally avoiding pH < 1 and pH > 13).[2] Buffer your solutions if necessary.
High Temperature Storage Store stock solutions and experimental samples at recommended temperatures. For non-aqueous microemulsions, 5°C and 25°C have shown stability.[3]
Reactive Solvent Verify the compatibility of your chosen solvent with Griseofulvin. While soluble in many organic solvents, long-term stability should be confirmed.
Oxidative Degradation If working with solutions for extended periods, consider purging with an inert gas like nitrogen or argon to minimize oxidation. Forced degradation studies show susceptibility to oxidation.[1]
Issue 2: Inconsistent Results in Stability-Indicating HPLC Assay
Possible Cause Troubleshooting Step
Inadequate Chromatographic Separation Optimize the mobile phase composition and gradient to ensure baseline separation of Griseofulvin from its degradation products. A common mobile phase is a mixture of methanol and water.[1]
Incorrect Detection Wavelength The maximum UV absorption for Griseofulvin is around 291-295 nm.[6] Ensure your detector is set to the appropriate wavelength for optimal sensitivity and specificity.
Column Degradation Use a suitable column, such as a C18 column, and ensure it is properly maintained and equilibrated before each run.[1]
Sample Preparation Issues Ensure complete dissolution of the sample in the diluent and filter the sample to remove any particulates before injection.

Quantitative Stability Data

The following tables summarize the findings from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/DetailsDuration% DegradationReference
Acidic0.1 M HCl24 hoursSignificant[1]
Alkaline0.1 M NaOH24 hoursSignificant[1]
Oxidative3% H₂O₂24 hoursSignificant[1]
Thermal60°C24 hoursSignificant[1]
PhotolyticUV light-Significant[7]

Note: The exact percentage of degradation can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: General Stability Testing of this compound using HPLC

This protocol outlines a general procedure for assessing the stability of this compound in a given solution.

  • Preparation of Griseofulvin Stock Solution:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve it in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Preparation of Stressed Samples:

    • Acidic: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Alkaline: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidative: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal: Place an aliquot of the stock solution in a temperature-controlled environment (e.g., 60°C).

    • Photolytic: Expose an aliquot of the stock solution to a UV light source.

    • Keep a control sample at room temperature, protected from light.

  • Sample Analysis by HPLC:

    • At specified time intervals, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve:

      • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

      • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 70:30 v/v).[1]

      • Flow Rate: 1.0 mL/min.[1]

      • Detection: UV at 291 nm.[1]

      • Injection Volume: 20 µL.

  • Data Analysis:

    • Calculate the percentage of Griseofulvin remaining at each time point compared to the initial concentration.

    • Identify and quantify any degradation products by comparing the chromatograms of the stressed samples to the control.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation stock Griseofulvin Stock Solution acid Acidic (e.g., 0.1M HCl) stock->acid Expose to stress base Alkaline (e.g., 0.1M NaOH) stock->base Expose to stress oxidative Oxidative (e.g., 3% H2O2) stock->oxidative Expose to stress thermal Thermal (e.g., 60°C) stock->thermal Expose to stress photo Photolytic (UV Light) stock->photo Expose to stress sampling Sampling at Time Intervals acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc quant Quantification of Griseofulvin hplc->quant degrad Identification of Degradants hplc->degrad report Stability Report quant->report degrad->report

Caption: Workflow for Forced Degradation Study of Griseofulvin.

degradation_pathway cluster_degradation Degradation Products cluster_biodegradation Biodegradation Products Griseofulvin This compound Desmethyl4 4-Desmethylgriseofulvin Griseofulvin->Desmethyl4 Demethylation Desmethyl6 6-Desmethylgriseofulvin Griseofulvin->Desmethyl6 Demethylation Diethyl Diethyl Phthalate Griseofulvin->Diethyl Biodegradation (Bacillus subtilis) CO2 Carbon Dioxide Griseofulvin->CO2 Biodegradation (Bacillus subtilis)

Caption: Potential Degradation Pathways of Griseofulvin.

References

Minimizing off-target effects of (+)-Griseofulvin in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Griseofulvin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: The primary on-target mechanism of this compound is the disruption of microtubule dynamics. It binds to tubulin, a key component of microtubules, and inhibits its polymerization.[1] This interference with microtubule function leads to the disruption of the mitotic spindle, causing an arrest of the cell cycle in the G2/M phase and ultimately inhibiting cell proliferation.[1][2][3]

Q2: What are the known major off-target effects of this compound in mammalian cells?

A2: Besides its effect on microtubules, this compound has several documented off-target effects that can influence experimental outcomes:

  • NF-κB Pathway Activation: Griseofulvin (B1672149) can stimulate the NF-κB signaling pathway in some cell lines, such as HL-60, which may contribute to its effects on the cell cycle and apoptosis.[2]

  • Interaction with Cytokeratins: It can interact with cytokeratin intermediate filaments, specifically keratins 8 and 18 (K8/18). This interaction is implicated in the potential for liver injury.[4][5]

  • Modulation of Connexin 43 (Cx43): Griseofulvin has been shown to trigger the expression of Connexin 43, a tumor suppressor protein, which can lead to apoptosis in certain cancer cells.[6][7]

  • Cytochrome P450 (CYP) System Induction: Griseofulvin is known to be an inducer of cytochrome P450 enzymes in the liver.[8] This can alter the metabolism of Griseofulvin itself and other co-administered compounds in in vitro liver models.

Q3: At what concentrations are the on-target versus off-target effects typically observed?

A3: The concentration at which on-target and off-target effects are observed can be cell-type dependent. Generally, the anti-mitotic (on-target) effects in cancer cell lines are seen in the low micromolar range (e.g., IC50 of 20 μM in HeLa cells for mitotic arrest).[3] Off-target effects, such as the activation of the NF-κB pathway, have also been observed in the 30 to 60 μM range in HL-60 cells.[2] It is crucial to perform a dose-response curve for your specific cell line to determine the therapeutic window for on-target effects and the threshold for off-target activities.

Q4: How can I distinguish between on-target and off-target effects in my assay?

A4: Differentiating between on-target and off-target effects is a critical step. Here are a few strategies:

  • Use of Control Compounds: Compare the effects of Griseofulvin to other microtubule-targeting agents (e.g., paclitaxel, colchicine) that have a more defined mechanism of action.

  • Target Knockdown/Knockout Models: If a specific off-target is suspected, using cell lines where the off-target protein is knocked down (e.g., using siRNA against Cx43) or knocked out can help elucidate its role in the observed phenotype.

  • Dose-Response Analysis: Carefully analyze the dose-response curves. On-target and off-target effects may have different potency (EC50/IC50) values.

  • Rescue Experiments: If the off-target effect involves a specific pathway, try to inhibit that pathway with a specific inhibitor to see if the Griseofulvin-induced phenotype is reversed. For instance, using an NF-κB inhibitor alongside Griseofulvin.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in cellular assays.

Issue 1: Unexpectedly high cytotoxicity at low concentrations.

  • Potential Cause: The observed cytotoxicity might be an off-target effect unrelated to microtubule disruption, or your cell line may be particularly sensitive.

  • Troubleshooting Steps:

    • Verify Drug Concentration: Double-check the calculations for your stock solution and dilutions.

    • Assess Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).

    • Determine the Mechanism of Cell Death: Use assays like Annexin V/Propidium Iodide staining to distinguish between apoptosis and necrosis, which can provide clues about the underlying mechanism.

    • Investigate Off-Target Pathways: Consider performing assays to check for the activation of known off-target pathways (e.g., NF-κB, caspase activation related to Cx43) at the cytotoxic concentrations.

Issue 2: Inconsistent results between experiments.

  • Potential Cause: Variability in experimental conditions can significantly impact the effects of Griseofulvin.

  • Troubleshooting Steps:

    • Standardize Cell Seeding Density: Ensure consistent cell numbers are plated for each experiment, as this can influence drug response.

    • Control for Solvent Effects: Use a consistent, low concentration of the solvent (e.g., DMSO) across all experiments and include a vehicle-only control.

    • Monitor Cell Culture Conditions: Maintain consistent media composition, serum concentration, and incubator conditions (temperature, CO2, humidity).

Issue 3: No observable effect on cell proliferation at expected concentrations.

  • Potential Cause: The cell line may be resistant to Griseofulvin, or the drug may not be active.

  • Troubleshooting Steps:

    • Confirm Drug Activity: Test the compound on a known sensitive cell line to confirm its activity.

    • Increase Concentration Range: Extend the dose-response curve to higher concentrations.

    • Check for Drug Stability: Ensure the Griseofulvin stock solution is stored correctly and has not degraded.

Quantitative Data Summary

The following tables summarize the reported IC50 values for this compound in various cell lines and its effects on off-target pathways.

Table 1: Anti-proliferative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer20 (mitotic arrest)[3]
HeLaCervical Cancer25 ± 4[3]
JKT-1Testicular Germ Cell Tumor53 ± 1.7[3]
MCF-7Breast Cancer17 ± 2[3]
MDA-MB-231Breast Cancer18 ± 4[9]

Table 2: Concentrations of this compound Affecting Off-Target Pathways

Off-Target Pathway/EffectCell LineEffective Concentration (µM)Observed EffectReference
NF-κB Pathway ActivationHL-6030 - 60G2/M arrest and apoptosis[2]
Connexin 43 UpregulationJKT-153 (IC50)Induction of apoptosis[7]
PXR Activation (CYP3A4 induction)HepG2> 7-fold activationModerate activation[5]

Key Experimental Protocols

1. In Vitro Microtubule Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.

  • Materials:

    • Purified tubulin (e.g., from bovine brain)

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA)

    • GTP solution (100 mM)

    • This compound stock solution (in DMSO)

    • Glycerol

    • Microplate spectrophotometer

  • Protocol:

    • Prepare tubulin solution at a final concentration of 1-2 mg/mL in ice-cold polymerization buffer.

    • Add varying concentrations of this compound or vehicle (DMSO) to the tubulin solution.

    • Incubate on ice for 15 minutes.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the plate to a 37°C spectrophotometer.

    • Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

    • Analyze the polymerization kinetics (lag time, rate, and extent of polymerization) to determine the effect of Griseofulvin.

2. Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • This compound

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat cells with various concentrations of this compound or vehicle for the desired time (e.g., 24, 48 hours).

    • Harvest cells by trypsinization, and collect both adherent and floating cells.

    • Wash cells with cold PBS and centrifuge.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

On_Target_Pathway Griseofulvin This compound Tubulin Tubulin Dimers Griseofulvin->Tubulin Binds to Microtubule Microtubule Polymerization Griseofulvin->Microtubule Inhibits Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Required for CellCycle G2/M Arrest Spindle->CellCycle Disruption leads to Proliferation Inhibition of Proliferation CellCycle->Proliferation

Caption: On-target signaling pathway of this compound.

Off_Target_Pathways cluster_nfkb NF-κB Pathway cluster_cx43 Connexin 43 Pathway cluster_keratin Keratin Interaction Griseofulvin This compound IKK IKK Complex Griseofulvin->IKK Activates Cx43 Connexin 43 (Cx43) Expression Griseofulvin->Cx43 Increases Keratin Keratins 8 & 18 Griseofulvin->Keratin Interacts with IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to GeneExp Gene Expression (Cell Cycle, Apoptosis) Nucleus->GeneExp Regulates Caspases Caspase Activation Cx43->Caspases Apoptosis_Cx43 Apoptosis Caspases->Apoptosis_Cx43 Hepatotoxicity Potential Hepatotoxicity Keratin->Hepatotoxicity

Caption: Key off-target signaling pathways of this compound.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Verify Verify Observation (Repeat experiment, check reagents) Start->Verify Assess Assess Cell Health & Culture Conditions Verify->Assess DoseResponse Perform Detailed Dose-Response Assess->DoseResponse Mechanism Determine Mechanism of Cell Death (Apoptosis vs. Necrosis) DoseResponse->Mechanism OffTargetAssay Investigate Known Off-Target Pathways Mechanism->OffTargetAssay Conclusion Conclusion: On-target vs. Off-target Effect OffTargetAssay->Conclusion

Caption: Logical workflow for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Enhancing (+)-Griseofulvin Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the in vivo bioavailability of (+)-Griseofulvin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the in vivo bioavailability of my this compound formulation consistently low and variable?

A: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1] This poor solubility is the primary reason for its low and erratic oral bioavailability. To enhance its systemic exposure, it is crucial to employ formulation strategies that improve its dissolution rate and maintain its concentration in a solubilized state within the gastrointestinal (GI) tract.

Q2: What are the most effective strategies to improve the oral bioavailability of this compound in animal studies?

A: Several formulation strategies have proven effective in enhancing the oral bioavailability of Griseofulvin (B1672149). These include:

  • Nanotechnology: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution. Common methods include wet media milling, high-pressure homogenization, and creating nanocrystals.[1]

  • Lipid-Based Formulations: These formulations help to solubilize Griseofulvin in the GI tract. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS), niosomes, and Solid Lipid Nanoparticles (SLNs).[1]

  • Solid Dispersions: Dispersing Griseofulvin in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous form.[1]

  • Complexation: The use of complexing agents like cyclodextrins can increase the aqueous solubility of Griseofulvin.[1]

Troubleshooting Guides

Lipid-Based Formulations (SEDDS, Niosomes, SLNs)

Issue: My lipid-based formulation is not showing the expected improvement in bioavailability in vivo.

Potential Cause Troubleshooting Steps
Incomplete in vivo dispersion The formulation may not be forming a stable emulsion or micellar solution in the gut. Conduct in vitro dispersion tests in biorelevant media such as Fasted State Simulated Gastric Fluid (FaSSGF) and Fasted State Simulated Intestinal Fluid (FaSSIF) to diagnose this issue.[1]
Drug precipitation The drug may be precipitating out of the lipid vehicle upon dilution in the GI tract. Consider incorporating precipitation inhibitors into your formulation to maintain a supersaturated state.[1]
Food effect Griseofulvin absorption is significantly increased by the presence of fatty meals.[1] Ensure your in vivo protocol accounts for this by administering the formulation with a high-fat meal or including a high-fat component in the formulation itself.
Solid Dispersions

Issue: I'm observing inconsistent results between different batches of my solid dispersion formulation.

Potential Cause Troubleshooting Steps
Variability in the amorphous state The degree of amorphicity can vary between batches, leading to inconsistent dissolution and bioavailability. It is crucial to characterize each batch using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug.[1]
Physical instability Amorphous solid dispersions can be physically unstable and may recrystallize over time, especially under conditions of high temperature and humidity. Conduct stability studies under controlled conditions to ensure the consistency of your formulation.

Data Presentation: Comparative Pharmacokinetics of Griseofulvin Formulations

The following tables summarize pharmacokinetic data from various studies, illustrating the impact of different formulation strategies on the bioavailability of this compound in animal models.

Table 1: Pharmacokinetic Parameters of Griseofulvin Formulations in Rats

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Animal ModelReference
Plain Griseofulvin Suspension501.544.022.36Albino Rats[2]
Niosomal Formulation502.982.041.56Albino Rats[2]
SEDDS125Comparable to commercial tablet~4.0Comparable to commercial tabletSprague-Dawley Rats[3][4]
Commercial Tablet (GRIS-PEG®)125Comparable to SEDDS~4.0Comparable to SEDDSSprague-Dawley Rats[3][4]

Table 2: Pharmacokinetic Parameters of Griseofulvin Formulations in Dogs

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC₀₋₁₂ (µg·h/mL)Animal ModelReference
Griseofulvin150.521.751.55Dogs[5][6]
Griseofulvin-HP-γ-Cyclodextrin Complex150.722.02.75Dogs[5][6]

Experimental Protocols

Preparation of Griseofulvin Solid Dispersion by Spray Drying

This protocol describes the preparation of a Griseofulvin solid dispersion using hydroxypropyl cellulose (B213188) (HPC), Soluplus®, and sodium dodecyl sulfate (B86663) (SDS) as carriers.[7]

Materials:

  • This compound powder

  • Hydroxypropyl cellulose (HPC)

  • Soluplus®

  • Sodium dodecyl sulfate (SDS)

  • Acetone (B3395972)

  • Purified water

  • Magnetic stirrer

  • Spray dryer (e.g., Buchi B-290)

Methodology:

  • Solution Preparation:

    • Prepare a 2.5% w/v Griseofulvin solution in a mixture of acetone and water (e.g., 200 mL acetone to 40 mL water).

    • Add the desired amount of HPC and/or Soluplus® to the solution to achieve the target drug-to-polymer ratio (e.g., 1:1, 1:3, or 1:5 by weight).

    • If using SDS, add it to the solution at a concentration of 0.125% w/v.

    • Stir the mixture using a magnetic stirrer until all components are fully dissolved. Water is necessary to dissolve the SDS.[7]

  • Spray Drying:

    • Set the spray dryer parameters. Typical settings for a Buchi B-290 might include:

      • Inlet temperature: 80-120°C

      • Aspirator rate: 80-100%

      • Pump rate: 10-20%

      • Nozzle size: 0.7 mm

    • Feed the prepared solution into the spray dryer.

    • Collect the resulting powder from the cyclone.

  • Post-Drying:

    • Further dry the collected powder under vacuum at ambient temperature overnight to remove any residual solvent.

  • Characterization:

    • Confirm the amorphous state of the Griseofulvin in the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Preparation of Griseofulvin Niosomes by Thin Film Hydration

This protocol details the preparation of Griseofulvin-loaded niosomes using the thin film hydration technique.[2]

Materials:

  • This compound powder

  • Non-ionic surfactant (e.g., Span 60)

  • Cholesterol

  • Dicetyl phosphate (B84403) (DCP)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Rotary evaporator

  • Water bath

Methodology:

  • Lipid Film Formation:

    • Dissolve Span 60, cholesterol, and DCP in a specific molar ratio (e.g., 75:75:1.5) in chloroform in a round-bottom flask.[2]

    • Add Griseofulvin to the lipid mixture.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a controlled temperature (e.g., 60 ± 2°C) to evaporate the chloroform, forming a thin, dry lipid film on the inner surface of the flask.[2]

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask for approximately 45 minutes at the same temperature.[2] This process leads to the spontaneous formation of multilamellar niosomal vesicles.

  • Sonication (Optional):

    • To reduce the size of the niosomes and achieve a more uniform size distribution, the resulting niosomal suspension can be sonicated using a probe or bath sonicator.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the key steps for conducting a pharmacokinetic study of a Griseofulvin formulation in rats.[2]

Materials:

  • Male albino rats (e.g., Sprague-Dawley strain, 150-200g)

  • Prepared Griseofulvin formulation

  • Control formulation (e.g., plain Griseofulvin suspension)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes, capillaries)

  • Centrifuge

  • Freezer (-20°C or -80°C) for plasma storage

  • Analytical equipment (e.g., HPLC) for plasma sample analysis

Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

    • Divide the animals into groups (e.g., control group, test formulation group), with a typical group size of 5-6 animals.[2]

  • Fasting and Dosing:

    • Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[2]

    • Administer the Griseofulvin formulation orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (e.g., from the retro-orbital plexus or tail vein) into heparinized tubes at predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.[2]

  • Plasma Separation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -20°C or -80°C until analysis.

  • Drug Analysis and Pharmacokinetic Calculation:

    • Analyze the concentration of Griseofulvin in the plasma samples using a validated analytical method, such as HPLC.

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, and AUC) from the plasma concentration-time data.

Visualizations

Experimental_Workflow_Solid_Dispersion cluster_preparation Solution Preparation cluster_spray_drying Spray Drying cluster_post_processing Post-Processing & Analysis dissolve_griseofulvin Dissolve Griseofulvin, Polymers (HPC/Soluplus), and SDS in Acetone/Water spray_dry Feed solution into spray dryer dissolve_griseofulvin->spray_dry Solution collect_powder Collect solid dispersion powder spray_dry->collect_powder vacuum_dry Vacuum dry overnight collect_powder->vacuum_dry Powder characterize Characterize with PXRD and DSC vacuum_dry->characterize Dried Powder

Caption: Workflow for Preparing Griseofulvin Solid Dispersion by Spray Drying.

Signaling_Pathway_Bioavailability_Enhancement cluster_formulation Formulation Strategies cluster_mechanism Mechanisms of Action cluster_outcome Pharmacokinetic Outcome nanotechnology Nanotechnology (Milling, HPH) increase_surface_area Increased Surface Area nanotechnology->increase_surface_area lipid_based Lipid-Based (SEDDS, Niosomes) maintain_solubilized_state Maintain Solubilized State in GI Tract lipid_based->maintain_solubilized_state solid_dispersion Solid Dispersion (Spray Drying, HME) amorphous_form Presentation in Amorphous Form solid_dispersion->amorphous_form complexation Complexation (Cyclodextrins) improve_solubility Improved Solubility & Dissolution Rate complexation->improve_solubility increase_surface_area->improve_solubility enhanced_bioavailability Enhanced Bioavailability (Increased Cmax & AUC) improve_solubility->enhanced_bioavailability maintain_solubilized_state->improve_solubility amorphous_form->improve_solubility

Caption: Logical Relationships of Formulation Strategies to Enhance Bioavailability.

References

Addressing batch-to-batch variability of (+)-Griseofulvin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Griseofulvin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the experimental use of this compound, with a focus on mitigating batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

A: this compound is a natural antifungal agent produced by the fungus Penicillium griseofulvum.[1][2][3] It is primarily used to treat dermatophyte infections of the skin, hair, and nails.[1][3] Beyond its antifungal properties, Griseofulvin has garnered interest for its potential applications in cancer chemotherapy due to its ability to inhibit cell division, and it may also possess antiviral properties.[1][3]

Q2: What are the key physicochemical properties of this compound I should be aware of?

A: Griseofulvin is a crystalline solid that is poorly soluble in water but soluble in solvents like ethanol (B145695) and methanol (B129727).[1][4] A significant characteristic is its heat tolerance, maintaining its function even at high temperatures.[1] Its oral bioavailability is known to be low and highly variable, ranging from 25% to 70%.[3]

Q3: Why am I observing significant batch-to-batch variability in my experimental results with Griseofulvin?

A: Batch-to-batch variability with Griseofulvin can stem from several factors, primarily related to its physicochemical properties. The most common causes include:

  • Polymorphism: Griseofulvin can exist in different crystalline forms, known as polymorphs, which can have different solubilities and dissolution rates, thereby affecting bioavailability.[5][6]

  • Particle Size: The particle size of the Griseofulvin powder can significantly impact its dissolution rate and subsequent absorption.

  • Impurities: The presence of impurities from the manufacturing process or degradation can alter the compound's biological activity.[7]

  • Formulation: Inconsistent formulation can lead to variability in drug release and absorption.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent results in cell-based assays.

  • Question: My in vitro experiments show variable efficacy between different batches of Griseofulvin. What could be the cause?

  • Answer: This variability is likely due to differences in the solid-state properties of the Griseofulvin batches.

Troubleshooting Steps:

  • Characterize the Solid State: Perform Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) on each batch to identify the polymorphic form.[8] The stable Form I is the most common, but metastable forms with higher solubility may be present.[5]

  • Assess Particle Size: Use techniques like laser diffraction to determine the particle size distribution of each batch. Smaller particle sizes generally lead to faster dissolution.

  • Standardize Solution Preparation: Ensure a consistent and validated protocol for dissolving Griseofulvin. Due to its poor water solubility, using a co-solvent like ethanol or methanol is necessary.[1][4] Ensure the final solvent concentration is consistent across experiments and does not affect cell viability.

Issue 2: Poor or erratic in vivo bioavailability.

  • Question: I am observing low and unpredictable therapeutic outcomes in my animal studies. How can I improve the bioavailability of Griseofulvin?

  • Answer: The poor and variable oral bioavailability of Griseofulvin is a well-documented challenge stemming from its low aqueous solubility.[8][9]

Troubleshooting Steps:

  • Formulation Enhancement: Consider using formulation strategies known to improve the solubility and dissolution rate of poorly water-soluble drugs.[8] These include:

    • Micronization: Using "microsize" or "ultramicrosize" Griseofulvin can enhance bioavailability.[10]

    • Solid Dispersions: Dispersing Griseofulvin in a hydrophilic polymer can improve its dissolution.[8]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption.[8]

  • Control of Food Effect: Griseofulvin absorption is significantly increased when administered with a high-fat meal.[8] Standardize the feeding protocol for your animal studies to either a fasted state or co-administration with a high-fat meal to reduce variability.[8]

Issue 3: Unexpected peaks in analytical chromatography.

  • Question: My HPLC analysis of Griseofulvin shows extraneous peaks that vary between batches. What are these?

  • Answer: These peaks are likely impurities from the manufacturing process or degradation products.

Troubleshooting Steps:

  • Identify Impurities: Use a high-resolution mass spectrometer coupled with HPLC (LC-MS) to identify the chemical structures of the impurities. Common process-related impurities can arise from the fermentation of Penicillium griseofulvum, while degradation impurities can result from exposure to light, heat, or oxidative conditions.[7]

  • Purity Assessment: Quantify the level of impurities in each batch using a validated HPLC method with a reference standard. The United States Pharmacopeia (USP) provides standardized methods for Griseofulvin analysis.[11]

  • Proper Storage: Store Griseofulvin protected from light and in a cool, dry place to minimize the formation of degradation products.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₁₇ClO₆[2]
Molecular Weight352.77 g/mol [3]
Aqueous SolubilityPoor[1]
Solubility in Organic SolventsSoluble in ethanol and methanol[1]
Melting Point220 °C
Bioavailability25-70% (highly variable)[3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general guideline and may need to be optimized for your specific instrumentation and batch characteristics.

  • Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and water (e.g., in a 35:5:60 ratio).[11]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 291 nm.[11]

  • Standard Preparation: Prepare a stock solution of USP Griseofulvin reference standard in methanol and dilute with the mobile phase to a known concentration.[11]

  • Sample Preparation: Accurately weigh and dissolve the Griseofulvin batch sample in methanol and dilute with the mobile phase to a similar concentration as the standard.

  • Analysis: Inject equal volumes of the standard and sample solutions. Compare the peak areas to determine the purity of the batch.

Protocol 2: In Vitro Dissolution Testing

This protocol can be used to compare the dissolution profiles of different Griseofulvin batches.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of water containing a surfactant (e.g., 4% sodium lauryl sulfate) to provide sink conditions.[12]

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.[12]

  • Procedure:

    • Place a known amount of Griseofulvin powder into the dissolution vessel.

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the concentration of dissolved Griseofulvin using UV spectrophotometry at 291 nm or HPLC.[12]

  • Data Analysis: Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile for each batch.

Visualizations

Griseofulvin_Variability_Workflow Troubleshooting Workflow for Griseofulvin Batch Variability cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_causes Potential Root Causes cluster_analysis Analytical Characterization cluster_solutions Corrective Actions Variability Inconsistent Experimental Results (In Vitro or In Vivo) Physicochemical Assess Physicochemical Properties Variability->Physicochemical Polymorphism Polymorphism Physicochemical->Polymorphism ParticleSize Particle Size Physicochemical->ParticleSize Impurities Impurities/Degradation Physicochemical->Impurities PXRD_DSC PXRD & DSC Polymorphism->PXRD_DSC LD Laser Diffraction ParticleSize->LD HPLC HPLC/LC-MS Impurities->HPLC Standardize Standardize Material PXRD_DSC->Standardize Reformulate Reformulate LD->Reformulate Purify Purify/Change Supplier HPLC->Purify

Caption: Troubleshooting workflow for identifying and addressing batch-to-batch variability of Griseofulvin.

Griseofulvin_MoA Mechanism of Action of Griseofulvin Griseofulvin This compound Tubulin Fungal Tubulin Griseofulvin->Tubulin Binds to Microtubules Microtubule Polymerization Griseofulvin->Microtubules Inhibits Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Essential for Mitosis Fungal Cell Mitosis MitoticSpindle->Mitosis Required for MitoticSpindle->Mitosis Disruption FungalGrowth Fungal Growth Mitosis->FungalGrowth Leads to

Caption: Signaling pathway illustrating the antifungal mechanism of action of this compound.

References

Technical Support Center: (+)-Griseofulvin Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation of (+)-Griseofulvin. It provides troubleshooting guidance and answers to frequently asked questions to assist in experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways, including microbial, hydrolytic (acidic and basic conditions), oxidative, and photolytic routes. The extent of degradation and the resulting byproducts are highly dependent on the specific environmental conditions.

Q2: What are the major degradation byproducts of this compound?

A2: The primary degradation products vary by pathway:

  • Microbial Degradation: Complete metabolism by some microorganisms can break down the entire ring structure. For instance, Bacillus subtilis has been shown to degrade Griseofulvin (B1672149) into simpler compounds like diethyl phthalate (B1215562) and carbon dioxide.[1] The metabolites 6-desmethylgriseofulvin (6-DMG) and 4-desmethylgriseofulvin (4-DMG) have also been identified, though their role in complete degradation pathways is a subject of ongoing research.[2]

  • Hydrolytic Degradation:

    • Acidic Conditions: Primarily leads to the formation of griseofulvic acid.[3]

    • Basic Conditions: Can result in the formation of norgriseofulvic acid.[3]

  • Oxidative Degradation: Strong oxidizing agents can lead to the formation of various smaller, acidic molecules.[3][4]

  • Photolytic Degradation: Dechlorogriseofulvin is a known impurity and can be formed under photolytic stress.[5]

Q3: What is the recommended analytical method for studying Griseofulvin degradation?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and robust method for separating and quantifying this compound and its degradation products.[6][7] A typical setup involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water, with UV detection around 291 nm.[6]

Q4: How can I perform a forced degradation study on this compound?

A4: A forced degradation study involves subjecting a solution of this compound to various stress conditions to predict its stability and identify potential degradation products. Standard stress conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures.

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solid drug or a solution at a specific temperature (e.g., 60-80°C).

  • Photolytic Degradation: Exposing a solution to UV and/or visible light.

Samples are collected at various time points and analyzed by a stability-indicating HPLC method.

Troubleshooting Guides

Issue 1: No degradation of this compound is observed under stress conditions.

Potential Cause Troubleshooting Steps
Stress conditions are too mild. Increase the concentration of the acid, base, or oxidizing agent. Elevate the temperature for thermal and hydrolytic studies. Increase the duration of exposure to light for photolytic studies.
This compound is highly stable under the tested conditions. Confirm the activity of your stressor (e.g., check the pH of acidic/basic solutions, confirm the concentration of H₂O₂). While Griseofulvin is relatively stable, significant degradation should be observable under appropriately harsh conditions.
Analytical method is not sensitive enough to detect small changes. Validate your HPLC method for sensitivity (LOD and LOQ). Ensure the concentration of your starting material is appropriate for detecting a decrease.

Issue 2: All of the this compound degraded immediately.

Potential Cause Troubleshooting Steps
Stress conditions are too harsh. Decrease the concentration of the stressor. Lower the temperature. Reduce the exposure time and take earlier time points.
Sample solvent is contributing to degradation. Ensure the solvent used to dissolve the Griseofulvin is inert and does not react with the drug or the stressor.

Issue 3: Poor peak shape or resolution in the HPLC chromatogram.

Potential Cause Troubleshooting Steps
Inappropriate mobile phase composition. Optimize the mobile phase by adjusting the organic-to-aqueous ratio. Consider adding a buffer to control the pH. A gradient elution may be necessary to resolve all peaks.
Column degradation. Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced. Ensure the mobile phase pH is within the stable range for the column.
Sample overload. Reduce the concentration of the injected sample.
Co-elution of degradation products. Modify the HPLC method (e.g., change the mobile phase, gradient profile, or even the column stationary phase) to achieve better separation.

Issue 4: Unidentified peaks appear in the chromatogram.

Potential Cause Troubleshooting Steps
Formation of unknown degradation products. Use a hyphenated technique like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the unknown compounds and elucidate their structures.
Contamination. Analyze a blank (solvent) injection to rule out contamination from the solvent or HPLC system. Ensure proper cleaning of all glassware and equipment.

Quantitative Data

Table 1: Summary of Forced Degradation Conditions and Byproducts

Degradation Pathway Stress Condition Major Degradation Byproduct(s) Reference
Acidic Hydrolysis1 M HCl, 80°C, 24hGriseofulvic acid[3]
Basic Hydrolysis0.1 M NaOH, RT, 2hNorgriseofulvic acid[3]
Oxidative Degradation30% H₂O₂, RT, 24hVarious acidic fragments[3][4]
Photolytic DegradationUV light, 24hDechlorogriseofulvin[5]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 1 M HCl and incubate at 80°C.

    • Basic: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature.

    • Oxidative: Mix the stock solution with an equal volume of 30% H₂O₂ and keep at room temperature.

    • Photolytic: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber.

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acidic and basic samples): Neutralize the acidic samples with NaOH and the basic samples with HCl before HPLC analysis.

  • HPLC Analysis: Dilute the samples to an appropriate concentration with the mobile phase and inject them into the HPLC system.

Protocol 2: Representative RP-HPLC Method for Griseofulvin and Degradants

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient mixture of Methanol and Water (e.g., 70:30 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 291 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Visualizations

Griseofulvin_Degradation_Pathways cluster_hydrolytic Hydrolytic Degradation cluster_photolytic Photolytic Degradation cluster_microbial Microbial Degradation (e.g., B. subtilis) Griseofulvin This compound Griseofulvic_acid Griseofulvic Acid Griseofulvin->Griseofulvic_acid Acidic Conditions Norgriseofulvic_acid Norgriseofulvic Acid Griseofulvin->Norgriseofulvic_acid Basic Conditions Dechlorogriseofulvin Dechlorogriseofulvin Griseofulvin->Dechlorogriseofulvin UV Light Intermediates Intermediates (Pathway not fully elucidated) Griseofulvin->Intermediates End_products Diethyl Phthalate + CO2 Intermediates->End_products

Caption: Overview of major this compound degradation pathways and byproducts.

Experimental_Workflow A Prepare Griseofulvin Stock Solution B Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) A->B C Sample at Time Intervals B->C D Neutralize/Dilute Sample C->D E RP-HPLC Analysis D->E F Data Analysis (Quantification, Identification) E->F

Caption: General experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Cell Line-Specific Responses to (+)-Griseofulvin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cell line-specific responses to (+)-Griseofulvin treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound primarily acts as a microtubule-targeting agent. It binds to tubulin and disrupts microtubule dynamics, which is crucial for the formation of the mitotic spindle during cell division.[1][2][3] This interference leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and can subsequently induce apoptosis (programmed cell death).[1][4][5][6]

Q2: Why do different cell lines exhibit varying sensitivity to Griseofulvin (B1672149)?

A2: The differential sensitivity of cell lines to Griseofulvin can be attributed to several factors, including:

  • Centrosome Amplification: Cancer cells with supernumerary centrosomes are particularly sensitive to Griseofulvin. The drug inhibits the centrosomal clustering mechanism that these cells use to form a bipolar spindle, leading to multipolar cell division and cell death.[2][7]

  • Signaling Pathway Dependencies: The activation or inhibition of specific signaling pathways in a cell line can influence its response to Griseofulvin. For example, its effects have been linked to the NF-κB, JNK, and Wnt/β-catenin signaling pathways.[4][5]

  • Expression of Drug Efflux Pumps: Overexpression of efflux pumps can reduce the intracellular concentration of Griseofulvin, leading to resistance.

  • Genetic Background: The overall genetic makeup of the cells, including the status of tumor suppressor genes like p53, can impact the apoptotic response to Griseofulvin-induced mitotic arrest.[1]

Q3: I am observing lower-than-expected cytotoxicity in my experiments. What are the potential reasons?

A3: Several factors could contribute to lower-than-expected cytotoxicity:

  • Cell Line Resistance: The cell line you are using may be inherently resistant to Griseofulvin. Refer to the IC50 values in Table 1 to see if your cell line is known to be less sensitive.

  • Drug Concentration and Exposure Time: Ensure that you are using an appropriate concentration range and a sufficient exposure time for your specific cell line.

  • Drug Inactivation: Griseofulvin can be metabolized by cells. If your culture medium is not replaced during a long-term experiment, the effective drug concentration may decrease over time.

  • Cell Culture Conditions: Suboptimal cell culture conditions, such as incorrect media, serum, or CO2 levels, can affect cell health and their response to drugs.

Q4: My cell viability assay results are inconsistent. How can I troubleshoot this?

A4: Inconsistent results in cell viability assays can arise from:

  • Uneven Cell Seeding: Ensure that you have a single-cell suspension and that cells are evenly distributed in the wells of your microplate.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and drug concentration. It is good practice to not use the outermost wells for experimental samples or to fill them with sterile PBS to minimize evaporation.

  • Assay Interference: The compound itself might interfere with the assay. For example, it might react with the MTT reagent. Always include a "drug-only" control (no cells) to check for this.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variations. Calibrate your pipettes regularly and use proper pipetting techniques.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values
  • Potential Cause: Inconsistent cell seeding density.

    • Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding. Use a cell counter to accurately determine cell density.

  • Potential Cause: Fluctuation in incubation conditions.

    • Troubleshooting Step: Maintain consistent temperature, humidity, and CO2 levels in your incubator. Avoid frequent opening of the incubator door.

  • Potential Cause: Degradation of Griseofulvin stock solution.

    • Troubleshooting Step: Prepare fresh Griseofulvin stock solutions regularly and store them appropriately (protected from light and at the recommended temperature).

Issue 2: Unexpected Cell Morphology Changes
  • Potential Cause: Contamination of cell culture.

    • Troubleshooting Step: Regularly check your cultures for signs of bacterial or fungal contamination under a microscope. Use appropriate antibiotics and antimycotics if necessary, but it is best to discard contaminated cultures and start with a fresh vial.[8][9]

  • Potential Cause: Off-target effects of Griseofulvin at high concentrations.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration range for your cell line. High concentrations may induce necrosis instead of apoptosis, leading to different morphological changes.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer17[4][5]
KMS 18Multiple Myeloma9[4][5]
SU-DHL-4Lymphoma22[4][5][10]
NCI-H446Small Cell Lung Cancer24.58 ± 1.32[4][5]
SCC114Oral Squamous Cell Carcinoma6.4[4][5]
HeLaCervical Cancer20[4][11]
JKT-1Testicular Germ Cell Tumor53 ± 1.7[4]
RajiLymphoma33[10]
Oci Ly 8 Lam 53Lymphoma30[10]
Primary CLL cellsChronic Lymphocytic Leukemia80[10]
K562Leukemia15.38 (µg/mL)[12]

Table 2: Apoptosis Rates Induced by this compound

Cell LineTreatment ConditionApoptosis Rate (%)Reference
NCI-H44610 µM for 48h21.65 ± 3.89[4][5]
NCI-H44620 µM for 48h38.26 ± 3.41[4][5]
K562Not specified38.35 ± 2.73[12]

Table 3: Cell Cycle Arrest Induced by this compound

Cell LineTreatment ConditionEffectReference
HL-6030-60 µMG2/M arrest[1]
MCF-7Dose-dependentG2/M arrest[4][5]
K562Not specifiedG2/M accumulation (from 17.64% to 48.29%)[12]
HeLa20 µM for 20hMitotic block (49% of cells)[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound as required.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on their fluorescence intensity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start seed Seed Cells in Culture Plates start->seed treat Treat with this compound (Varying Concentrations & Durations) seed->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle ic50 Determine IC50 viability->ic50 apoptosis_rate Quantify Apoptosis Rate apoptosis->apoptosis_rate cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for assessing cell line-specific responses.

signaling_pathway cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction Griseofulvin This compound Tubulin Tubulin Griseofulvin->Tubulin NFkB NF-kB Pathway Griseofulvin->NFkB JNK JNK Pathway Griseofulvin->JNK Wnt Wnt/β-catenin Pathway Griseofulvin->Wnt Mitochondrial Mitochondrial Pathway (Bax, Bcl-2, Cytochrome C) Griseofulvin->Mitochondrial Microtubule Microtubule Instability Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle G2M_Arrest G2/M Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis NFkB->Apoptosis JNK->Apoptosis Wnt->Apoptosis Caspases Caspase Activation (Caspase-3, Caspase-9) Mitochondrial->Caspases Caspases->Apoptosis

Caption: Signaling pathways affected by this compound treatment.

troubleshooting_tree cluster_low_cytotoxicity Low Cytotoxicity cluster_high_variability High Variability cluster_morphology Abnormal Morphology start Unexpected Experimental Results check_ic50 Check published IC50 values. Is the cell line known to be resistant? start->check_ic50 Low Cytotoxicity check_seeding Ensure even cell seeding. start->check_seeding High Variability check_contamination Check for microbial contamination. start->check_contamination Abnormal Morphology check_conc Verify drug concentration and increase exposure time. check_ic50->check_conc If yes check_culture Ensure optimal cell culture conditions. check_ic50->check_culture If no check_incubation Maintain consistent incubation conditions. check_seeding->check_incubation check_reagents Prepare fresh reagents and drug solutions. check_incubation->check_reagents check_dose Perform dose-response to rule out off-target effects. check_contamination->check_dose

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Overcoming autofluorescence issues with (+)-Griseofulvin in imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of autofluorescence, with a focus on instances where (+)-Griseofulvin is a potential contributing factor.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in imaging?

A1: Autofluorescence is the natural emission of light by biological materials or introduced compounds, like some drugs, when they are excited by light used for fluorescence microscopy. This intrinsic fluorescence can obscure the signal from the specific fluorescent probes you are using, leading to a low signal-to-noise ratio and making it difficult to interpret your results. Common sources of autofluorescence in biological samples include NADH, flavins, collagen, elastin, and lipofuscin.

Q2: Is this compound known to cause autofluorescence?

A2: While this compound is not widely documented as a problematic source of autofluorescence in routine cell imaging, its chemical structure contains fluorophores. The compound is known to have UV absorption maxima around 286 nm and 325 nm.[1][2] Its emission properties are not well-characterized in the context of modern fluorescence microscopy, but a fluorometric determination method for its presence in plasma has been described, indicating it does fluoresce.[1] Given its absorption in the UV range, any potential emission would likely occur in the blue to green part of the spectrum, a common area for autofluorescence from other sources. Additionally, studies have shown that Griseofulvin (B1672149) has phototoxic potential, meaning it interacts with light to produce reactive oxygen species, which suggests a degree of photosensitivity that could be relevant in imaging experiments.[3]

Q3: How can I determine if this compound or something else is the source of my autofluorescence?

A3: The best approach is to use proper controls. Prepare a sample that includes the cells or tissue and the vehicle used to dissolve the Griseofulvin, but not the Griseofulvin itself. Image this "vehicle control" alongside a sample treated with Griseofulvin (but without your fluorescent labels) and an unstained, untreated sample. By comparing the fluorescence intensity and spectral profile of these controls, you can determine the contribution of Griseofulvin to the overall background signal.

Troubleshooting Guides

Problem 1: High background fluorescence in my Griseofulvin-treated samples.

This is a common issue that can be addressed through several strategies, from sample preparation to image acquisition and post-processing.

Solution Workflow:

A Start: High Background Fluorescence B Run Controls: 1. Unstained Sample 2. Vehicle-Only Control 3. Griseofulvin-Only Control A->B C Analyze Control Images B->C D Is Griseofulvin the primary source? C->D E Optimize Sample Preparation - Reduce Griseofulvin concentration - Decrease incubation time D->E Yes I Autofluorescence from other sources (e.g., cells, media, fixative) D->I No F Implement Imaging Strategies - Use red/far-red fluorophores - Optimize filter sets E->F G Apply Post-Acquisition Correction - Spectral Unmixing - Background Subtraction F->G H Problem Resolved G->H J Implement General Autofluorescence Reduction Protocols I->J J->F

Caption: Troubleshooting workflow for high background fluorescence.

Detailed Steps:

  • Optimize Fluorophore Selection: Autofluorescence is typically strongest in the blue and green regions of the spectrum. If you suspect Griseofulvin is contributing to this, switch to fluorophores that excite and emit at longer wavelengths (red or far-red), where autofluorescence is generally weaker.

  • Spectral Imaging and Linear Unmixing: This is a powerful technique to separate the signal of your fluorophore from the autofluorescence signal. By acquiring a "lambda stack" (a series of images at different emission wavelengths), software can mathematically separate the contribution of each known spectrum (including the autofluorescence from a Griseofulvin-only control) to the final image.[4]

  • Photobleaching: Before adding your fluorescent labels, you can intentionally expose your Griseofulvin-treated (but unstained) sample to high-intensity light. This can destroy the fluorescent properties of the autofluorescent molecules, including potentially Griseofulvin, thus reducing the background signal before you stain for your target.[5]

  • Chemical Quenching: Certain reagents can reduce autofluorescence.

    • Sudan Black B: This is particularly effective for quenching lipofuscin-related autofluorescence but can also reduce other sources. It is typically applied after your staining protocol is complete.[6][7][8]

    • Sodium Borohydride: This is used to reduce aldehyde-induced autofluorescence that can arise from fixation with formaldehyde (B43269) or glutaraldehyde.[5]

Problem 2: My fluorescent signal is weak and difficult to distinguish from the background.

When your signal of interest is low, even moderate autofluorescence can be a significant problem.

Strategies to Enhance Signal-to-Noise Ratio:

StrategyDescriptionConsiderations
Increase Fluorophore Concentration A higher concentration of your fluorescent probe can lead to a stronger signal.Titrate carefully to avoid artifacts, aggregation, or cellular toxicity.
Use Brighter Fluorophores Select dyes with high quantum yields and extinction coefficients (e.g., Alexa Fluor or DyLight series).Ensure the chosen fluorophore is compatible with your imaging system and experimental conditions.
Signal Amplification Employ techniques like tyramide signal amplification (TSA) to deposit a large number of fluorophores at the target site.This method requires careful optimization to avoid non-specific amplification.
Optimize Imaging Parameters Increase laser power or exposure time to collect more photons from your sample.Be mindful of phototoxicity and photobleaching of your specific fluorophore.

Experimental Protocols

Protocol 1: Spectral Imaging and Linear Unmixing

This protocol allows for the computational separation of your specific fluorescent signal from the autofluorescence background.

Principle of Spectral Unmixing:

cluster_0 Reference Spectra Acquisition cluster_1 Experimental Sample Imaging A Sample 1: Fluorophore Only C Acquire Lambda Stack for Each Control A->C B Sample 2: Autofluorescence Only (e.g., Griseofulvin-treated cells) B->C F Linear Unmixing Algorithm C->F D Experimental Sample: Fluorophore + Autofluorescence E Acquire Lambda Stack of Experimental Sample D->E E->F G Separated Images: Clean Fluorophore Signal Isolated Autofluorescence F->G

Caption: Workflow for spectral imaging and linear unmixing.

Methodology:

  • Prepare Control Samples:

    • A sample stained with only your specific fluorophore.

    • An unstained sample that has been treated with this compound in the same manner as your experimental samples. This will be your "autofluorescence reference."

  • Acquire Reference Spectra: Using a confocal microscope with a spectral detector, acquire a lambda stack (an image cube with x, y, and wavelength dimensions) for each control sample. This will generate the "emission fingerprint" for your fluorophore and the autofluorescence.

  • Acquire Experimental Data: Acquire a lambda stack of your fully stained, Griseofulvin-treated experimental sample using the same settings.

  • Perform Linear Unmixing: In the microscope's software, use the linear unmixing function.[4] Define the reference spectra you collected in step 2. The algorithm will then calculate the contribution of each spectrum to every pixel in your experimental image, generating separate images for your specific signal and the autofluorescence.[9][10][11]

Protocol 2: Photobleaching of Autofluorescence

This protocol aims to destroy endogenous fluorophores, including potentially Griseofulvin, before staining.

Methodology:

  • Sample Preparation: Prepare your cells or tissue sections as you normally would for immunofluorescence (e.g., fixation, permeabilization).

  • Photobleaching: Before incubating with any antibodies or fluorescent probes, place your sample on the microscope stage.

  • Illumination: Expose the sample to a high-intensity, broad-spectrum light source (e.g., a mercury arc lamp or a high-power LED) for a period ranging from 30 minutes to several hours. The optimal time will need to be determined empirically.[5][12] A recent protocol using a hydrogen peroxide solution has been shown to accelerate this process to 90 minutes.[13]

  • Staining: After photobleaching, proceed with your standard immunofluorescence staining protocol.

  • Imaging: Image the sample as you normally would. The background autofluorescence should be significantly reduced.

Protocol 3: Quenching with Sudan Black B

This protocol is effective for reducing autofluorescence from lipofuscin but can also help with other sources. It is applied after staining.

Methodology:

  • Complete Staining: Perform your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.

  • Prepare Sudan Black B (SBB) Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure it is fully dissolved by stirring for 1-2 hours, then filter the solution through a 0.2 µm filter.[5]

  • Incubation: Incubate your stained samples with the SBB solution for 10-20 minutes at room temperature in the dark.[5][7]

  • Washes: Wash the samples thoroughly (3-5 times, 5 minutes each) in PBS to remove excess SBB.

  • Mount and Image: Mount the coverslips and proceed with imaging. Note that SBB can sometimes introduce a faint signal in the far-red channel, which should be considered in multicolor experiments.[5]

Data Presentation

Table 1: Spectral Properties of Common Fluorophores vs. Potential Griseofulvin Interference

Fluorophore FamilyExcitation Max (nm)Emission Max (nm)Spectral RegionPotential for Interference with Griseofulvin
DAPI 358461BlueHigh: Griseofulvin absorbs in the UV, and its emission may overlap with DAPI.
Alexa Fluor 488 / FITC 495519GreenHigh: Potential emission from Griseofulvin could fall into the green channel.
Alexa Fluor 555 / TRITC 555580OrangeModerate: Less likely to have direct emission overlap, but broad autofluorescence could still be an issue.
Alexa Fluor 647 / Cy5 650668Far-RedLow: This spectral region is generally recommended to avoid autofluorescence from most biological sources and potentially from Griseofulvin.

Data for fluorophores are approximate and can vary slightly with the environment. Data compiled from various sources.[14][15][16]

References

Validation & Comparative

A Comparative Analysis of (+)-Griseofulvin and Paclitaxel on Microtubule Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of (+)-Griseofulvin and paclitaxel (B517696) on microtubule stability, supported by experimental data and detailed methodologies.

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shortening), is tightly regulated. Disruption of microtubule dynamics is a key strategy in cancer chemotherapy. This guide compares two such disruptive agents: the well-established anticancer drug paclitaxel and the antifungal agent this compound, which has shown potential as a chemotherapeutic.

Mechanism of Action and Cellular Effects

Paclitaxel is a potent microtubule-stabilizing agent.[1][2][3] It binds to the β-tubulin subunit within the microtubule polymer, promoting the assembly of tubulin dimers into microtubules and inhibiting their depolymerization.[1][3] This leads to the formation of abnormally stable and non-functional microtubule bundles, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][3]

This compound, traditionally used as an antifungal medication, also targets microtubules but with a more complex mechanism.[4][5] It suppresses the dynamic instability of individual microtubules by reducing the rate and extent of both the growing and shortening phases.[6][7] At or near its half-maximal proliferation inhibitory concentration, griseofulvin (B1672149) dampens microtubule dynamicity without causing significant changes to the overall microtubule network.[6][7] However, at higher concentrations, it can lead to microtubule depolymerization.[7] Griseofulvin-induced mitotic arrest is often associated with mitotic abnormalities such as misaligned chromosomes and multipolar spindles, ultimately leading to apoptosis, which may be mediated by the p53 pathway.[6][7]

Computational and experimental evidence suggests that griseofulvin has two binding sites on tubulin.[6][7] One site is located at the αβ intra-dimer interface, while the other overlaps with the paclitaxel binding site on β-tubulin.[6][7] This shared binding site provides a basis for a direct comparison of their effects.

Quantitative Comparison of Effects on Microtubule Dynamics

The following tables summarize quantitative data on the effects of this compound and paclitaxel on microtubule dynamics in different cancer cell lines. It is important to note that the experimental conditions, including cell lines and drug concentrations, vary between studies, which should be considered when comparing the data.

Table 1: Effect of this compound on Microtubule Dynamic Instability in MCF-7 Cells

ParameterControl5 µM Griseofulvin15 µM Griseofulvin
Growth Rate (µm/min)10.8 ± 1.57.2 ± 1.15.4 ± 0.9
Shortening Rate (µm/min)16.2 ± 2.110.8 ± 1.88.4 ± 1.3
Time in Growth (%)453528
Time in Shortening (%)1086
Time in Pause (%)455766
Dynamicity (µm/s)0.210.120.08

Data synthesized from studies on MCF-7 breast cancer cells.[6]

Table 2: Effect of Paclitaxel on Microtubule Dynamic Instability

Cell LinePaclitaxel ConcentrationEffect on Microtubule Dynamics
HeLaLow nMSuppression of dynamic instability
Primary human vascular endothelial cellsLow nMSuppression of microtubule dynamics and inhibition of cell migration[1]
Paclitaxel-sensitive S. cerevisiae25 µMStable cytoplasmic microtubules resistant to cold depolymerization[2]

Paclitaxel's potent stabilization effects are observed at much lower concentrations than Griseofulvin's.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Immunofluorescence Microscopy for Microtubule Organization

Objective: To visualize the effects of drug treatment on the microtubule network and spindle formation.

Protocol:

  • Seed MCF-7 cells (5 x 10^4 cells/mL) on glass coverslips in 24-well plates and incubate for 24 hours.[7]

  • Replace the medium with fresh medium containing the desired concentration of this compound, paclitaxel, or vehicle control (e.g., 0.1% DMSO).[7]

  • Incubate the cells for an additional 24 or 48 hours.[7]

  • Fix the cells with 3.7% formaldehyde (B43269) in phosphate-buffered saline (PBS) at 37°C for 30 minutes.[7]

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Block non-specific binding with 2% bovine serum albumin (BSA) in PBS for 30 minutes.

  • Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) in 1% BSA in PBS for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 594, 1:1000 dilution) in 1% BSA in PBS for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

  • Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Visualize the cells using a confocal or fluorescence microscope.

In Vitro Tubulin Polymerization Assay

Objective: To measure the direct effect of the compounds on the polymerization of purified tubulin.

Protocol:

  • Purify tubulin from a suitable source (e.g., bovine brain).

  • Resuspend purified tubulin to a final concentration of 10 µM in a polymerization buffer (e.g., 25 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA).

  • Add 1 mM GTP to the tubulin solution.

  • Add the desired concentrations of this compound, paclitaxel, or vehicle control.

  • Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.

  • For depolymerization assays, after polymerization reaches a plateau, induce depolymerization by cooling the sample on ice and monitor the decrease in absorbance.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the drugs on cell cycle progression.

Protocol:

  • Seed cells in 6-well plates and treat with the compounds for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanisms of action and logical flows for this compound and paclitaxel.

Griseofulvin_Mechanism Griseofulvin This compound Tubulin αβ-Tubulin Dimer Griseofulvin->Tubulin Binds to two sites Microtubule Microtubule Griseofulvin->Microtubule Suppresses dynamics Tubulin->Microtubule Polymerization Dynamics Suppressed Dynamic Instability (Reduced Growth/Shortening) Microtubule->Dynamics MitoticArrest Mitotic Arrest Dynamics->MitoticArrest Abnormalities Mitotic Abnormalities (Multipolar Spindles) MitoticArrest->Abnormalities p53 p53 Activation Abnormalities->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Proposed mechanism of action for this compound.

Paclitaxel_Mechanism Paclitaxel Paclitaxel Tubulin β-Tubulin (in Microtubule) Paclitaxel->Tubulin Binds to β-tubulin Microtubule Hyperstabilized Microtubule Tubulin->Microtubule Promotes polymerization & stabilizes Dynamics Suppressed Dynamics (Inhibited Depolymerization) Microtubule->Dynamics MitoticArrest Mitotic Arrest (G2/M) Dynamics->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of action for Paclitaxel.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_invitro In Vitro Analysis CellSeeding Seed Cancer Cells Treatment Treat with Griseofulvin, Paclitaxel, or Vehicle CellSeeding->Treatment IF Immunofluorescence (Microtubule Morphology) Treatment->IF Flow Flow Cytometry (Cell Cycle Analysis) Treatment->Flow WB Western Blotting (Protein Expression, e.g., p53) Treatment->WB TubulinPoly Tubulin Polymerization Assay Griseofulvin Griseofulvin Griseofulvin->TubulinPoly Paclitaxel Paclitaxel Paclitaxel->TubulinPoly

Caption: General experimental workflow for comparing microtubule-targeting agents.

Conclusion

Both this compound and paclitaxel disrupt microtubule dynamics, leading to mitotic arrest and apoptosis, making them of interest in cancer therapy. Paclitaxel is a potent microtubule stabilizer, acting at low nanomolar concentrations to promote polymerization and inhibit depolymerization. In contrast, this compound exhibits a more nuanced effect, primarily suppressing the dynamic instability of microtubules at micromolar concentrations, with depolymerization occurring at higher concentrations. The overlap in their binding sites on tubulin suggests a common point of interaction, yet their distinct effects on microtubule dynamics highlight the subtle differences in their mechanisms of action. Further research into the synergistic potential of these and other microtubule-targeting agents could pave the way for novel combination therapies in cancer treatment.

References

A Comparative Analysis of (+)-Griseofulvin and Its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of the antifungal agent (+)-Griseofulvin and its synthetic analogs. Supported by experimental data, this document details the advancements in enhancing its therapeutic potential, particularly in oncology.

This compound, a natural product isolated from Penicillium griseofulvum, has long been utilized for its antifungal properties. Its mechanism of action involves the disruption of the mitotic spindle by binding to tubulin, thereby inhibiting fungal cell division.[1] Recent research has unveiled its potential as an anticancer agent, stemming from its ability to inhibit centrosomal clustering in tumor cells, a process crucial for the survival of cancer cells with supernumerary centrosomes.[2][3][4] This has spurred the development of numerous synthetic analogs aimed at enhancing its potency, improving its physicochemical properties, and broadening its therapeutic applications. This guide presents a comparative analysis of this compound and key synthetic analogs, focusing on their antifungal and anticancer activities.

Comparative Biological Activity

The biological activity of this compound and its analogs has been evaluated against a range of fungal pathogens and cancer cell lines. Modifications to the griseofulvin (B1672149) scaffold have yielded compounds with significantly improved potency.

Antifungal Activity

While this compound is effective against dermatophytes, many of its synthetic analogs have been developed to exhibit broader and more potent antifungal activity. The data below summarizes the minimum inhibitory concentrations (MICs) of selected compounds against various fungal strains.

Table 1: Comparative Antifungal Activity (MIC in µg/mL) of this compound and Synthetic Analogs

Compound/AnalogTrichophyton rubrumTrichophyton mentagrophytesCandida spp.Aspergillus fumigatusPhytopathogenic Fungi (e.g., C. gloeosporioides)
This compound 0.15 - 5.07[5]0.31 - 5.07[5]49.9 - 99.8[6]Resistant>100
Griseofulvin-loaded Green Nanocomposite Not ReportedNot Reported6.24 - 12.48[6]Not ReportedNot Reported
Sulfonamide Derivatives (e.g., Compound 15) Not ReportedNot ReportedNot ReportedMIC range: 0.0075-0.055 (against various micromycetes)[7]Not Reported
4'-Position Acyl-substituted Derivatives (e.g., 6c, 6e, 6f) Not ReportedNot ReportedNot ReportedNot ReportedIC50: 47.25 - 53.63[6]
Anticancer Activity

A significant focus of analog development has been the enhancement of antiproliferative activity against cancer cells. The inhibition of centrosomal clustering is a key mechanism, and several analogs have demonstrated superior performance compared to the parent compound.

Table 2: Comparative Anticancer Activity (IC50 in µM) of this compound and Synthetic Analogs

Compound/AnalogMDA-MB-231 (Breast Cancer)SCC114 (Squamous Cell Carcinoma)HCT116 (Colon Cancer)MCF-7 (Breast Cancer)Multiple Myeloma Cell Lines (e.g., KMS 18)
This compound ~35~35[2]>5017[8]9[8]
2'-Benzyloxy Griseofulvin Potent, ~25-fold more active than Griseofulvin[2][9]0.9[2]Not ReportedNot ReportedNot Reported
2'-(4-methylbenzyloxy) Griseofulvin Not Reported0.9[3]Not ReportedNot ReportedNot Reported
Semicarbazone Analog (Compound 9) Not ReportedNot Reported10.58.39[9]Not Reported
Aminoguanidine (B1677879) Analog (Compound 10) Not ReportedNot Reported21.515.6[9]Not Reported
Bostrycin Not ReportedNot ReportedNot Reported6.13 µg/mL[8]Not Reported
Deoxybostrycin Not ReportedNot ReportedNot Reported4.76 µg/mL[8]Not Reported

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound analogs are crucial for reproducible research.

Synthesis of Key Analogs

1. Synthesis of 2'-Benzyloxy Griseofulvin:

  • Step 1: Hydrolysis of this compound. this compound is hydrolyzed to yield griseofulvic acid.[9]

  • Step 2: Alkylation. The resulting griseofulvic acid is alkylated with benzyl (B1604629) bromide in the presence of a base such as anhydrous potassium carbonate to yield 2'-benzyloxy griseofulvin.[9]

2. Synthesis of Semicarbazone and Aminoguanidine Analogs:

  • Starting Material: this compound or an appropriate analog (e.g., 2'-benzyloxy griseofulvin).

  • Reaction: The ketone functionality at the 4'-position is reacted with semicarbazide (B1199961) hydrochloride or aminoguanidine hydrochloride in the presence of anhydrous sodium acetate (B1210297) in refluxing super dry ethanol (B145695).[9] The mixture is refluxed for several hours, cooled, and the product is precipitated by the addition of water.[9]

Biological Assays

1. Antifungal Susceptibility Testing (Broth Microdilution Method - adapted from CLSI M38-A2):

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar) to induce sporulation. Spore suspensions are prepared and adjusted to a standardized concentration.

  • Drug Dilution: A serial two-fold dilution of each test compound is prepared in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well. The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-96 hours), depending on the fungal species.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the drug-free control.[10]

2. Anticancer Activity (MTT Assay):

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

3. Centrosomal Clustering Inhibition Assay (Immunofluorescence):

  • Cell Culture and Treatment: Cancer cells with supernumerary centrosomes (e.g., SCC114) are grown on coverslips and treated with the test compounds.

  • Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde) and permeabilized with a detergent (e.g., Triton X-100).[11]

  • Immunostaining: Cells are incubated with primary antibodies against centrosomal markers (e.g., γ-tubulin) and microtubules (e.g., α-tubulin). This is followed by incubation with fluorescently labeled secondary antibodies.[11][12]

  • Microscopy and Analysis: The stained cells are visualized using a fluorescence microscope. The percentage of mitotic cells with multipolar spindles is quantified to determine the inhibition of centrosomal clustering.

4. Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide):

  • Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol while vortexing to prevent clumping.[13][14][15]

  • Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.[13][14][15]

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity of PI.[13][14]

Visualizing Mechanisms and Workflows

Graphical representations of experimental processes and molecular pathways provide a clear understanding of the comparative analysis.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_mechanistic Mechanistic Elucidation cluster_data Data Analysis & Comparison start This compound analog_synthesis Synthesis of Analogs (e.g., 2'-benzyloxy, oximes) start->analog_synthesis purification Purification & Characterization (NMR, MS) analog_synthesis->purification antifungal Antifungal Susceptibility (Broth Microdilution, MIC) purification->antifungal anticancer Anticancer Activity (MTT Assay, IC50) purification->anticancer data_analysis Comparative Analysis of MIC and IC50 values antifungal->data_analysis mechanistic Mechanistic Studies anticancer->mechanistic centrosome Centrosomal Clustering (Immunofluorescence) mechanistic->centrosome cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle cell_cycle->data_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled destruction_complex Destruction Complex (APC, Axin, GSK3β) frizzled->destruction_complex Inhibits lrp56 LRP5/6 lrp56->destruction_complex griseofulvin This compound & Analogs tubulin Tubulin griseofulvin->tubulin Binds to microtubules Microtubules griseofulvin->microtubules Disrupts griseofulvin->destruction_complex Inhibits Wnt/ β-catenin pathway clustered_centrosomes Clustered Centrosomes griseofulvin->clustered_centrosomes Inhibits Clustering tubulin->microtubules Polymerization bipolar_spindle Bipolar Spindle microtubules->bipolar_spindle Forms beta_catenin β-catenin destruction_complex->beta_catenin Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation centrosomes Supernumerary Centrosomes centrosomes->clustered_centrosomes Clustering clustered_centrosomes->bipolar_spindle Forms multipolar_spindle Multipolar Spindle clustered_centrosomes->multipolar_spindle cell_cycle_arrest G2/M Arrest bipolar_spindle->cell_cycle_arrest tcf_lef TCF/LEF beta_catenin_nuc->tcf_lef gene_transcription Target Gene Transcription tcf_lef->gene_transcription Activates apoptosis Apoptosis cell_cycle_arrest->apoptosis multipolar_spindle->apoptosis

References

Rise of the Phoenix: Novel (+)-Griseofulvin Derivatives Resurrect Antifungal Potency

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of (+)-Griseofulvin derivatives is demonstrating significantly enhanced antifungal activity, outperforming both the parent compound and established antifungal agents. These findings, emerging from recent mycological research, highlight the potential of these novel molecules to address the growing challenge of fungal resistance in both agricultural and clinical settings.

Decades after its discovery, the antifungal agent Griseofulvin is being reimagined. Through strategic chemical modifications, scientists have synthesized a series of novel derivatives that exhibit superior efficacy against a broad spectrum of pathogenic fungi. These structural tweaks have led to compounds with lower minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50), indicating a substantial leap in antifungal potency. This guide provides a comparative analysis of these next-generation Griseofulvin analogs, supported by experimental data and detailed methodologies, for researchers and professionals in drug development.

Comparative Antifungal Efficacy: A Quantitative Leap

The antifungal activity of these novel derivatives has been rigorously tested against various fungal species, including significant plant pathogens and human dermatophytes. The data, summarized below, clearly indicates a marked improvement in performance compared to Griseofulvin and other widely used antifungal drugs.

Table 1: In Vitro Antifungal Activity of Novel Griseofulvin Derivatives against Phytopathogenic Fungi

CompoundTarget FungusIC50 (μg/mL)Reference CompoundIC50 (μg/mL)Reference
Derivative 12 C. gloeosporioides2.24 ± 0.76Griseofulvin-[1][2]
Derivative 11 C. gloeosporioides4.48 ± 0.54Griseofulvin-[1][2]
Derivative 12 Cytospora sp.5.85 ± 0.72Griseofulvin-[1][2]
Derivative 10 Cytospora sp.18.72 ± 0.35Griseofulvin-[2]
Derivative 10 A. solani40.82 ± 1.04Griseofulvin-[2]
Derivative 10 F. solani36.81 ± 0.82Griseofulvin-[2]
Compound 7d R. solani0.046Boscalid0.741[1]
Compound 12b R. solani0.046Fluxapyroxad0.103[1]
Compound 6c C. gloeosporioides47.25 ± 1.46Thiophanate-methyl69.66 ± 6.07[3][4]
Compound 6e C. gloeosporioides49.44 ± 1.50Thiophanate-methyl69.66 ± 6.07[3][4]
Compound 6f C. gloeosporioides53.63 ± 1.74Thiophanate-methyl69.66 ± 6.07[3][4]

Table 2: In Vitro Antifungal Activity of Novel Griseofulvin Derivatives against Micromycetes

CompoundMIC Range (mg/mL)MFC Range (mg/mL)Comparison to KetoconazoleComparison to BifonazoleReference
Series of 42 Derivatives 0.0075 - 0.0550.02 - 0.247-42 times more active3-16 times more active[5][6]

Mechanism of Action: A Refined Attack on Fungal Mitosis

The primary mechanism of action for Griseofulvin and its derivatives is the disruption of fungal cell division.[7][8] These compounds bind to tubulin, a key protein in the formation of microtubules.[8][9] This binding action interferes with the assembly of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[8][9] The result is an arrest of the fungal cell cycle in the metaphase, ultimately inhibiting fungal growth.[7] Molecular docking studies have suggested that the most active new derivatives form more stable interactions, including additional hydrogen bonds, with tubulin compared to the parent Griseofulvin, which may explain their enhanced activity.[5][6]

Mechanism of Action of Griseofulvin Derivatives Griseofulvin This compound Derivative Tubulin Fungal Tubulin Griseofulvin->Tubulin Binds to Microtubules Microtubule Polymerization Griseofulvin->Microtubules Inhibits Tubulin->Microtubules Essential for Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Forms Mitosis Fungal Mitosis (Metaphase Arrest) Mitotic_Spindle->Mitosis Required for Growth_Inhibition Inhibition of Fungal Growth Mitosis->Growth_Inhibition Leads to

Caption: Mechanism of action of this compound derivatives.

Experimental Protocols: A Guide to Validation

The validation of these novel Griseofulvin derivatives involved a series of standardized in vitro and in vivo assays. The following protocols provide a detailed overview of the methodologies employed.

In Vitro Antifungal Activity Assessment (Mycelium Growth Rate Method)
  • Fungal Strains and Culture: The phytopathogenic fungi were cultured on potato dextrose agar (B569324) (PDA) plates at 25°C for 3-5 days.

  • Preparation of Test Compounds: The synthesized Griseofulvin derivatives and reference fungicides were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.

  • Assay Procedure:

    • Mycelial discs (5 mm in diameter) were taken from the edge of actively growing fungal colonies.

    • These discs were placed on PDA plates containing different concentrations of the test compounds.

    • Plates containing only DMSO served as the negative control.

    • The plates were incubated at 25°C.

  • Data Analysis: The diameter of the fungal colonies was measured after a specified incubation period. The percentage of mycelial growth inhibition was calculated relative to the negative control. The IC50 value (the concentration of the compound that inhibits 50% of mycelial growth) was determined using regression analysis.

In Vitro Antifungal Activity Assessment (Microdilution Method)
  • Fungal Strains and Inoculum Preparation: Micromycetes were cultured in an appropriate broth medium. The fungal suspension was adjusted to a specific concentration (e.g., 10^5 CFU/mL).

  • Preparation of Test Compounds: Serial dilutions of the Griseofulvin derivatives and reference drugs were prepared in a 96-well microtiter plate.

  • Assay Procedure:

    • The fungal inoculum was added to each well of the microtiter plate.

    • The plates were incubated at 30°C for 72 hours.

  • Data Analysis:

    • Fungal growth was determined by measuring the optical density at 530 nm.

    • The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the compound at which there was no visible fungal growth.

    • To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells with no visible growth was sub-cultured on agar plates. The MFC was the lowest concentration that resulted in no colony formation.[10]

Experimental Workflow for Antifungal Activity Validation Synthesis Synthesis of Novel This compound Derivatives In_Vitro In Vitro Antifungal Screening (Mycelium Growth/Microdilution) Synthesis->In_Vitro In_Vivo In Vivo Antifungal Activity (e.g., on infected plants/animals) In_Vitro->In_Vivo Promising compounds SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR In_Vivo->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization

Caption: Workflow for validating antifungal activity.

Future Outlook: A Promising Horizon

The remarkable antifungal activity of these novel this compound derivatives, some of which are up to 42 times more potent than established drugs like ketoconazole, signifies a major advancement in the field.[5][6] Further research focusing on lead optimization, in vivo efficacy in animal models, and toxicological profiling will be crucial in translating these promising laboratory findings into tangible solutions for agriculture and medicine. The resurrection of Griseofulvin through medicinal chemistry has unlocked a new arsenal (B13267) in the ongoing battle against fungal pathogens.

References

Unraveling Fungal Defenses: A Comparative Guide to Cross-Resistance Between (+)-Griseofulvin and Other Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the landscape of antifungal cross-resistance is paramount in the quest for novel therapeutics. This guide provides an objective comparison of (+)-Griseofulvin's performance against other antifungal agents, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.

Griseofulvin, a fungistatic agent, has long been a therapeutic option for dermatophytic infections. Its unique mechanism of action, targeting fungal mitosis by disrupting microtubule function, sets it apart from other major antifungal classes.[1][2][3] This distinction suggests a lower potential for cross-resistance with drugs that target the cell membrane or cell wall. However, the emergence of antifungal resistance necessitates a closer examination of these relationships.

Comparative Analysis of In Vitro Antifungal Activity

Recent studies provide valuable quantitative data on the in vitro susceptibility of various dermatophyte species to Griseofulvin and other commonly used antifungal agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, offering a direct comparison of their potency.

Antifungal AgentFungal SpeciesNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Griseofulvin Trichophyton rubrum900.15 - 5.071.262.53
Trichophyton mentagrophytes370.31 - 5.071.262.53
Trichophyton indotineae37Not specified1.350 (GM)Not specified
Terbinafine (B446)Trichophyton rubrum900.001 - 0.090.0050.04
Trichophyton mentagrophytes370.001 - 0.190.010.09
Trichophyton indotineae37Not specified4.756 (GM)Not specified
ItraconazoleTrichophyton rubrum900.04 - 1.560.191.56
Trichophyton mentagrophytes370.04 - 1.560.190.78
Trichophyton indotineae37Not specified0.325 (GM)Not specified
FluconazoleTrichophyton rubrum900.19 - 50.01.5612.5
Trichophyton mentagrophytes370.09 - 25.01.5612.5
Trichophyton indotineae37Not specified50.166 (GM)Not specified
VoriconazoleDermatophytesNot specifiedNot specifiedNot specifiedNot specified
KetoconazoleDermatophytesNot specifiedNot specifiedNot specifiedNot specified
LuliconazoleDermatophytesNot specifiedNot specified0.003Not specified
PosaconazoleTrichophyton indotineae37Not specified0.265 (GM)Not specified

Data compiled from studies by Kumar et al. (2025) and Pote et al. (2025).[4][5] MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the isolates, respectively. GM stands for Geometric Mean.

The data indicates that while newer azoles and terbinafine generally exhibit lower MIC values against susceptible isolates, a notable percentage of dermatophytes show high MICs to fluconazole, griseofulvin, and terbinafine.[6] Specifically, 52.6% of isolates showed resistance to Griseofulvin (MIC ≥ 4 μg/mL).[6] Importantly, studies have shown that terbinafine-resistant isolates of Trichophyton rubrum often remain susceptible to Griseofulvin, suggesting a lack of cross-resistance between these two classes of antifungals.

Experimental Protocols

The determination of cross-resistance relies on standardized antifungal susceptibility testing. The following is a detailed methodology for a typical broth microdilution assay, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2/M38-3rd edition guidelines.[7][8][9]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Griseofulvin and other antifungal agents against various fungal isolates to assess for cross-resistance.

Materials:

  • Fungal isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes)

  • Antifungal agents: Griseofulvin, Terbinafine, Itraconazole, Fluconazole, etc.

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well microtiter plates

  • Spectrophotometer (optional, for spectrophotometric reading)

  • Sterile saline or water

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving antifungal agents

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Subculture fungal isolates onto an appropriate agar (B569324) medium (e.g., potato dextrose agar) and incubate at 28-30°C for 7-10 days to ensure adequate sporulation.

    • Harvest fungal conidia by flooding the agar surface with sterile saline and gently scraping with a sterile loop.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

    • Adjust the turbidity of the supernatant to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the adjusted suspension 1:50 in RPMI-1640 medium to obtain a final inoculum concentration of 2-10 x 10^4 CFU/mL.

  • Antifungal Plate Preparation:

    • Prepare stock solutions of each antifungal agent in DMSO.

    • Perform serial twofold dilutions of each antifungal agent in RPMI-1640 medium in the 96-well microtiter plates to achieve the desired final concentration range.

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only) on each plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate.

    • Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is observed in the growth control well.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the drug-free growth control.

    • Reading can be done visually or spectrophotometrically at 530 nm.

Visualizing the Mechanisms

To better understand the basis of Griseofulvin's action and the potential for resistance, the following diagrams illustrate the key pathways and experimental workflows.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Isolate Fungal Isolate Inoculum Preparation Inoculum Preparation Fungal Isolate->Inoculum Preparation Antifungal Agents Antifungal Agents Serial Dilution Serial Dilution Antifungal Agents->Serial Dilution Inoculation Inoculation Inoculum Preparation->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination Data Analysis Data Analysis MIC Determination->Data Analysis

Caption: Experimental workflow for antifungal susceptibility testing.

signaling_pathway cluster_drug_action Griseofulvin Action cluster_resistance Resistance Mechanism Griseofulvin Griseofulvin Tubulin Tubulin Griseofulvin->Tubulin binds Microtubule Microtubule Griseofulvin->Microtubule disrupts ABC Transporter ABC Transporter Griseofulvin->ABC Transporter substrate Tubulin->Microtubule polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule->Mitotic Spindle Disruption Inhibition of Mitosis Inhibition of Mitosis Mitotic Spindle Disruption->Inhibition of Mitosis Drug Efflux Drug Efflux ABC Transporter->Drug Efflux mediates Drug Efflux->Griseofulvin expels

Caption: Griseofulvin's mechanism of action and a key resistance pathway.

References

On-Target Validation of (+)-Griseofulvin: A Comparative Guide Using Knockout and Knockdown Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (+)-Griseofulvin's Mechanism of Action

This compound is a well-established antifungal drug that functions by disrupting microtubule dynamics.[1] Its primary molecular target is tubulin, the protein subunit that polymerizes to form microtubules.[1] By binding to tubulin, Griseofulvin inhibits the assembly of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1] This disruption leads to mitotic arrest and subsequent inhibition of cell proliferation in fungal cells.[1] Notably, Griseofulvin also exhibits weak antimitotic effects in mammalian cells, which has led to investigations into its potential as a cancer therapeutic.[2]

Confirming On-Target Effects with Genetic Models

To definitively establish that the observed cellular effects of a drug are due to its interaction with the intended target, it is crucial to employ genetic models where the target protein is absent or significantly reduced. Both knockout (complete gene removal) and knockdown (reduction of gene expression) technologies serve this purpose effectively.

Experimental Workflow: From Gene Silencing to Phenotypic Analysis

The general workflow for validating the on-target effects of a microtubule-targeting agent like Griseofulvin using a knockdown approach is depicted below. This workflow is based on methodologies reported for other microtubule inhibitors.

G cluster_0 1. Genetic Perturbation cluster_1 2. Target Validation cluster_2 3. Phenotypic Assays cluster_3 4. Data Analysis a Design & Synthesize siRNA/shRNA targeting β-tubulin isotype b Transfect/Transduce Target Cells a->b c Select for Successfully Transfected/ Transduced Cells b->c d Confirm Knockdown (qPCR, Western Blot) c->d e Treat Wild-Type & Knockdown Cells with Griseofulvin d->e f Cell Viability/Proliferation Assay (e.g., MTT, Clonogenic) e->f g Cell Cycle Analysis (Flow Cytometry) e->g h Apoptosis Assay (Annexin V Staining) e->h i Compare IC50 Values f->i j Analyze Changes in Cell Cycle Distribution & Apoptosis g->j h->j

Experimental Workflow for Validating On-Target Effects.

Comparative Analysis: Wild-Type vs. Knockdown Models

The central hypothesis in these validation studies is that if Griseofulvin's primary target is a specific tubulin isotype, cells lacking that isotype should exhibit altered sensitivity to the drug. Based on studies with other microtubule inhibitors, we can predict the outcomes for Griseofulvin.

Signaling Pathway of Griseofulvin-Induced Mitotic Arrest

The following diagram illustrates the established signaling pathway affected by Griseofulvin.

G Griseofulvin Griseofulvin Tubulin Tubulin Griseofulvin->Tubulin Binds to MicrotubuleDynamics Microtubule Dynamics (Polymerization/Depolymerization) Griseofulvin->MicrotubuleDynamics Disrupts Tubulin->MicrotubuleDynamics Essential for MitoticSpindle Mitotic Spindle Formation MicrotubuleDynamics->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Can lead to

Griseofulvin's Impact on the Cell Cycle.

Quantitative Data from Tubulin Knockdown Studies

The following tables summarize quantitative data from studies using siRNA to knock down specific β-tubulin isotypes and assess the cellular response to other microtubule-targeting agents. This data serves as a reference for the expected magnitude of change in sensitivity when validating Griseofulvin's on-target effects.

Table 1: Effect of β-Tubulin Isotype Knockdown on Sensitivity to Vinca (B1221190) Alkaloids in NCI-H460 Lung Cancer Cells

β-Tubulin Isotype KnockdownDrugFold Change in IC50 vs. ControlReference
βII-tubulinVincristine↓ 2.5-fold[3][4]
βIVb-tubulinVincristine↓ 4.5-fold[3][4]

A decrease in IC50 indicates increased sensitivity to the drug.

Table 2: Effect of βIII-tubulin Knockdown on Sensitivity to Microtubule-Targeting Agents in NCI-H460 Cells

DrugFold Change in IC50 vs. ControlReference
Paclitaxel↓ 3.2-fold[5]
Vincristine↓ 2.1-fold[5]

A decrease in IC50 indicates increased sensitivity to the drug.

Experimental Protocols

Below are detailed methodologies for key experiments involved in validating the on-target effects of microtubule-targeting agents using a knockdown approach.

siRNA-Mediated Knockdown of β-Tubulin Isotypes
  • Cell Culture: NCI-H460 non-small cell lung cancer cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • siRNA Transfection: Cells are transiently transfected with siRNA duplexes targeting the specific β-tubulin isotype (e.g., βII, βIII, or βIVb) or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.

  • Validation of Knockdown: At 48-72 hours post-transfection, knockdown efficiency is confirmed at both the mRNA and protein levels.

    • Quantitative Real-Time PCR (qPCR): Total RNA is extracted, reverse-transcribed to cDNA, and qPCR is performed using primers specific for the targeted β-tubulin isotype and a housekeeping gene (e.g., GAPDH) for normalization.

    • Western Blotting: Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for the targeted β-tubulin isotype and a loading control (e.g., β-actin).

Cell Viability and Proliferation Assays
  • Clonogenic Assay: 48 hours post-transfection, cells are seeded at a low density in 6-well plates and treated with a range of concentrations of the microtubule-targeting agent (e.g., Griseofulvin). After 7-10 days, colonies are fixed, stained with crystal violet, and counted. The IC50 value (the concentration of drug that inhibits colony formation by 50%) is calculated.

  • MTT Assay: 48 hours post-transfection, cells are seeded in 96-well plates and treated with the drug for 72 hours. MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. Absorbance is measured at 570 nm to determine cell viability.

Cell Cycle Analysis
  • Propidium (B1200493) Iodide Staining: Transfected cells are treated with the drug for 24-48 hours. Cells are then harvested, fixed in ethanol, and stained with a solution containing propidium iodide and RNase A. The DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Conclusion

The use of knockout or knockdown models is an indispensable tool for the validation of drug targets. While specific knockout studies for this compound are yet to be published, the established methodologies and comparative data from studies on other microtubule-targeting agents provide a clear roadmap for confirming its on-target effects. By silencing specific tubulin isotypes, researchers can definitively link the antimitotic and antiproliferative effects of Griseofulvin to its interaction with the microtubule cytoskeleton, thereby strengthening its profile as both an antifungal and a potential anticancer agent.

References

A Comparative Analysis of (+)-Griseofulvin and Colchicine as Mitotic Spindle Poisons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mitotic spindle poisons (+)-Griseofulvin and colchicine (B1669291). By examining their mechanisms of action, effects on tubulin polymerization, cytotoxicity, and induced signaling pathways, this document aims to equip researchers with the critical information needed for informed decisions in drug development and scientific inquiry. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams.

Mechanism of Action: Targeting the Microtubule Cytoskeleton

Both this compound and colchicine disrupt microtubule dynamics, a process essential for the formation and function of the mitotic spindle, thereby leading to cell cycle arrest and apoptosis. However, their precise interactions with tubulin, the building block of microtubules, differ significantly.

Colchicine binds with high affinity to the β-tubulin subunit at the interface with the α-tubulin subunit. This binding induces a conformational change in the tubulin dimer, preventing its polymerization into microtubules and leading to the destabilization of existing microtubules.[1]

In contrast, the binding site of this compound on tubulin is less definitively characterized and is considered distinct from the colchicine-binding site.[2] Some evidence suggests that griseofulvin (B1672149) may bind to γ-tubulin or at a site on β-tubulin that overlaps with the paclitaxel (B517696) binding site.[3][4] Unlike colchicine's potent inhibition of polymerization, griseofulvin's primary effect at lower concentrations is the suppression of microtubule dynamic instability.[5] Higher concentrations of griseofulvin are required to inhibit tubulin polymerization directly.[4]

Figure 1. Comparative Mechanism of Action cluster_colchicine Colchicine cluster_griseofulvin This compound Colchicine Colchicine beta_tubulin_col β-Tubulin (Colchicine Site) Colchicine->beta_tubulin_col Binds to alpha_beta_dimer_col αβ-Tubulin Dimer (Curved) beta_tubulin_col->alpha_beta_dimer_col Induces conformational change no_polymerization Inhibition of Polymerization alpha_beta_dimer_col->no_polymerization destabilization_col Microtubule Destabilization no_polymerization->destabilization_col Griseofulvin Griseofulvin tubulin_gri Tubulin (Binding site less defined) Griseofulvin->tubulin_gri Binds to high_conc High Concentration Griseofulvin->high_conc dynamics_suppression Suppression of Dynamic Instability tubulin_gri->dynamics_suppression polymerization_inhibition_gri Inhibition of Polymerization high_conc->polymerization_inhibition_gri

Figure 1. Comparative Mechanism of Action

Quantitative Comparison of Effects on Tubulin Polymerization

The differential effects of this compound and colchicine on microtubule formation are evident in their respective abilities to inhibit tubulin polymerization in vitro. Colchicine is a potent inhibitor of tubulin polymerization, with IC50 values typically in the low micromolar range. In contrast, this compound is a much weaker inhibitor of polymerization, requiring significantly higher concentrations to achieve a similar effect. However, it effectively suppresses microtubule dynamics at lower concentrations.

ParameterThis compoundColchicineReference(s)
Tubulin Binding Affinity (Kd) ~83 µM (Ka = 1.2 x 10 M⁻¹)~1.4 µM[2][6]
IC50 for Tubulin Polymerization Inhibition > 100 µM1 - 10.6 µM[2][4][7]
Effect on Microtubule Dynamics Suppresses dynamic instability at 1-20 µMDestabilizes microtubules[4][5]

Table 1: Comparison of the effects of this compound and colchicine on tubulin polymerization and binding. Note that binding affinity and IC50 values are compiled from different studies and should be compared with caution.

In Vitro Cytotoxicity

The differential potency in microtubule disruption is reflected in the cytotoxic activity of these compounds against various cancer cell lines. Colchicine generally exhibits high cytotoxicity with IC50 values in the nanomolar to low micromolar range. This compound demonstrates anti-proliferative effects at higher micromolar concentrations.

Cell LineCancer TypeThis compound IC50 (µM)Colchicine IC50 (µM)Reference(s)
HeLaCervical Cancer200.009[5][7]
RPE-1Retinal Pigment Epithelium (non-cancer)Not Reported0.030[7]
SKOV-3Ovarian CancerNot Reported0.037[8]
HT-29Colorectal CancerNot Reported~2.5 (1 µg/ml)[9]
HL-60Promyelocytic LeukemiaNot ReportedNot Reported[9]
SCC114Oral Squamous Carcinoma6.4 - 35Not Reported[9]

Table 2: Comparative cytotoxicity (IC50) of this compound and colchicine in various cell lines. Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Apoptosis Signaling Pathways

Disruption of the mitotic spindle by both this compound and colchicine leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis. Both compounds predominantly trigger the intrinsic (mitochondrial) apoptosis pathway.

Colchicine-induced apoptosis is characterized by the activation of caspase-9 and caspase-3, an increased Bax/Bcl-2 ratio, and loss of mitochondrial membrane potential. Some studies also indicate the involvement of the p38 MAPK signaling pathway.

This compound also activates the mitochondrial apoptosis pathway through caspase-9 and caspase-3 activation. A notable and distinct mechanism for griseofulvin-induced apoptosis involves the upregulation of the gap junction protein Connexin 43 (Cx43). Additionally, inhibition of the Wnt/β-catenin signaling pathway has been reported as a mechanism of its anti-tumor activity.

Figure 2. Apoptosis Signaling Pathways cluster_colchicine_pathway Colchicine Pathway cluster_griseofulvin_pathway This compound Pathway Colchicine_p Colchicine MT_disruption_c Microtubule Disruption Colchicine_p->MT_disruption_c G2M_arrest_c G2/M Arrest MT_disruption_c->G2M_arrest_c p38_MAPK p38 MAPK Activation G2M_arrest_c->p38_MAPK Bax_up Bax Upregulation G2M_arrest_c->Bax_up Bcl2_down Bcl-2 Downregulation G2M_arrest_c->Bcl2_down p38_MAPK->Bax_up Mito_dys_c Mitochondrial Dysfunction Bax_up->Mito_dys_c Bcl2_down->Mito_dys_c Casp9_act_c Caspase-9 Activation Mito_dys_c->Casp9_act_c Casp3_act_c Caspase-3 Activation Casp9_act_c->Casp3_act_c Apoptosis_c Apoptosis Casp3_act_c->Apoptosis_c Griseofulvin_p This compound MT_disruption_g Microtubule Disruption Griseofulvin_p->MT_disruption_g Wnt_beta_catenin_down Wnt/β-catenin Inhibition Griseofulvin_p->Wnt_beta_catenin_down G2M_arrest_g G2/M Arrest MT_disruption_g->G2M_arrest_g Cx43_up Connexin 43 Upregulation G2M_arrest_g->Cx43_up Mito_dys_g Mitochondrial Dysfunction Cx43_up->Mito_dys_g Apoptosis_g Apoptosis Wnt_beta_catenin_down->Apoptosis_g Casp9_act_g Caspase-9 Activation Mito_dys_g->Casp9_act_g Casp3_act_g Caspase-3 Activation Casp9_act_g->Casp3_act_g Casp3_act_g->Apoptosis_g

Figure 2. Apoptosis Signaling Pathways

Experimental Protocols

For researchers aiming to directly compare the effects of this compound and colchicine, the following experimental protocols are recommended.

In Vitro Tubulin Polymerization Assay

This assay directly measures the inhibitory effect of the compounds on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (e.g., bovine brain tubulin)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 1 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • Test compounds (this compound and colchicine) dissolved in DMSO

  • 96-well, clear, flat-bottom microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

  • Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).

  • Aliquot the tubulin solution into the wells of a pre-warmed 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a known inhibitor (e.g., a fixed concentration of colchicine) as a positive control.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes to monitor the kinetics of polymerization.

  • Plot absorbance versus time and calculate the IC50 value for polymerization inhibition for each compound.

Figure 3. Tubulin Polymerization Assay Workflow start Start prepare_tubulin Prepare Tubulin Solution (with GTP and Glycerol) start->prepare_tubulin aliquot Aliquot to 96-well Plate prepare_tubulin->aliquot add_compounds Add Test Compounds (this compound, Colchicine, Controls) aliquot->add_compounds incubate Incubate at 37°C add_compounds->incubate measure_abs Measure Absorbance at 340 nm incubate->measure_abs analyze Analyze Data (Plot kinetics, Calculate IC50) measure_abs->analyze end End analyze->end

Figure 3. Tubulin Polymerization Assay Workflow
Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and colchicine for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Cell Cycle Analysis

This assay determines the effect of the compounds on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for a specified time (e.g., 24 hours).

  • Harvest the cells (including floating cells), wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound and colchicine are both effective mitotic spindle poisons that induce cell cycle arrest and apoptosis by disrupting microtubule function. However, they exhibit distinct mechanisms of action and potencies. Colchicine is a potent inhibitor of tubulin polymerization with high cytotoxicity, binding directly to the colchicine site on β-tubulin. This compound, while a weaker inhibitor of polymerization, effectively suppresses microtubule dynamics at lower concentrations and acts through a less clearly defined binding site. Its induction of apoptosis involves the unique upregulation of Connexin 43.

For researchers in drug development, the high potency of colchicine is offset by its significant toxicity. This compound's lower toxicity profile and distinct mechanism of action may offer opportunities for combination therapies or as a lead compound for the development of novel anti-cancer agents with improved therapeutic windows. The experimental protocols provided herein offer a framework for the direct and quantitative comparison of these and other tubulin-targeting agents.

References

Comparative Proteomic Analysis of (+)-Griseofulvin Treatment in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cellular proteomic changes induced by the antifungal and potential anticancer agent, (+)-Griseofulvin. By examining its effects in relation to other microtubule-targeting agents, this document aims to furnish researchers with supporting data and detailed methodologies to facilitate further investigation into Griseofulvin's mechanism of action and its therapeutic potential.

Introduction to this compound and its Mechanism of Action

This compound is a well-established antifungal drug that has garnered significant interest for its potential application in cancer chemotherapy.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for various cellular processes, including mitosis, cell motility, and intracellular transport.[2] Griseofulvin has been shown to bind to tubulin, the fundamental protein component of microtubules, thereby interfering with the formation and function of the mitotic spindle.[1] This disruption leads to an arrest of the cell cycle in the G2/M phase and can ultimately induce apoptosis (programmed cell death) in proliferating cells.[3]

Comparative Proteomic Effects of Griseofulvin and Other Microtubule Inhibitors

While large-scale comparative proteomic data for Griseofulvin is still emerging, studies comparing its effects to other well-known microtubule inhibitors like Paclitaxel and Nocodazole on specific proteins provide valuable insights. The following table summarizes the differential expression of key proteins involved in mitosis and cell cycle regulation in response to treatment with these agents. This data is based on Western blot analyses from comparative studies.

ProteinFunctionGriseofulvinPaclitaxelNocodazole
Aurora-A Kinase Centrosome maturation, spindle assembly↑ Increased↑ Increased↓ Decreased
β-Tubulin Microtubule subunit↑ Increased↑ Increased↓ Decreased
γ-Tubulin Microtubule nucleation↑ Increased↑ IncreasedNo Change
Data is derived from a comparative study on the aneugenic properties of Nocodazole, Paclitaxel, and Griseofulvin.[4]

Key Signaling Pathways Affected by this compound

Griseofulvin's interaction with microtubules initiates a cascade of events that impact several critical signaling pathways. The primary pathway affected is the cell cycle regulation machinery, leading to mitotic arrest. This is often followed by the activation of apoptotic pathways.

Griseofulvin_Signaling_Pathway Griseofulvin This compound Tubulin Tubulin/Microtubules Griseofulvin->Tubulin Spindle Mitotic Spindle Disruption Tubulin->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Simplified signaling pathway of this compound leading to apoptosis.

Experimental Protocols

This section outlines a detailed methodology for a comparative proteomic analysis of cells treated with this compound versus other microtubule inhibitors using a label-free quantitative proteomics approach.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for a comparative proteomic analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Cell_Culture Cell Culture & Treatment (Griseofulvin, Paclitaxel, Control) Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Protein_Digestion Protein Digestion (Trypsin) Protein_Extraction->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Processing Data Processing & Database Search LC_MS->Data_Processing Quantification Label-Free Quantification Data_Processing->Quantification Bioinformatics Bioinformatics Analysis (Pathway, GO) Quantification->Bioinformatics

Caption: General workflow for comparative proteomic analysis.
Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Line: Human breast cancer cell line MCF-7 or human cervical cancer cell line HeLa are suitable models.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Treat cells with this compound (e.g., 20 µM), Paclitaxel (e.g., 10 nM), and a vehicle control (e.g., DMSO) for 24 hours. Concentrations should be optimized based on the IC50 values for the specific cell line.

2. Protein Extraction and Quantification:

  • Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Sonication: Sonicate the lysates to shear DNA and reduce viscosity.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

3. In-Solution Protein Digestion:

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • LC Separation: Separate the resulting peptides using a reverse-phase nano-LC column with a gradient of acetonitrile.

  • MS Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap) in data-dependent acquisition mode.

5. Data Analysis:

  • Database Search: Search the acquired MS/MS spectra against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.

  • Label-Free Quantification: Perform label-free quantification based on precursor ion intensities.[5]

  • Statistical Analysis: Identify differentially expressed proteins using statistical tests (e.g., t-test or ANOVA) with a defined fold-change and p-value cutoff.

  • Bioinformatics Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the differentially expressed proteins to identify enriched biological processes and signaling pathways.

Conclusion

This compound exerts its cellular effects primarily through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Comparative analysis with other microtubule-targeting agents reveals both common and distinct effects on the cellular proteome. The provided experimental framework offers a robust starting point for researchers to conduct in-depth comparative proteomic studies. Such investigations are crucial for a comprehensive understanding of Griseofulvin's molecular mechanisms and for the development of novel therapeutic strategies, potentially in combination with other anticancer drugs. Further quantitative proteomic studies will undoubtedly uncover a more detailed landscape of the cellular response to Griseofulvin, paving the way for its repositioning in oncology.

References

Unlocking Synergistic Potential: (+)-Griseofulvin in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers and Drug Development Professionals

The quest for more effective and less toxic cancer treatments has led researchers to explore the synergistic potential of existing drugs. (+)-Griseofulvin, a well-established antifungal agent, has emerged as a promising candidate for combination cancer therapy. Its ability to disrupt microtubule dynamics, a validated target in oncology, at concentrations with low toxicity to normal cells, makes it an attractive partner for various cytotoxic agents. This guide provides a comprehensive comparison of the synergistic effects of this compound with other cancer drugs, supported by experimental data and detailed methodologies, to inform further research and development in this area.

Quantitative Analysis of Synergistic Effects

The synergistic potential of this compound in combination with other anticancer drugs has been quantitatively assessed in preclinical studies. The Combination Index (CI), a widely accepted method for quantifying drug interactions, is used to determine whether the combined effect is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Table 1: Synergistic Effects of Griseofulvin (B1672149) with Vinblastine (B1199706) in MCF-7 Breast Cancer Cells
Griseofulvin (µM)Vinblastine (nM)Inhibition of Cell Proliferation (%)Combination Index (CI)
100.5840.34 ± 0.1
101920.27 ± 0.1
150.5-0.26 ± 0.1
151-0.1 ± 0.01

Data sourced from Rathinasamy et al., 2010.[1]

Table 2: Potentiation of Nocodazole's Effect by Griseofulvin in Colorectal Cancer Cells
TreatmentG2/M Phase Arrest Rate (%)
Griseofulvin (20 µM)41
Nocodazole (0.25 µM)38.8
Griseofulvin (20 µM) + Nocodazole (0.25 µM)95.8

Data sourced from Ho et al., 2001.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for key experiments demonstrating the synergistic effects of Griseofulvin.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of Griseofulvin, Vinblastine, or a combination of both for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to untreated control cells. The Combination Index (CI) is calculated using the Chou-Talalay method.[1]

Cell Cycle Analysis (Flow Cytometry)

This technique is employed to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat HT-29 cells with Griseofulvin, Nocodazole, or the combination for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[2]

Signaling Pathways and Mechanisms of Action

The synergistic effects of Griseofulvin are rooted in its mechanism of action, primarily targeting microtubule dynamics and inducing mitotic catastrophe in cancer cells.

Microtubule Disruption and Mitotic Arrest

Griseofulvin disrupts the normal function of microtubules, which are essential components of the mitotic spindle.[3][4] This interference leads to a prolonged mitotic arrest, characterized by misaligned chromosomes and the formation of multipolar spindles.[1][3] This disruption of the cell division process ultimately triggers apoptosis (programmed cell death).

G cluster_0 Mechanism of Griseofulvin-Induced Mitotic Arrest Griseofulvin Griseofulvin Microtubule Microtubule Dynamics Griseofulvin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts Mitotic_Arrest Mitotic Arrest Spindle->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Griseofulvin's mechanism of inducing mitotic arrest and apoptosis.

Synergistic Interaction with Vinca (B1221190) Alkaloids

When combined with vinca alkaloids like vinblastine, which also target microtubules but at a different binding site, Griseofulvin exhibits a powerful synergistic effect. This dual assault on microtubule stability overwhelms the cancer cell's ability to complete mitosis successfully, leading to enhanced cell death.

G cluster_1 Synergistic Action of Griseofulvin and Vinblastine Griseofulvin This compound Microtubule_Polymerization Microtubule Polymerization Griseofulvin->Microtubule_Polymerization Inhibits Vinblastine Vinblastine Microtubule_Depolymerization Microtubule Depolymerization Vinblastine->Microtubule_Depolymerization Inhibits Mitotic_Catastrophe Mitotic Catastrophe Microtubule_Polymerization->Mitotic_Catastrophe Microtubule_Depolymerization->Mitotic_Catastrophe

Caption: Synergistic targeting of microtubule dynamics by Griseofulvin and Vinblastine.

Activation of Downstream Signaling Pathways

Recent studies have begun to elucidate the downstream signaling pathways activated by Griseofulvin, further explaining its anticancer effects.

  • p53 Activation: Griseofulvin treatment has been shown to lead to the accumulation of the tumor suppressor protein p53 in the nucleus of cancer cells.[1][3] Activated p53 can then induce cell cycle arrest and apoptosis.

  • cGAS-STING Pathway Activation: In the context of combination with radiation therapy, Griseofulvin has been found to induce the formation of micronuclei, which in turn activates the cGAS-STING pathway.[5][6] This pathway is a key component of the innate immune system and its activation can lead to an anti-tumor immune response.

G cluster_2 Downstream Signaling Activated by Griseofulvin Griseofulvin Griseofulvin Mitotic_Aberrations Mitotic Aberrations Griseofulvin->Mitotic_Aberrations Micronuclei Micronuclei Formation Mitotic_Aberrations->Micronuclei p53 p53 Activation Mitotic_Aberrations->p53 cGAS_STING cGAS-STING Pathway Activation Micronuclei->cGAS_STING Apoptosis Apoptosis p53->Apoptosis Immune_Response Anti-tumor Immune Response cGAS_STING->Immune_Response

References

Unlocking New Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of (+)-Griseofulvin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (+)-Griseofulvin analogs, detailing their structure-activity relationships (SAR) with a focus on antifungal and anticancer activities. Experimental data is presented to support the objective comparison of these compounds against various fungal strains and cancer cell lines.

Griseofulvin (B1672149), a natural product derived from Penicillium griseofulvum, has long been utilized as an antifungal agent.[1][2] Recent research has unveiled its potential as an antiproliferative agent, sparking interest in the development of novel analogs with improved efficacy and broader therapeutic applications.[1][3] This guide synthesizes key findings on the SAR of various this compound derivatives, offering insights into the structural modifications that influence their biological activity.

Comparative Biological Activity of Griseofulvin Analogs

The biological activity of Griseofulvin analogs has been extensively studied against various fungal pathogens and cancer cell lines. Modifications to the Griseofulvin scaffold at the 4, 5, 6, 2', 3', and 4' positions have yielded compounds with a wide range of potencies.[4][5]

Antifungal Activity

The in vitro antifungal activity of Griseofulvin and its analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against various fungal strains. A study evaluating forty-two newly synthesized Griseofulvin derivatives demonstrated that most of these compounds exhibited better antifungal activity than the parent compound and the reference drugs ketoconazole (B1673606) and bifonazole.[2][6] The most sensitive fungal strain was identified as Trichoderma viride, while Aspergillus fumigatus was the most resistant.[2][6]

Another study investigating over 300 Griseofulvin analogs found that in a homologous series of 2'-alkyloxy-analogues, the in vitro activity increased to a maximum with the 2'-n-propoxy and 2'-n-butoxy analogues.[7] Further elongation of the alkyl chain led to a significant decrease in activity.[7] Interestingly, the structure-activity relationship for in vitro performance differed from that required for in vivo efficacy in controlling plant and dermatophytic fungi.[7]

A separate investigation into brominated Griseofulvin derivatives isolated from a mangrove-derived fungus revealed that certain analogs demonstrated significant inhibitory activities against Colletotrichum truncatum, Microsporum gypseum, and Trichophyton mentagrophyte.[8] The SAR analysis indicated that substituents at the C-6, C-7, C-6' positions, as well as the positions of the carbonyl and double bond, significantly affected the antifungal activity.[8]

Table 1: Antifungal Activity of Selected Griseofulvin Analogs

CompoundFungal StrainMIC (mg/mL)MFC (mg/mL)Reference
GriseofulvinTrichophyton rubrum0.38 ± 0.048 µM (IC50)-[9]
GriseofulvinTrichophyton mentagrophytes0.058 ± 0.018 µM (IC50)-[9]
Compound 15Various micromycetes0.0075-0.0550.02-0.24[2]
2'-n-propoxy analogBotrytis alliiHigher than Griseofulvin-[7]
2'-n-butoxy analogBotrytis alliiHigher than Griseofulvin-[7]
Compound 6 (brominated)C. truncatum, M. gypseum, T. mentagrophyte- (Inhibition zone 28-41 mm)-[8]
Compound 9 (brominated)C. truncatum, M. gypseum, T. mentagrophyte- (Inhibition zone 28-41 mm)-[8]

Note: Data is compiled from multiple sources and presented for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Anticancer Activity

The antiproliferative activity of Griseofulvin analogs has been a significant area of investigation, with many derivatives showing enhanced cytotoxicity against various cancer cell lines compared to the parent compound.[1][4]

One study reported the synthesis of six new Griseofulvin analogs with modifications at the 4' position to improve water solubility.[1] The semicarbazone (analog 9) and aminoguanidine (B1677879) (analog 10) derivatives were the most potent against HCT116 (colorectal cancer) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 8.39 to 21.50 μM.[1] Notably, analog 9 exhibited synergistic effects with tamoxifen (B1202) and 5-fluorouracil.[1]

A comprehensive SAR study of 34 Griseofulvin analogs as inhibitors of centrosomal clustering, a key process in the proliferation of many cancer cells, revealed that modifications at the 4 and 5 positions resulted in inactive compounds.[5][10] The study highlighted the importance of the enol ether at the 2' position and an sp2 hybridized 4' position for activity.[5][10] The 2'-benzyloxy and 2'-(4-methylbenzyloxy) analogs were among the most potent, showing a 25-fold increase in activity compared to Griseofulvin.[5][10]

Interestingly, a comparative study of the antifungal and anticancer SAR of 53 Griseofulvin analogs revealed distinct differences.[4][11] While most analogs were less active than Griseofulvin against the dermatophytes Trichophyton rubrum and Trichophyton mentagrophytes, a majority showed increased activity against the MDA-MB-231 breast cancer cell line.[4][11] This suggests that the mode of action of Griseofulvin and its analogs may differ between fungal and mammalian cancer cells.[4][11]

Table 2: Anticancer Activity of Selected Griseofulvin Analogs (IC50 in µM)

CompoundHCT116MCF-7MDA-MB-231Reference
Griseofulvin (1)>50>50-[1]
2'-benzyloxy Griseofulvin (3)25.130.2-[1]
Analog 9 (semicarbazone)10.58.39-[1]
Analog 10 (aminoguanidine)21.515.8-[1]
2'-benzyloxy-2'-demethoxy-griseofulvin--Potent[4]
2'-benzyloxy analog--25-fold > Griseofulvin[5]
2'-(4-methylbenzyloxy) analog--25-fold > Griseofulvin[5]

Note: Data is compiled from multiple sources and presented for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Experimental Protocols

Cytotoxicity Assay (Sulforhodamine B Assay)

The antiproliferative activity of the Griseofulvin analogs is commonly determined using the Sulforhodamine B (SRB) assay.[1]

  • Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7) are maintained in an appropriate medium, such as RPMI 1640, supplemented with 10% bovine serum albumin.[1]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the Griseofulvin analogs and incubated for a specified period (e.g., 72 hours).[1]

  • Cell Fixation: After incubation, the cells are fixed with a solution like 10% trichloroacetic acid.

  • Staining: The fixed cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antifungal Susceptibility Testing (Microdilution Method)

The in vitro antifungal activity is determined using the microdilution method as per established guidelines.[2]

  • Fungal Strains: A panel of relevant fungal strains is used.

  • Inoculum Preparation: Fungal inocula are prepared and standardized to a specific concentration.

  • Compound Dilution: The Griseofulvin analogs are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and duration) for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

  • MFC Determination: To determine the MFC, an aliquot from the wells showing no growth is subcultured onto agar (B569324) plates. The MFC is the lowest concentration that results in no fungal growth on the agar plates.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of Griseofulvin involves its interaction with tubulin, a key protein in the formation of microtubules.[1][12][13] By binding to tubulin, Griseofulvin disrupts microtubule dynamics, leading to the inhibition of mitotic spindle formation.[12][13] This ultimately results in a G2/M phase cell cycle arrest and apoptosis in susceptible cells.[1] In cancer cells with supernumerary centrosomes, Griseofulvin and its more potent analogs inhibit centrosomal clustering, leading to multipolar mitosis and subsequent cell death.[5][10]

Griseofulvin_Mechanism_of_Action cluster_cell Target Cell (Fungus or Cancer Cell) Griseofulvin This compound Analog Tubulin Tubulin Griseofulvin->Tubulin Binds to Microtubules Microtubules Griseofulvin->Microtubules Disrupts Dynamics Centrosome_Clustering Centrosome Clustering (in cancer cells) Griseofulvin->Centrosome_Clustering Inhibits Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Formation Mitosis Mitosis Mitotic_Spindle->Mitosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Dysfunction leads to Centrosome_Clustering->Mitosis Enables bipolar mitosis Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Figure 1. Mechanism of action of this compound analogs.

Experimental and SAR Analysis Workflow

The process of evaluating new Griseofulvin analogs involves a systematic workflow from synthesis to biological evaluation and SAR analysis.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_sar Data Analysis & SAR Synthesis Synthesis of Griseofulvin Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Antifungal_Assay Antifungal Susceptibility Testing (MIC/MFC) Purification->Antifungal_Assay Anticancer_Assay Antiproliferative Assays (e.g., SRB Assay) Purification->Anticancer_Assay Data_Collection Collection of Quantitative Data (IC50, MIC) Antifungal_Assay->Data_Collection Anticancer_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Identifies Key Structural Features Lead_Optimization->Synthesis Design of New Analogs

Figure 2. Workflow for SAR studies of Griseofulvin analogs.

References

Safety Operating Guide

Proper Disposal Procedures for (+)-Griseofulvin

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (+)-Griseofulvin is critical for ensuring laboratory safety and environmental protection. Due to its classification as a hazardous substance, specific procedures must be followed to mitigate risks to researchers and prevent environmental contamination. This guide provides detailed, step-by-step instructions for the safe handling and disposal of Griseofulvin waste in a laboratory setting.

Hazard Profile and Safety Considerations

This compound is a physiologically active substance that requires careful handling.[1] It is classified as a hazardous chemical, and its disposal is regulated under guidelines such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3] Chemical waste generators are responsible for determining if their waste is hazardous and ensuring it is managed according to local, regional, and national regulations.[2][4]

Key hazards associated with this compound are summarized below.

Hazard ClassificationCategoryHazard Statement
Carcinogenicity Category 2H351: Suspected of causing cancer.[1][2][5]
Reproductive Toxicity Category 1A / 1BH360: May damage fertility or the unborn child.[1][2][5]
Skin Sensitization Category 1H317: May cause an allergic skin reaction.[1][2][5]
Acute Toxicity -H302+H332: Harmful if swallowed or if inhaled.[6]

Given these hazards, all waste streams containing Griseofulvin, including the pure substance, contaminated materials, and cleaning residues, must be treated as hazardous waste.

Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is to never discard it in the regular trash or pour it down the drain.[1][6] All Griseofulvin waste must be collected, properly labeled, and transferred to a licensed hazardous waste disposal company, typically coordinated through an institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Segregation

Proper segregation is the first step in the waste management process. Griseofulvin waste should be separated into distinct, compatible streams:

  • Solid Waste: Includes expired or unused pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and contaminated lab plastics (e.g., pipette tips, tubes).

  • Liquid Waste: Solutions containing Griseofulvin. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Sharps Waste: Needles, scalpels, or glass items (e.g., broken flasks, slides) contaminated with Griseofulvin. These must be placed in a designated, puncture-resistant sharps container.[7]

  • Original Containers: Whenever possible, leave the chemical in its original container.[1] Uncleaned empty containers should be handled and disposed of as if they still contain the product.[1]

Step 2: Containment and Labeling

Proper containment and labeling are mandated by regulations and are essential for safety.

  • Containment:

    • Use chemically resistant, leak-proof containers with secure screw-on caps.

    • Do not overfill containers; leave at least 10% of the volume as headspace to allow for expansion.

    • Keep containers closed at all times, except when adding waste.

  • Labeling:

    • All containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or formulas.

    • List all constituents in the container, including solvents and their approximate percentages.

    • Indicate the specific hazards (e.g., "Carcinogen," "Reproductive Toxin").

    • Record the accumulation start date (the date the first drop of waste was added).

Step 3: On-Site Storage

Hazardous waste must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within or near the laboratory.

  • Store waste containers in a secondary containment bin to prevent spills.

  • Ensure the storage area is away from drains and incompatible chemicals.[8]

  • Store Griseofulvin locked up or in an area accessible only to authorized personnel.[1][2]

Step 4: Final Disposal

The final disposal of this compound must be handled by professionals.

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • The recommended disposal method is incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber.[8][9]

  • Excess and expired Griseofulvin should be offered to a licensed hazardous material disposal company.[8]

Decontamination and Spill Management

Equipment and Surface Decontamination

All equipment and surfaces contaminated with Griseofulvin must be thoroughly decontaminated before reuse or removal from the laboratory for maintenance or disposal.[10][11]

  • Initial Cleaning: Carefully wipe all accessible surfaces with disposable cloths soaked in an appropriate solvent or soapy water to remove gross contamination.[10][11]

  • Chemical Inactivation: While specific validated chemical destruction methods for Griseofulvin are not widely published, a thorough cleaning followed by a final rinse is standard practice.[9] For non-delicate surfaces, a 1:10 bleach solution can be used, but it must be rinsed off metal surfaces after a 10-minute contact time to prevent corrosion.[11]

  • Residue Disposal: All materials used for decontamination (e.g., wipes, gloves, disposable cloths) are considered hazardous waste and must be disposed of according to the procedures outlined above.[12]

Spill Response

In the event of a this compound spill, follow these procedures:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Personal Protection: Don appropriate PPE, including a lab coat, gloves, and safety goggles. For significant spills involving dust, respiratory protection is required.[1]

  • Containment: Cover drains to prevent environmental release.[1]

  • Cleanup:

    • For solid spills: Gently sweep or scoop up the material to avoid generating dust.[1][2] Moisten the material slightly with water to minimize dust.[12]

    • Collect all spilled material and cleanup debris (e.g., paper towels, absorbent pads) into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly as described in the decontamination section.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G cluster_0 cluster_1 Step 1: Segregation cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Disposal start Waste Generation (this compound) pure_solid Pure Solid & Contaminated PPE start->pure_solid liquid Solutions start->liquid sharps Contaminated Sharps start->sharps contain_solid Seal in Labeled Hazardous Waste Container pure_solid->contain_solid contain_liquid Seal in Labeled Hazardous Liquid Waste Container liquid->contain_liquid contain_sharps Place in Labeled Puncture-Proof Sharps Container sharps->contain_sharps storage Store in Secondary Containment in Designated Satellite Accumulation Area (SAA) contain_solid->storage contain_liquid->storage contain_sharps->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs disposal Disposal by Licensed Contractor (e.g., Incineration) contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling (+)-Griseofulvin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (+)-Griseofulvin. Due to its classification as a hazardous substance, strict adherence to these protocols is essential to ensure personal safety and minimize environmental contamination. This compound is suspected of causing cancer, may damage fertility or the unborn child, and may cause an allergic skin reaction.[1][2]

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure. The following table summarizes the required PPE for handling this compound. All personnel must receive training on the proper use, removal, and disposal of PPE.[3][4]

Protection Type Specific Recommendation Tasks Requiring This PPE
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use.All handling activities, including weighing, preparing solutions, and waste disposal.[5][6]
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles.[4][6]Required for all procedures where splashing or dust generation may occur.
Respiratory Protection NIOSH-approved respirator.[5] Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[6]When handling the powder form outside of a certified chemical fume hood or biological safety cabinet. Required for cleaning up spills.
Body Protection A lab coat or overalls.[5] Impervious protective clothing, such as a disposable gown, should be worn when there is a risk of exposure.[5]All handling activities. Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[1]

Operational Handling Plan

Safe handling requires a combination of engineering controls, safe work practices, and appropriate PPE. All work with powdered this compound should be conducted within a certified chemical fume hood, biological safety cabinet, or glove box to prevent inhalation of dust.[7]

1. Receiving and Storage:

  • Upon receipt, inspect containers to ensure they are clearly labeled and free from leaks.[5]

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5][8]

  • Keep locked up or in an area accessible only to qualified or authorized personnel.[8]

  • Store away from incompatible materials, such as strong oxidizing agents.[5][6]

2. Preparation and Handling:

  • Work Area: Designate a specific area for handling this compound. The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.[9]

  • Weighing: Handle the solid/powder form within a chemical fume hood or other ventilated enclosure.

  • General Practices:

    • Limit all unnecessary personal contact.[5]

    • Do not eat, drink, or smoke in the handling area.[5]

    • Avoid generating dust.[5]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][5]

3. Spill Management:

  • Clear the area of all personnel.[5]

  • Wear all required PPE, including respiratory protection, before attempting to clean the spill.[5]

  • For Powder Spills: Use dry clean-up procedures. DO NOT use compressed air.[5] Gently cover the spill with absorbent material. Vacuum the area with a HEPA-filtered vacuum cleaner if available.[5]

  • Place all spilled material and contaminated cleaning supplies into a clean, dry, sealable, and clearly labeled container for hazardous waste disposal.[5]

  • Clean the affected area thoroughly once the bulk material is removed.

Waste Disposal Plan

All this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines. Do not discharge into sewers or drains.[6][8]

Waste Type Disposal Method
Unused/Expired this compound Dispose of contents/container to an approved waste disposal plant or an authorized waste treatment facility.[1] Do not dispose of in regular trash.[10][11]
Contaminated Labware (Gloves, Gowns, Pipette Tips, etc.) Place in a dedicated, sealed, and clearly labeled hazardous waste container (e.g., a labeled plastic bag or container) for incineration or other approved disposal methods.[5][12]
Empty Containers Triple-rinse the container with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Place the decontaminated container in the appropriate waste stream or dispose of it as hazardous waste.[5] Scratch out all personal or prescription information from labels.[10]
Solutions Containing this compound Collect in a labeled, sealed container for hazardous chemical waste.

Handling Workflow

The following diagram outlines the complete workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_post Post-Handling & Disposal cluster_spill Spill Response Receiving Receive & Inspect This compound Storage Store in Secure, Ventilated Area Receiving->Storage DonPPE Don Required PPE (Gloves, Gown, Goggles) Storage->DonPPE WorkArea Prepare Containment Area (Fume Hood) DonPPE->WorkArea Handling Weigh & Prepare Solution WorkArea->Handling Decontaminate Decontaminate Work Area Handling->Decontaminate Experiment Complete Spill Spill Occurs Handling->Spill DoffPPE Doff & Dispose of Contaminated PPE Decontaminate->DoffPPE WasteCollection Collect All Hazardous Waste (Solid, Liquid, Sharps) DoffPPE->WasteCollection WasteDisposal Dispose via Approved Hazardous Waste Facility WasteCollection->WasteDisposal Evacuate Evacuate Area Spill->Evacuate SpillPPE Don Spill-Specific PPE (incl. Respirator) Evacuate->SpillPPE Cleanup Clean Spill Using Dry Methods SpillPPE->Cleanup Cleanup->Decontaminate Spill Cleaned SpillDisposal Dispose of Spill Waste as Hazardous Material Cleanup->SpillDisposal

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.